Bms-202
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPSOYOYVELLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675203-84-5 | |
| Record name | BMS-202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of BMS-202: A Technical Deep Dive into a Novel PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and preclinical characterization of BMS-202, a potent, non-peptidic small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). This compound represents a significant advancement in the field of cancer immunotherapy by offering an alternative to monoclonal antibody-based treatments. This document provides a comprehensive overview of the key experiments, quantitative data, and the underlying mechanism of action that led to the identification and validation of this promising therapeutic candidate.
Core Discovery and Mechanism of Action
This compound was identified through a high-throughput screening campaign utilizing a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay to screen for compounds that disrupt the interaction between PD-1 and PD-L1.[1][2] Subsequent biophysical and structural studies revealed a unique mechanism of action. Unlike monoclonal antibodies that typically block the PD-1/PD-L1 binding interface, this compound binds directly to PD-L1 and induces its dimerization.[1][3] This induced homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor, thereby preventing the transmission of inhibitory signals to T cells and restoring their anti-tumor activity.[1]
The binding of this compound occurs at a deep hydrophobic pocket at the interface of the PD-L1 dimer.[3] This interaction not only stabilizes the dimeric form of PD-L1 but also involves hydrophobic surfaces that are crucial for the physiological PD-1/PD-L1 interaction.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | IC50 | 18 nM | HTRF Assay | [3][4][5] |
| Kd | 8 µM | - | [3][4] | |
| IC50 | 235 nM | HTRF Assay | [4] | |
| Cell Proliferation | IC50 | 15 µM | SCC-3 | [3] |
| IC50 | 10 µM | Jurkat | [3] | |
| In Vivo Efficacy | Dosage | 20 mg/kg | Humanized MHC-dKO NOG mice | [3] |
| Administration | Intraperitoneal injection | Humanized MHC-dKO NOG mice | [3] | |
| Tumor Growth Inhibition | 41% | SCC-3 xenograft | [6] | |
| Dosage | 30 mg/kg or 60 mg/kg | B16-F10 melanoma-bearing mice | [4] | |
| Administration | Oral gavage | B16-F10 melanoma-bearing mice | [4] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and the general experimental workflow for its discovery and validation.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.
Caption: General workflow for the discovery and preclinical development of this compound.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay was central to the discovery of this compound, enabling the high-throughput screening for inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay measures the proximity of two molecules, in this case, recombinant PD-1 and PD-L1 proteins, which are tagged with a FRET donor (Europium cryptate, EuK) and an acceptor (XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A compound that inhibits this interaction will lead to a decrease in the HTRF signal.[4]
Protocol:
-
Reagents:
-
Tag2-PD-1 (recombinant protein)
-
Tag1-PD-L1 (recombinant protein)
-
This compound or other test compounds
-
Anti-Tag1-EuK (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
Binding Domain diluent buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would be from 0.15 nM to 1000 nM.[4]
-
In a 384-well plate, add Tag2-PD-1 (final concentration 20 nM) and the test compound.[4]
-
Add Tag1-PD-L1 (final concentration 2 nM) to initiate the binding reaction.[4]
-
Incubate the plate for 15 minutes at room temperature.[4]
-
Add a detection mixture containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM).[4]
-
Incubate for 2 hours at room temperature.[7]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (OD665 nm / OD620 nm) x 10^4 and plot the results against the compound concentration to determine the IC50 value.[4]
-
Cell Proliferation Assay
This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the impact of this compound on the proliferation of cancer cells and activated T cells.
Principle: The proliferation of cells is measured in the presence of varying concentrations of this compound. A reduction in cell proliferation indicates a cytotoxic or cytostatic effect of the compound.
Protocol (for SCC-3 and Jurkat cells):
-
Cell Lines:
-
SCC-3 (strongly PD-L1-positive squamous cell carcinoma)
-
Jurkat (T lymphocyte cell line, activated with anti-CD3 antibody to induce PD-1 expression)
-
-
Reagents:
-
Complete cell culture medium
-
This compound
-
Anti-CD3 antibody (for Jurkat cell activation)
-
Cell proliferation reagent (e.g., WST-1, CellTiter-Glo)
-
-
Procedure:
-
Seed SCC-3 or pre-activated Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well.[8]
-
Add serial dilutions of this compound to the wells. A typical concentration range is 0-100 µM.[3]
-
Incubate the plates for 4 days at 37°C in a humidified CO2 incubator.[3]
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control and determine the IC50 value.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor growth is monitored over time to assess the compound's ability to inhibit tumor progression.
Protocol (B16-F10 Melanoma Model):
-
Animal Model:
-
Male C57BL/6 mice or other suitable immunocompromised strain.
-
-
Cell Line:
-
B16-F10 melanoma cells (1 x 10^5 cells per mouse).[4]
-
-
Reagents:
-
This compound
-
Vehicle control (e.g., saline)
-
Matrigel
-
-
Procedure:
-
Inject B16-F10 cells mixed with Matrigel subcutaneously into the dorsal area of the mice.[4]
-
On day 2 post-injection, randomize the mice into treatment and control groups.[4]
-
Administer this compound (e.g., 30 or 60 mg/kg) or vehicle control via oral gavage twice daily.[4]
-
Measure tumor dimensions with calipers on specified days (e.g., days 7, 9, 11, 14, 16, 18, and 20).[4]
-
Calculate tumor volume using the formula: Volume = 0.5 x length x width^2.[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
T Cell Activation Assay (IFN-γ Release)
This assay measures the ability of this compound to restore T cell effector function by quantifying the release of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.
Principle: Co-culture of T cells with PD-L1-expressing cells leads to T cell exhaustion and reduced IFN-γ production. This compound, by blocking the PD-1/PD-L1 interaction, is expected to rescue T cell function and increase IFN-γ secretion.
Protocol:
-
Cells:
-
Human CD3+ T cells (isolated from peripheral blood)
-
Human PD-L1 protein or a PD-L1 expressing cell line
-
-
Reagents:
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (to activate T cells)
-
Human IFN-γ ELISA kit
-
-
Procedure:
-
Plate human CD3+ T cells (1 x 10^5 cells/well) in a 96-well plate.[4]
-
Add anti-CD3 and anti-CD28 antibodies (final concentration 1 µg/mL each) to activate the T cells.[4]
-
Add human PD-L1 protein (final concentration 10 nM) to the wells to induce T cell inhibition.[4]
-
Add serial dilutions of this compound (e.g., 0.01, 0.1, 1, and 10 µM).[4]
-
Incubate the plate for 72 hours at 37°C.[4]
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Conclusion
The discovery of this compound marks a pivotal moment in the development of small molecule cancer immunotherapies. Its unique mechanism of inducing PD-L1 dimerization provides a powerful new strategy to overcome immune suppression in the tumor microenvironment. The comprehensive preclinical data, from initial HTRF screening to in vivo efficacy models, underscores the potential of this compound as a promising therapeutic agent. This technical guide provides a foundational understanding of the key experimental methodologies and data that have defined the discovery and characterization of this novel PD-L1 inhibitor, serving as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to BMS-202: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of BMS-202, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. Detailed experimental protocols and data are presented to support further research and development in the field of cancer immunotherapy.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, non-peptidic small molecule. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
IUPAC Name: N-(2-(((2-methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide[1]
CAS Number: 1675203-84-5[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉N₃O₃ | [3] |
| Molecular Weight | 419.52 g/mol | [2][3] |
| Purity | >98% | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 110.90 ± 0.54 °C | [5] |
| Solubility | DMSO: ≥ 100 mg/mL (238.37 mM) | [6] |
| logP | 4.37 - 5.10 | [5] |
Mechanism of Action
This compound functions as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. Unlike monoclonal antibodies that block the interaction extracellularly, this compound has a unique mechanism of action. It binds directly to PD-L1, inducing its dimerization.[3][4] This homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T-cells, thereby preventing the transmission of inhibitory signals and restoring T-cell-mediated anti-tumor immunity.[7] The crystal structure of the this compound/PD-L1 complex reveals that the inhibitor binds to a hydrophobic pocket at the dimer interface.[3]
Caption: this compound induces PD-L1 dimerization, blocking PD-1 interaction and T-cell inhibition.
In Vitro Efficacy
A variety of in vitro assays have been employed to characterize the biological activity of this compound.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result | Reference |
| HTRF Binding Assay | - | PD-1/PD-L1 Interaction | IC₅₀ = 18 nM | [4] |
| Cell Proliferation | SCC-3 (PD-L1 positive) | Inhibition of Proliferation | IC₅₀ = 15 µM | [2] |
| Cell Proliferation | Jurkat (anti-CD3 activated) | Inhibition of Proliferation | IC₅₀ = 10 µM | [2] |
| Cytotoxicity | HaCaT, NHEK | Cell Viability | Dose-dependent reduction at high concentrations (>100 µM) | [5] |
| IFN-γ Secretion | Human CD3+ T-cells | Cytokine Release | Increased IFN-γ production | [8] |
| Cell Migration/Invasion | Glioblastoma cells | Inhibition of Migration/Invasion | Significant inhibition | [5] |
Detailed Experimental Protocols
This assay quantifies the ability of this compound to inhibit the interaction between PD-1 and PD-L1.
-
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Tag2)
-
Recombinant human PD-L1 protein (e.g., tagged with Tag1)
-
Anti-Tag1-EuK (HTRF donor) and anti-Tag2-XL665 (HTRF acceptor)
-
This compound (or PCC0208025, a resynthesized version)
-
Assay buffer (e.g., Binding Domain diluent buffer)
-
384-well low volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add Tag2-PD-1 (final concentration ~20 nM), this compound at various concentrations, and Tag1-PD-L1 (final concentration ~2 nM).[1]
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.[1]
-
Add a mixture of anti-Tag1-EuK (final concentration ~1.83 nM) and anti-Tag2-XL665 (final concentration ~66.7 nM).[1]
-
Incubate for a specified period (e.g., 2 hours) at room temperature.
-
Read the plate on an HTRF reader, measuring emissions at 665 nm and 620 nm following excitation at 337 nm.
-
Calculate the HTRF ratio (OD₆₆₅ nm / OD₆₂₀ nm) x 10⁴ and plot against this compound concentration to determine the IC₅₀.[1]
-
References
- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 5. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Impact of BMS-202 on Melanoma Cells: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor BMS-202 and its multifaceted effects on melanoma cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current preclinical findings, focusing on the direct anti-tumor activities of this compound beyond its established role as a PD-L1 inhibitor. The information presented herein is crucial for understanding its mechanism of action and potential therapeutic applications in melanoma.
Core Mechanism of Action
This compound is a non-peptidic small molecule inhibitor that directly targets the Programmed Death-Ligand 1 (PD-L1).[1][2][3] By binding to PD-L1, this compound effectively blocks the interaction between PD-1 and PD-L1, a critical pathway in tumor immune evasion.[1][2][3] Structurally, this compound, chemically known as N-(2-((2-Methoxy-6-(2-methyl-biphenyl-3-ylmethoxy)-pyridin-3-ylmethyl)-amino)-ethyl)-acetamide, belongs to a biphenyl scaffold derivative.[4] It induces the dimerization of PD-L1, occluding the PD-1 binding surface.[5][6][7] Beyond its canonical immune checkpoint blockade, recent studies have revealed that this compound exerts direct effects on melanoma cells.[1][2][3]
Direct Anti-Tumor Effects on Melanoma Cells
Recent research has demonstrated that this compound has a direct impact on the cellular functions of A375 human melanoma cells.[1][2][3][8][9] These effects are independent of its role in the tumor microenvironment and suggest a dual mechanism of action.
Inhibition of Cell Viability, Migration, and Invasion
This compound has been shown to significantly inhibit the viability of A375 melanoma cells.[1][2] Furthermore, it impairs the migratory and invasive capabilities of these cancer cells.[1][2] A study demonstrated these effects after treating A375 cells with a 5 µM concentration of this compound for 24 hours.[1][2]
Induction of Apoptosis
This compound promotes apoptosis in melanoma cells.[1][2][3][8][9] This is evidenced by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels.[1][2] The modulation of these key apoptosis-related genes underscores the direct cytotoxic potential of this compound against melanoma cells.[1][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound's effects on melanoma cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (PD-1/PD-L1 Binding) | - | 18 nM | [5] |
| HTRF Binding Assay | 0.018 µM | [10] | |
| HTRF Binding Assay | 235 nM | [11][12] | |
| IC50 (Cell Viability) | A375 Melanoma Cells | ~5 µM (at 24h) | [1][2] |
| SCC-3 Cells | 15 µM (at 4 days) | [5] | |
| Jurkat Cells (anti-CD3 activated) | 10 µM (at 4 days) | [5] |
| In Vivo Study | Model | Treatment | Outcome | Reference |
| Tumor Growth Inhibition | B16-F10 Melanoma-bearing Mice | 30 mg/kg and 60 mg/kg PCC0208025 (this compound) | Significant decrease in tumor weight and volume. | [11][12] |
| Pharmacokinetics | B16-F10 Melanoma-bearing Mice | Single dose of 60 mg/kg PCC0208025 (this compound) | Plasma concentrations: 4.36 nM (1h), 3.94 nM (3h), 3.16 nM (8h). Tumor concentrations: 160.7 nmol/kg (1h), 196.7 nmol/kg (3h), 127.3 nmol/kg (8h). | [11][12] |
Role in Mitochondrial Function
Intriguingly, this compound has been observed to localize within the mitochondria of A375 melanoma cells.[1][2][3][8][9] It is suggested that mitochondrial PD-L1 may be a key regulator of mitophagy and chemoresistance.[1] While promoting apoptosis, this compound also appears to enhance mitochondrial function.[1][2][3][8][9] However, the inhibition of mitochondrial function has been shown to enhance the anti-tumor effects of this compound, indicating a complex interplay that warrants further investigation.[1][2][3][8][9]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate A375 melanoma cells in 96-well plates at a specified density.
-
Treatment: After cell adherence, treat the cells with varying concentrations of this compound. A control group with no treatment is maintained.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for the time recommended by the manufacturer.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.
Western Blotting
-
Protein Extraction: Lyse the treated and control A375 cells using RIPA buffer supplemented with a protease inhibitor cocktail to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PD-L1, Bax, Bcl-2, PARP, Caspase-3) overnight at 4°C.[1][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from treated and control A375 cells using an RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the genes of interest (e.g., Bax, Bcl-2), and a suitable qPCR master mix.
-
Analysis: Analyze the amplification data to determine the relative mRNA expression levels of the target genes, often normalized to a housekeeping gene.
Conclusion
This compound demonstrates a promising dual-action anti-melanoma profile. In addition to its function as a PD-L1 checkpoint inhibitor, it directly suppresses melanoma cell viability, motility, and induces apoptosis. The unexpected role of this compound in modulating mitochondrial function opens new avenues for research and therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for further investigation into the clinical potential of this compound in melanoma treatment.
References
- 1. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells: Anti‑tumor activity accompanied by increased mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
BMS-202: A Small-Molecule Checkpoint Inhibitor Forging a New Path in Cancer Immunotherapy
For Immediate Release
In the rapidly evolving landscape of cancer treatment, a new class of small-molecule inhibitors is emerging as a promising alternative to traditional antibody-based therapies. At the forefront of this innovation is BMS-202, a potent and selective inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the key experimental data supporting its development as a next-generation immuno-oncology agent.
Abstract
This compound is a small-molecule inhibitor that effectively disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance.[1][2][3][4][5] Unlike monoclonal antibodies, this compound offers the potential for oral bioavailability, improved tissue penetration, and a different modality of target engagement.[6][7][8][9] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides an overview of experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: The Rationale for Small-Molecule PD-L1 Inhibition
The PD-1/PD-L1 axis is a pivotal negative regulator of T-cell activation.[7] Tumor cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune escape.[7] While monoclonal antibodies targeting this pathway have revolutionized cancer treatment, they are associated with limitations such as immunogenicity, high manufacturing costs, and poor penetration into the tumor microenvironment.[7][8][9] Small molecules like this compound represent a compelling alternative, offering the potential to overcome these challenges.[8]
Mechanism of Action: A Unique Approach to PD-L1 Blockade
This compound functions by directly binding to PD-L1.[2] This binding event induces the dimerization of PD-L1 on the cell surface.[10][11][12] The formation of this this compound-stabilized PD-L1 dimer sterically hinders the interaction with the PD-1 receptor on T-cells, thereby preventing the transmission of the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.[10][11]
Signaling Pathway
The binding of PD-L1 to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell activity. This compound, by preventing this initial interaction, effectively blocks this downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. journals.plos.org [journals.plos.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: The Dimerization Mechanism of BMS-202 with PD-L1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which the small molecule inhibitor, BMS-202, antagonizes the PD-1/PD-L1 immune checkpoint. The core of its mechanism lies in the induction of Programmed Death-Ligand 1 (PD-L1) dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity. This document details the binding mechanism, quantitative metrics, experimental protocols for characterization, and the relevant signaling pathways.
Core Mechanism: Induced Dimerization of PD-L1
This compound is a potent, non-peptidic small molecule that inhibits the PD-1/PD-L1 interaction.[1] Unlike therapeutic antibodies that typically bind to the extracellular domain of either PD-1 or PD-L1 to block their interaction, this compound employs a novel mechanism of action.[2] Biophysical and crystallographic studies have revealed that this compound binds directly to PD-L1 and induces its homodimerization.[2][3]
One molecule of this compound is located at the center of the PD-L1 homodimer, fitting into a deep hydrophobic pocket formed at the interface of the two PD-L1 monomers.[1][2] This binding event stabilizes the dimeric conformation of PD-L1.[4] The formation of this this compound-induced PD-L1 dimer physically obstructs the binding site for PD-1.[5][6] The binding site of the inhibitor and the intermolecular interactions within the dimer involve the same surface on PD-L1 that is crucial for its interaction with PD-1.[5][6] This dimerization-related occlusion of the PD-1 interaction surface is the fundamental reason for the inhibitory activity of this compound.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various assays.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 | 18 nM | HTRF | [1][7] |
| IC50 | 235 nM | HTRF | [3] |
| IC50 | 654.4 nM | Surface Plasmon Resonance (SPR) | [8] |
| KD | 8 µM | Not Specified | [1][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | IC50 | Reference |
| SCC-3 (PD-L1 positive) | Inhibition of proliferation | 15 µM | [1][7] |
| Jurkat (anti-CD3 activated) | Inhibition of proliferation | 10 µM | [1][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes.
Caption: this compound induces PD-L1 dimerization, blocking PD-1 binding and restoring T-cell function.
Caption: Workflow for characterizing this compound's interaction with PD-L1.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Protein Expression and Purification of PD-L1 (for structural and biophysical studies)
This protocol is a representative method for obtaining purified PD-L1 for use in various assays.
-
Cloning and Expression:
-
The DNA encoding the extracellular domain of human PD-L1 is cloned into an E. coli expression vector (e.g., pET30(+)) with a purification tag (e.g., His-tag).[2]
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[2]
-
A large-scale culture is grown in appropriate media (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8).
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 1 mM) and the culture is incubated for several hours at a reduced temperature (e.g., 30°C) to enhance soluble protein expression.[9]
-
-
Purification:
-
Cells are harvested by centrifugation and lysed (e.g., by sonication) in a lysis buffer.
-
The soluble fraction is clarified by centrifugation.
-
The supernatant containing the His-tagged PD-L1 is loaded onto a Ni-NTA affinity chromatography column.[2]
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.[9]
-
The purified PD-L1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 100-250 mM).[9]
-
The eluted protein is dialyzed against a suitable buffer for storage and subsequent experiments.
-
Protein purity and identity are confirmed by SDS-PAGE and Western blot analysis.[2]
-
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to determine the IC50 value of inhibitors of the PD-1/PD-L1 interaction.
-
Principle: The assay utilizes tagged recombinant PD-1 and PD-L1 proteins and corresponding anti-tag antibodies labeled with HTRF donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that block this interaction cause a decrease in the HTRF signal.[10]
-
Protocol:
-
The assay is performed in a low-volume 384-well white plate.
-
Serial dilutions of this compound (or other test compounds) in DMSO are added to the wells. The final DMSO concentration should be kept low (e.g., 1%).
-
Tagged human PD-L1 (e.g., His-tagged, 10 nM final concentration) is added and pre-incubated with the inhibitor for a defined period (e.g., 15-40 minutes) at room temperature.
-
Tagged human PD-1 (e.g., Fc-tagged, 20 nM final concentration) is then added, and the mixture is incubated for another 15 minutes.
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and Allophycocyanin-labeled anti-His antibody) are added.
-
The plate is incubated for 30-60 minutes at room temperature to allow for signal development.[3]
-
The fluorescence is read on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
The HTRF ratio (665 nm/620 nm) is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) PD-1/PD-L1 Blockade Assay
SPR is a label-free technique used to measure real-time binding kinetics and can be adapted to screen for inhibitors.
-
Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (PD-L1) is flowed over the surface, and their binding is detected as a change in the refractive index. To test for inhibition, PD-L1 is pre-incubated with the inhibitor before being flowed over the chip. A reduction in the binding signal indicates inhibition.[8]
-
Protocol:
-
A sensor chip (e.g., CM5) is activated for amine coupling.
-
Human PD-1 protein is immobilized onto the surface of the sensor chip. A reference flow cell is typically prepared with blank immobilization.[1][11]
-
The chip surface is then blocked.
-
For the blockade assay, a constant concentration of human PD-L1 is pre-incubated with a serial dilution of this compound.
-
These mixtures are then injected over the PD-1-immobilized surface.[8]
-
The binding response (in Response Units, RU) is measured in real-time.
-
The surface is regenerated between injections with a low pH buffer (e.g., glycine-HCl).
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 is determined.[8]
-
X-ray Co-crystallization of PD-L1 with this compound
This technique provides a high-resolution 3D structure of the protein-inhibitor complex, revealing the precise binding mode.
-
Protocol:
-
Purified human PD-L1 ectodomain is concentrated to a high concentration (e.g., 7.5 mg/mL) in a suitable buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl).[12]
-
This compound is mixed with the purified PD-L1 at a slight molar excess and incubated on ice for at least one hour to allow for complex formation.[12]
-
Crystallization screening is performed using the sitting-drop vapor diffusion method.[12] This involves mixing a small volume of the protein-inhibitor complex with an equal volume of a reservoir solution containing a precipitant.
-
Diffraction-quality crystals are grown by equilibrating the drop against a larger volume of the reservoir solution. A reported condition for a similar PD-L1/small molecule complex is 20% PEG 3000, 0.1 M sodium citrate, pH 5.5.[12]
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The crystal structure is solved and refined to reveal the atomic details of the interaction between this compound and the PD-L1 dimer.[6]
-
Jurkat T-Cell Activation Assay
This cell-based assay assesses the ability of this compound to restore T-cell activation in the presence of PD-L1.
-
Principle: Jurkat T-cells, which express PD-1, are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. The PD-1/PD-L1 interaction inhibits TCR signaling and subsequent T-cell activation (e.g., IL-2 production). An effective inhibitor like this compound will block this interaction and restore T-cell activation, which can be measured by quantifying IL-2 levels or a reporter gene.[5]
-
Protocol:
-
CHO cells are engineered to stably express human PD-L1 and a TCR activator (PD-L1/TCR Activator CHO cells).[12]
-
PD-L1/TCR Activator CHO cells are seeded in a 96-well plate and incubated overnight.[12]
-
The next day, the medium is removed, and serial dilutions of this compound (or a control antibody) are added to the wells and incubated for 30 minutes.[12]
-
PD-1 expressing Jurkat cells (e.g., a reporter cell line where luciferase is under the control of the IL-2 promoter) are added to the wells.[12]
-
The co-culture is incubated for a period of time (e.g., 6 hours for reporter gene assays or longer for cytokine measurements).
-
T-cell activation is quantified by measuring the reporter gene activity (e.g., luciferase) or by measuring cytokine (e.g., IFN-γ or IL-2) secretion into the supernatant by ELISA.[5]
-
SCC-3 Cancer Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of a PD-L1-positive cancer cell line.
-
Principle: The proliferation of SCC-3 cells, which are strongly positive for PD-L1, is measured in the presence of varying concentrations of this compound. A reduction in cell proliferation indicates a cytotoxic or cytostatic effect of the compound.
-
Protocol:
-
SCC-3 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0-100 µM).[1]
-
The cells are incubated for a prolonged period (e.g., 4 days).[1]
-
Cell proliferation is assessed using a standard method such as MTT, WST-1, or a fluorescence-based assay that measures the number of viable cells.
-
The absorbance or fluorescence is read on a plate reader.
-
The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.
-
This technical guide provides a detailed understanding of the mechanism of action of this compound and the experimental approaches used for its characterization. The provided protocols offer a foundation for researchers to further investigate this and other small molecule inhibitors of the PD-1/PD-L1 pathway.
References
- 1. Video: Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [app.jove.com]
- 2. Construction of high level prokaryotic expression and purification system of PD-L1 extracellular domain by using Escherichia coli host cell machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Preclinical Antitumor Activity of BMS-202: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-202 is a small-molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling axis, a critical immune checkpoint pathway often exploited by tumors to evade immune surveillance.[1][2] Unlike monoclonal antibodies that target this pathway extracellularly, this compound acts by binding to the PD-L1 dimer interface, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells.[1][3] This disruption is intended to restore T-cell-mediated antitumor immunity. This document provides a comprehensive overview of the preclinical antitumor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is a potent, nonpeptidic inhibitor of the PD-1/PD-L1 interaction, demonstrating an IC50 of 18 nM and a dissociation constant (KD) of 8 μM in binding assays.[4] Biophysical and crystallographic studies have revealed that this compound stabilizes a homodimer of PD-L1 by binding to a deep hydrophobic pocket at the dimer interface.[4][5] This induced dimerization sterically hinders the binding of PD-L1 to PD-1, thereby blocking the downstream signaling that leads to T-cell exhaustion and immune suppression.[3][5] The reactivation of T-cells is evidenced by an enhanced production of interferon-gamma (IFN-γ) and an increase in the population of CD8+ T-cells in the tumor microenvironment.[1]
In Vitro Antitumor Activity
The in vitro efficacy of this compound has been evaluated across various cancer cell lines, demonstrating both direct cytotoxic effects and inhibition of proliferation.
| Cell Line | Cancer Type | Metric | Value | Reference |
| SCC-3 | Lymphoma (PD-L1 positive) | IC50 | 15 µM | [2][4][5] |
| Jurkat | T-cell leukemia (anti-CD3 activated) | IC50 | 10 µM | [2][4][5] |
| A375 | Melanoma | IC50 | 5 µM | [6] |
| U251 | Glioblastoma | Cell Viability Reduction | Significant at 10 µM | [7] |
| LN229 | Glioblastoma | Cell Viability Reduction | Significant at 10 µM | [7] |
| B16-F10 | Melanoma | - | - | [1][8] |
Table 1: Summary of In Vitro Activity of this compound
Studies have also indicated that this compound can inhibit cell migration and invasion in glioblastoma and melanoma cell lines.[1][6] Interestingly, some research suggests that the antitumor effect of this compound may be partly mediated by a direct, off-target cytotoxic effect, in addition to its immune-mediated mechanism.[2][3][5]
In Vivo Antitumor Efficacy
Preclinical in vivo studies have demonstrated the antitumor activity of this compound in various mouse models.
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Humanized MHC-double knockout NOG mice | Human SCC-3 Lymphoma | 20 mg/kg, intraperitoneal, daily for 9 days | 41% | Showed a clear antitumor effect. | [4][5] |
| B16-F10 melanoma-bearing mice | B16-F10 Melanoma | 60 mg/kg | 50.1% | Increased IFN-γ levels and CD8+ T-cell infiltration. | [5][8] |
| Nude mice | Human U251 Glioblastoma Xenograft | Not specified | Significant inhibition | - | [7] |
| Nude mice | Human A375 Melanoma Xenograft | Not specified | Significant inhibition | Enhanced by mitochondrial pyruvate carrier inhibitor. | [6] |
Table 2: Summary of In Vivo Efficacy of this compound
Pharmacokinetic studies in B16-F10 melanoma-bearing mice indicated that this compound is well-absorbed and distributes into tumors at concentrations higher than those required to block the PD-1/PD-L1 interaction.[1][8]
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.
Caption: Mechanism of this compound in blocking the PD-1/PD-L1 interaction.
General Experimental Workflow for In Vivo Antitumor Activity Assessment
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Caption: Workflow for in vivo evaluation of this compound antitumor activity.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the IC50 of this compound for the PD-1/PD-L1 interaction.
-
Principle: A competitive binding assay where the binding of a fluorescently labeled PD-1 to a biotinylated PD-L1 (captured on a streptavidin-coated plate) results in a FRET signal. Unlabeled this compound competes for binding to PD-L1, causing a decrease in the FRET signal.
-
Materials: Recombinant human PD-1 and PD-L1 proteins, HTRF donor and acceptor fluorophores, assay buffer, microplates.
-
Procedure:
-
A solution of this compound at various concentrations is pre-incubated with PD-L1 protein.
-
Fluorescently labeled PD-1 is added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The HTRF signal is read using a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
-
Cell Viability and Proliferation Assays (e.g., CCK-8)
These assays measure the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: Colorimetric assays where a tetrazolium salt is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials: Cancer cell lines, cell culture medium, this compound, CCK-8 or similar reagent, 96-well plates.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24-96 hours).[4][7]
-
The CCK-8 reagent is added to each well and incubated.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
In Vivo Tumor Xenograft Model
This model is used to assess the antitumor efficacy of this compound in a living organism.
-
Principle: Human or murine cancer cells are implanted into immunocompromised or syngeneic mice, respectively. The effect of this compound on tumor growth is then evaluated.
-
Materials: Mice (e.g., NOG, nude, C57BL/6), cancer cell lines, this compound formulation, calipers for tumor measurement.
-
Procedure:
-
A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.[8]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered according to the specified dosing regimen (e.g., intraperitoneal injection).[4]
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki-67, flow cytometry for immune cell infiltration).[6]
-
Conclusion
The preclinical data for this compound demonstrates its potential as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. It exhibits potent in vitro and in vivo antitumor activity across a range of cancer types. The mechanism of action, involving the induction of PD-L1 dimerization, offers a distinct therapeutic approach compared to antibody-based immunotherapies.[1] Further investigation into its potential off-target effects and synergistic combinations with other anticancer agents is warranted to fully elucidate its therapeutic potential.
References
- 1. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to BMS-202 (CAS: 1675203-84-5): A Potent PD-1/PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-202 is a potent, non-peptidic small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] With a CAS number of 1675203-84-5, this compound has demonstrated significant anti-tumor activity in a variety of preclinical models, including glioblastoma, melanoma, and squamous cell carcinoma.[4][5][6][7] Its unique mechanism of action, which involves inducing the dimerization of PD-L1, sets it apart from monoclonal antibody-based immunotherapies.[1][2][8] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction
The PD-1/PD-L1 signaling axis is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[9] Inhibition of this pathway has emerged as a revolutionary strategy in cancer immunotherapy. This compound, developed by Bristol-Myers Squibb, represents a promising small-molecule approach to targeting this interaction.[4][7] Unlike large monoclonal antibodies, small molecules like this compound may offer advantages such as oral bioavailability and better tumor penetration.[6] This document serves as a comprehensive resource for researchers and drug developers working with or interested in this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1675203-84-5 | [1][10][11] |
| Molecular Formula | C₂₅H₂₉N₃O₃ | [4][10][11] |
| Molecular Weight | 419.52 g/mol | [2][10][12] |
| IUPAC Name | N-(2-(((2-methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide | [4][11] |
| Synonyms | BMS202, PD-1/PD-L1 inhibitor 2, PCC0208025 | [3][6][12] |
Mechanism of Action
This compound functions by directly binding to PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2] Biophysical studies, including X-ray crystallography, have revealed that this compound binds to a deep hydrophobic pocket at the interface of a PD-L1 homodimer.[1] This binding event stabilizes the dimeric form of PD-L1, which is thought to be incompetent for binding to PD-1, thus preventing the transmission of the inhibitory signal to T cells and restoring their anti-tumor activity.[2][8][13]
Quantitative Biological Data
Table 4.1: In Vitro Potency and Affinity
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC₅₀ (PD-1/PD-L1 Interaction) | 18 nM | HTRF Binding Assay | Recombinant Proteins | [1][2][3][13] |
| IC₅₀ (PD-1/PD-L1 Interaction) | 235 nM | HTRF Binding Assay | Recombinant Proteins | [2] |
| K_D | 8 µM | - | - | [1][14] |
| IC₅₀ (Cell Proliferation) | 15 µM | CCK-8 Assay | SCC-3 (PD-L1 positive) | [1][7][14] |
| IC₅₀ (Cell Proliferation) | 10 µM | CCK-8 Assay | Jurkat (anti-CD3 activated) | [1][7][14] |
| IC₅₀ (Cell Viability) | ~150 nM | - | Glioblastoma Multiforme Cell Lines | [8] |
Table 4.2: In Vivo Efficacy
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Humanized MHC-dKO NOG mice | - | 20 mg/kg, i.p., daily for 9 days | Clear antitumor effect | [1][14] |
| B16-F10 melanoma-bearing mice | B16-F10 | 30 or 60 mg/kg, p.o., twice daily for 13 days | Significant tumor inhibition | [4] |
| Nude mice xenograft | U251 (Glioblastoma) | - | Significantly inhibited tumor growth | [5] |
Table 4.3: Pharmacokinetic Parameters in B16-F10 Melanoma-Bearing Mice (Single Oral Dose of 60 mg/kg)
| Compartment | Time Point | Concentration |
| Plasma | 1 h | ~4.36 nM |
| 3 h | ~3.94 nM | |
| 8 h | ~3.16 nM | |
| Tumor | 1 h | ~160.7 nmol/kg |
| 3 h | ~196.7 nmol/kg | |
| 8 h | ~127.3 nmol/kg | |
| Data derived from a study where this compound was referred to as PCC0208025.[4] |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, fibrosis, and metabolism.
ERK and TGFβ1/Smad Signaling
In fibroblasts derived from scar tissue, this compound has been demonstrated to decelerate pro-fibrotic effects by downregulating the ERK and TGFβ1/Smad signaling pathways.[3][6] Treatment with this compound leads to a reduction in the phosphorylation of ERK1/2, Smad2, and Smad3.[3][6]
Caption: this compound inhibits pro-fibrotic effects via the TGF-β1/Smad and ERK pathways.
Akt Signaling in Glioblastoma
In glioblastoma (GBM) cells, this compound has been shown to interrupt the PD-L1-Akt-BCAT1 axis.[1] This leads to a reduction in the malignant phenotype of GBM cells by remodeling their metabolism.[1] The inhibition of the Akt pathway is a key mechanism of this compound's anti-tumor activity in this context.
Caption: this compound inhibits glioblastoma malignancy via the PD-L1/Akt/BCAT1 axis.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is adapted from a study on PCC0208025 (this compound).[2]
-
Reagents and Plate Setup:
-
Prepare dilutions of this compound in an appropriate buffer (e.g., Binding Domain diluent buffer).
-
Use a 384-well plate for the assay.
-
-
Assay Procedure:
-
Add Tag2-PD-1 (final concentration 20 nM), varying concentrations of this compound (e.g., 0.15 nM to 1000 nM), and Tag1-PD-L1 (final concentration 2 nM) sequentially to the wells. The total volume should be 10 µL.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a detection reagent mixture containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM).
-
Incubate for a specified time according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Read the plate on a compatible HTRF reader, measuring fluorescence at 665 nm and 620 nm.
-
Calculate the HTRF ratio: (OD₆₆₅ nm / OD₆₂₀ nm) × 10⁴.
-
Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Cell Counting Kit-8 (CCK-8) Proliferation Assay
This is a general protocol for a CCK-8 assay.[5][11][15][16][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Co-culture Assay for IFN-γ Release
This protocol is based on a study investigating the effects of PCC0208025 (this compound) on T cell activation.[6]
-
Cell Preparation:
-
Isolate human CD3⁺ T cells.
-
Prepare a co-culture of the CD3⁺ T cells with a source of PD-L1 (e.g., recombinant human PD-L1 protein or PD-L1-expressing cells).
-
-
Assay Setup:
-
Plate the CD3⁺ T cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.
-
Add anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to activate the T cells.
-
Add the source of PD-L1.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM).
-
-
Incubation:
-
Incubate the co-culture for 72 hours at 37°C in a humidified incubator.
-
-
IFN-γ Measurement:
-
Collect the culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Conclusion
This compound is a well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction with demonstrated preclinical anti-tumor activity. Its unique mechanism of inducing PD-L1 dimerization and its ability to modulate key signaling pathways in cancer and fibrotic diseases make it a valuable tool for research and a potential candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this compound.
References
- 1. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ptglab.com [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Investigational New Drug Bms-202
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms-202 is an investigational, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, developed by Bristol-Myers Squibb.[1][2] As a key regulator of the adaptive immune response, the PD-1/PD-L1 pathway is a critical target in immuno-oncology. Upregulation of PD-L1 on tumor cells allows them to evade immune surveillance by binding to PD-1 on activated T cells, thus inhibiting T-cell-mediated antitumor responses. This compound represents a promising therapeutic agent designed to disrupt this interaction and restore antitumor immunity.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical and cellular activity, and preclinical antitumor effects.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biophysical and Biochemical Activity
| Parameter | Value | Assay | Source |
| IC50 (PD-1/PD-L1 Interaction) | 18 nM (0.018 µM) | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][3][5] |
| 235 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3] | |
| Kd (Binding to PD-L1) | 8 µM | Not Specified | [1][6] |
| Molecular Weight | 419.5 Da | Not Applicable | [7] |
Table 2: In Vitro Cellular Activity
| Cell Line | Effect | IC50 | Source |
| SCC-3 (Strongly PD-L1-positive) | Inhibition of proliferation | 15 µM | [1][8] |
| Jurkat (Anti-CD3 antibody-activated) | Inhibition of proliferation | 10 µM | [1][8] |
| U251 (Glioblastoma) | Reduced cell viability | 10 µM (at 24h) | [9] |
| LN229 (Glioblastoma) | Reduced cell viability | 10 µM (at 24h) | [9] |
| HEB (Normal glial cells) | No significant effect on viability | Not Applicable | [9] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Treatment Regimen | Outcome | Source |
| Humanized MHC-dKO NOG mice with SCC-3 xenograft | 20 mg/kg, intraperitoneal injection, daily for 9 days | Clear antitumor effect compared to controls | [1] |
| B16-F10 melanoma-bearing mice | Not specified | Significantly decreased tumor volumes and weights | [3] |
| U251 glioblastoma-bearing nude mice | 20 mg/kg | Significantly inhibited tumor growth | [9] |
Mechanism of Action
This compound functions by directly binding to PD-L1, which blocks the interaction between PD-1 and PD-L1.[1] Structural and biophysical studies have revealed a unique mechanism where this compound induces the dimerization of PD-L1.[1][7][10] The small molecule is located at the center of the homodimer, filling a deep hydrophobic pocket and creating additional interactions between the two PD-L1 monomers.[1][10] This dimerization physically prevents PD-L1 from binding to its cognate receptor PD-1 on T cells, thereby releasing the "brake" on the immune system and allowing for T-cell-mediated killing of tumor cells.[3]
In the tumor microenvironment, this blockade of the PD-1/PD-L1 signaling pathway leads to an increase in the frequency and cytotoxic activity of tumor-infiltrating CD8+ T cells and an enhancement of IFN-γ levels.[3][4]
Caption: this compound binds to PD-L1, inducing dimerization and blocking the inhibitory PD-1 interaction.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to quantify the ability of this compound to inhibit the binding of PD-1 to PD-L1.[3]
-
Materials: Tag2-PD-1, Tag1-PD-L1, anti-Tag1-EuK (HTRF donor), anti-Tag2-XL665 (HTRF acceptor), Binding Domain diluent buffer, 384-well plate.
-
Procedure:
-
Dilute Tag2-PD-1 (final concentration 20 nM), Tag1-PD-L1 (final concentration 2 nM), and varying concentrations of this compound (e.g., 0.15 to 1000 nM) in the diluent buffer.[3]
-
Add the components sequentially to a 384-well plate for a total volume of 10 µl.[3]
-
Pre-incubate the plate for 15 minutes.[3]
-
Add 10 µl of a detection reagent containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM).[3]
-
Measure the HTRF signal (665 nm/620 nm ratio) using a suitable plate reader.[3]
-
The HTRF ratio is calculated as (OD665 nm / OD620 nm) x 104.[3] A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.
-
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding inhibition assay.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines and activated T cells.[1][8]
-
Cell Lines: SCC-3 (strongly PD-L1-positive) or Jurkat cells (activated with anti-CD3 antibody).[1]
-
Procedure:
-
Seed the cells in appropriate culture plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0-100 µM).[1]
-
Incubate the cells for a specified period (e.g., 4 days).[1]
-
Assess cell proliferation/viability using a standard method such as CCK-8, MTS, or direct cell counting.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
-
Western Blotting for Signaling Pathway Analysis
This technique can be used to investigate the downstream effects of this compound on intracellular signaling pathways.[1]
-
Procedure:
-
Treat cultured cells (e.g., Lβt2 cells) with this compound (e.g., 25 µM) for a specified time (e.g., 24 hours).[1]
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p38 MAPK, p-JNK, JNK, p-ERK, ERK) and a loading control (e.g., α-tubulin).[1]
-
Incubate with appropriate secondary antibodies and visualize the protein bands to assess changes in protein expression and phosphorylation states.
-
In Vivo Antitumor Efficacy Study
These studies evaluate the antitumor effect of this compound in a living organism.[1]
-
Animal Model: Humanized MHC-double knockout (dKO) NOG mice.[1]
-
Procedure:
-
Implant human tumor cells (e.g., SCC-3) into the mice to establish xenografts.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route and schedule (e.g., 20 mg/kg, intraperitoneal injection, daily for 9 days).[1]
-
Administer a vehicle control to the control group.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry for lymphocyte accumulation) can be performed.[8]
-
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a novel mechanism of action involving the induction of PD-L1 dimerization. Preclinical data demonstrates its ability to block this critical immune checkpoint, inhibit the proliferation of cancer cells and activated T cells in vitro, and exert significant antitumor effects in vivo. These findings underscore the potential of this compound as a therapeutic agent in oncology, offering a differentiated approach compared to monoclonal antibody-based immunotherapies. Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 8. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
BMS-202: A Small Molecule Inhibitor of the PD-1/PD-L1 Axis in Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting inhibitory pathways that tumor cells exploit to evade immune surveillance, these agents can unleash the body's own immune system to fight cancer. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical axis in this process. While monoclonal antibodies targeting PD-1 or PD-L1 have achieved significant clinical success, there is a growing interest in the development of small molecule inhibitors which may offer advantages such as oral bioavailability and improved tumor penetration.[1] BMS-202 is a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction that has demonstrated promising anti-tumor activity in a variety of preclinical models.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental methodologies to support further research and development in the field of immuno-oncology.
Core Mechanism of Action
This compound functions by directly binding to PD-L1 and inducing its dimerization.[4][5] This induced homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T cells.[6][7] By blocking the PD-1/PD-L1 signaling pathway, this compound prevents the inactivation of T lymphocytes, thereby restoring their ability to recognize and eliminate tumor cells.[8] Crystallographic and biophysical studies have shown that this compound occupies a deep hydrophobic pocket at the interface of the PD-L1 dimer, stabilizing the complex and preventing its engagement with PD-1.[2][4] This unique mechanism of action distinguishes it from antibody-based inhibitors and highlights its potential as a novel therapeutic agent. Some studies also suggest that this compound may have direct effects on tumor cells, including the inhibition of proliferation and the promotion of apoptosis.[9]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental evaluation of this compound, the following diagrams are provided.
Preclinical Data Summary
This compound has been evaluated in a range of in vitro and in vivo models, demonstrating its potential as an immuno-oncology agent. The following tables summarize the key quantitative data from these studies.
In Vitro Activity
| Assay Type | Cell Line(s) | Parameter | Value | Reference |
| PD-1/PD-L1 Interaction | - | IC50 | 18 nM | [2] |
| PD-1/PD-L1 Interaction | - | KD | 8 µM | [2] |
| Cell Proliferation | SCC-3 (PD-L1 positive) | IC50 | 15 µM | [2][4] |
| Cell Proliferation | Jurkat (anti-CD3 activated) | IC50 | 10 µM | [2][4] |
| Cell Proliferation | A375 Melanoma | IC50 | ~5 µM | [9] |
| Cell Viability | U251 Glioblastoma | - | Significant reduction at 10 µM | [10] |
| Cell Viability | LN229 Glioblastoma | - | Significant reduction at 10 µM | [10] |
In Vivo Antitumor Activity
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Humanized MHC-dKO NOG mice | Human SCC-3 Xenograft | 20 mg/kg, i.p., daily for 9 days | Significant antitumor effect compared to control. | [2][4] |
| Nude mice | U251 Glioblastoma Xenograft | Not specified | Significantly inhibited tumor growth. | [10] |
| B16-F10 melanoma-bearing mice | B16-F10 Melanoma | Not specified | Antitumor effects, enhanced plasma IFN-γ levels, increased CD8+ T cells. | [8][11] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the ability of this compound to inhibit the interaction between PD-1 and PD-L1.
-
Reagents and Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF detection reagents (e.g., terbium-conjugated anti-tag antibody and d2-conjugated anti-tag antibody)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound at various concentrations
-
384-well low-volume microplates
-
-
Procedure:
-
A solution of recombinant human PD-L1 is incubated with varying concentrations of this compound in the assay buffer.
-
Recombinant human PD-1 protein is then added to the mixture.
-
The HTRF detection reagents are added, and the plate is incubated at room temperature, protected from light.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence intensities is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cell Viability and Proliferation Assays
These assays measure the effect of this compound on the growth and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SCC-3, Jurkat, A375)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell counting kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound (e.g., 0-100 µM) for a specified duration (e.g., 4 days).[2]
-
For Jurkat cells, stimulation with an anti-CD3 antibody is performed to activate the cells.[2]
-
At the end of the treatment period, CCK-8 or MTT reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 is calculated.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the expression levels of proteins involved in apoptosis and other signaling pathways.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against target proteins (e.g., PD-L1, Bax, Bcl-2, p-p38 MAPK, p38 MAPK, p-JNK, JNK, p-ERK, ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Cells are treated with this compound at the desired concentration and for the specified time.
-
The cells are then lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Humanized Mouse Studies
These studies evaluate the in vivo antitumor efficacy of this compound in a setting with a functional human immune system.
-
Animal Model:
-
Severely immunodeficient mice, such as NOG mice, are transplanted with human hematopoietic stem cells to reconstitute a human immune system (humanized mice).
-
For specific models, MHC-double knockout (dKO) NOG mice can be used.[4]
-
-
Procedure:
-
Human tumor cells (e.g., SCC-3) are subcutaneously or orthotopically implanted into the humanized mice.
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 20 mg/kg daily for 9 days).[2]
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and other tissues can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and other biomarkers.
-
Conclusion
This compound is a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a distinct mechanism of action involving the induction of PD-L1 dimerization. Preclinical studies have consistently demonstrated its ability to block the PD-1/PD-L1 interaction, inhibit cancer cell proliferation, and exert antitumor effects in vivo. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of immuno-oncology. Further investigation into the clinical potential of this compound and similar small molecule inhibitors is warranted.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 5. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Bms-202: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms-202 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, effects on cellular signaling, and detailed protocols for its investigation.
Mechanism of Action
This compound functions by directly binding to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells.[3][4][5] This blockade disrupts the inhibitory signal, restoring T-cell activation and promoting an anti-tumor immune response. Unlike monoclonal antibodies, this compound offers the advantages of a small molecule, including potential for oral bioavailability and different pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from various in vitro and cell-based assays.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 18 nM | PD-1/PD-L1 Interaction (Cell-free) | [2][3][6] |
| IC50 | 235 nM | HTRF binding assay | [7] |
| IC50 | 10 µM | Anti-CD3 antibody-activated Jurkat cells | [4][5][8][9] |
| IC50 | 15 µM | SCC-3 cells | [4][5][8][9] |
| Kd | 8 µM | PD-L1 Binding | [2][8] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several intracellular signaling pathways, primarily downstream of the PD-1/PD-L1 axis, but also through other potential mechanisms.
PD-1/PD-L1 Signaling Inhibition
The primary mechanism of this compound is the disruption of the PD-1/PD-L1 signaling pathway. By preventing the engagement of PD-1 by PD-L1, this compound reinvigorates T-cell activity.
ERK and TGFβ1/Smad Signaling
In the context of hypertrophic scars, this compound has been shown to suppress the proliferation and migration of fibroblasts by downregulating the ERK and TGFβ1/Smad signaling pathways.[6][10] Treatment with this compound leads to a reduction in the phosphorylation of ERK1/2, Smad2, and Smad3.[10]
References
- 1. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 8. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-202 In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of BMS-202, a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.
Introduction
This compound is a small-molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1).[1] Unlike monoclonal antibodies, this compound offers a distinct mechanism of action by binding to the PD-L1 dimer interface, which blocks its interaction with the PD-1 receptor and reactivates T cell-mediated immune responses against tumors.[1] Biophysical studies have demonstrated that this compound binds directly to PD-L1, inducing its dimerization and thereby preventing the PD-1/PD-L1 interaction.[2] This document outlines detailed protocols for key in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 18 nM | PD-1/PD-L1 Interaction | Cell-free HTRF | [3][4] |
| KD | 8 µM | PD-L1 Binding | Not Specified | [3] |
| IC50 | 15 µM | Cell Proliferation | SCC-3 | [3][4][5] |
| IC50 | 10 µM | Cell Proliferation | Jurkat (anti-CD3 activated) | [3][4][5] |
| IC50 | Not specified | Cell Viability | U251 & LN229 (significant reduction at 10 µM) | [6] |
| IC50 | ~5 µM | Cell Viability | A375 | [7] |
Experimental Protocols
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the ability of this compound to inhibit the binding of PD-1 to PD-L1 in a cell-free system.
Materials:
-
PD-1/PD-L1 binding assay kit (e.g., Cisbio Assays)
-
Recombinant human PD-1 protein (Tag2-labeled)
-
Recombinant human PD-L1 protein (Tag1-labeled)
-
This compound
-
Assay buffer (provided in the kit or a suitable binding buffer)
-
White, low-volume 96-well or 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations may range from picomolar to micromolar to determine the IC50 value. Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Reconstitute the Tag1-PD-L1 and Tag2-PD-1 proteins in the assay buffer to the desired concentrations (e.g., 5 nM for Tag1-PD-L1 and 50 nM for Tag2-PD-1).[8]
-
Assay Reaction:
-
Add 2 µL of the this compound dilution or vehicle control to the wells of the microplate.
-
Add 4 µL of Tag1-PD-L1 solution to each well.
-
Add 4 µL of Tag2-PD-1 solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.[8][9]
-
Detection: Add 10 µL of the HTRF detection reagents (anti-Tag1-Europium and anti-Tag2-XL665) to each well.
-
Final Incubation: Incubate the plate for 2 hours at room temperature, protected from light.[8]
-
Data Acquisition: Measure the HTRF signal using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.[8]
-
Data Analysis: Calculate the HTRF ratio (OD665 nm / OD620 nm) * 10^4.[9] Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
BMS-202: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-202 is a potent, non-peptidic small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] It functions by binding directly to PD-L1, inducing its dimerization and thereby blocking its engagement with the PD-1 receptor.[1] This disruption of the PD-1/PD-L1 axis, a critical immune checkpoint pathway often exploited by tumor cells to evade immune surveillance, can restore T-cell mediated anti-tumor immunity.[3][4] Beyond its immunomodulatory effects, this compound has also been shown to exert direct effects on cancer cells, including the induction of apoptosis and modulation of cellular signaling pathways.[3][5] These application notes provide a comprehensive overview of the working concentrations, key signaling pathways, and detailed experimental protocols for the use of this compound in a cell culture setting.
Data Presentation: Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. The following tables summarize reported concentrations for various in vitro applications.
Table 1: IC₅₀ Values
| Application | Cell Line / System | IC₅₀ Value | Reference |
| PD-1/PD-L1 Binding Inhibition | Homogeneous Time Resolved Fluorescence (HTRF) Assay | 18 nM | [1][2][4] |
| Cell Proliferation Inhibition | SCC-3 (Human tongue squamous cell carcinoma, PD-L1 positive) | 15 µM (4-day treatment) | [1][6][7] |
| Cell Proliferation Inhibition | Jurkat (Human T-cell leukemia, anti-CD3 activated) | 10 µM (4-day treatment) | [1][6][7] |
| Cell Viability Inhibition | A375 (Human melanoma) | ~5 µM (24-hour treatment) | [3] |
Table 2: Effective Concentrations in Cell-Based Assays
| Application | Cell Line | Concentration Range | Treatment Duration | Effect | Reference |
| Signaling Pathway Modulation | Hypertrophic Scar Fibroblasts (HFBs) | ≥ 2.5 nM | Not Specified | Reduced phosphorylation of ERK1/2, Smad2, Smad3 | [8][9] |
| Signaling Pathway Modulation | Lβt2 (Mouse pituitary gonadotrope) | 25 µM | 24 hours | Detected changes in p38 MAPK, JNK, and ERK phosphorylation | [1] |
| Cell Viability / Proliferation | U251, LN229 (Human glioblastoma) | 10 µM | 24 hours | Significantly reduced cell viability | [5] |
| Cell Viability / Proliferation | B16-F10 (Mouse melanoma) | 2.5 - 80 µM | 24 - 48 hours | Dose-dependent inhibition of cell viability | [10] |
| Cytotoxicity Assessment | Skin Epithelial Cells | 0.1 - 10 µM | 48 hours | Demonstrated acceptable safety profile | [11] |
| Functional Immune Assay | Human CD3+ T-cells (co-culture) | 0.01 - 10 µM | 72 hours | Promoted IFN-γ secretion | [10] |
| Migration and Invasion | A375 (Human melanoma) | 5 µM | 24 hours | Significantly reduced cell migration and invasion | [3] |
Signaling Pathways
This compound primarily targets the PD-1/PD-L1 interaction. However, its downstream effects can influence several intracellular signaling cascades.
Caption: this compound inhibits the PD-L1/PD-1 interaction, affecting downstream signaling.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CCK-8 or MTT)
This protocol is a general guideline for determining the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Caption: Workflow for a typical cell viability assay to assess this compound cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[3][5][10]
-
Viability Assessment:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Alternatively, for an MTT assay, add 20 µL of 5 mg/mL MTT solution and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO.[10]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol outlines the detection of protein expression and phosphorylation changes following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates or culture flasks. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 25 µM) or vehicle control for a specific time (e.g., 24 hours).[1]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.[12]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, PD-L1, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system or X-ray film.[12]
Protocol 3: T-Cell Activation/Co-culture Assay
This assay measures the ability of this compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
Methodology:
-
Cell Preparation:
-
Target Cells: Seed PD-L1-expressing cancer cells (e.g., Hep3B-hPD-L1) in a 96-well plate.[4]
-
Effector Cells: Isolate human CD3+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
-
Co-culture Setup:
-
Once target cells are adhered, add the isolated CD3+ T-cells to the wells at a specific effector-to-target (E:T) ratio.
-
Add T-cell activators (e.g., anti-CD3/CD28 antibodies).[10]
-
Add various concentrations of this compound (e.g., 0.01 to 10 µM) or a positive control (e.g., an anti-PD-1/PD-L1 antibody) to the co-culture.[4][10]
-
-
Incubation: Incubate the co-culture for 72 hours at 37°C with 5% CO₂.[10]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of secreted IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.[4]
-
Analysis: An increase in IFN-γ production in the this compound-treated wells compared to the vehicle control indicates a restoration of T-cell effector function.
Conclusion
This compound is a versatile tool for investigating the PD-1/PD-L1 immune checkpoint in vitro. The effective concentration can range from low nanomolar for signaling studies to mid-micromolar for cell proliferation and functional assays. The provided protocols offer a starting point for researchers to design and execute experiments to explore the biological activities of this compound in various cell culture models. It is imperative to perform dose-response experiments for each new cell line and assay to determine the optimal working concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for BMS-202 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-202 is a potent, non-peptidic small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC50 of 18 nM.[1][2][3] It functions by binding directly to PD-L1, which induces its homodimerization and subsequently blocks its interaction with the PD-1 receptor.[3][4][5][6] This mechanism effectively disrupts a key immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[5][7] The inhibition of PD-1/PD-L1 binding by this compound has been shown to restore T-cell function, as evidenced by the rescue of IFN-γ production, and to promote an anti-tumor immune response characterized by increased infiltration of CD8+ T cells into the tumor microenvironment.[7][8][9][10]
These application notes provide a comprehensive overview of the administration of this compound in various mouse models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their preclinical study design.
Mechanism of Action: PD-1/PD-L1 Inhibition
This compound exerts its anti-tumor effect by targeting the PD-1/PD-L1 immune checkpoint. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion. This compound intervenes in this process by binding to PD-L1, causing it to form a homodimer that is incapable of engaging with PD-1. This blockade restores the anti-tumor activity of T cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for the Characterization of Bms-202, a PD-1/PD-L1 Interaction Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to characterize the inhibitory activity of Bms-202 on the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This compound is a small molecule inhibitor that binds to PD-L1, inducing its dimerization and thereby blocking its binding to PD-1, a critical immune checkpoint interaction.[1][2][3] The HTRF assay is a robust, high-throughput method ideal for quantifying such protein-protein interactions and their inhibition.[4][5]
Introduction
The interaction between PD-1, an immune checkpoint receptor on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the immune system.[1][6] Small molecule inhibitors targeting this pathway, such as this compound, represent a promising class of cancer therapeutics.[7][8][9]
HTRF technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, providing a sensitive and specific assay format.[4][10] In this assay, recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2 or XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal that is proportional to its inhibitory activity.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key regulator of the adaptive immune response. The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxicity. This compound physically obstructs this interaction by binding to PD-L1.
Caption: PD-1/PD-L1 pathway and this compound inhibition.
Experimental Workflow
The HTRF assay for this compound is a simple "add-and-read" procedure performed in a microplate format, eliminating the need for wash steps. The workflow consists of preparing the reagents, adding them to the assay plate, incubating to allow for binding and inhibition, and finally reading the plate on an HTRF-compatible reader.
Caption: HTRF assay experimental workflow.
Materials and Methods
Reagents and Equipment
-
This compound
-
Human PD-1 protein , tagged (e.g., with IgG-Fc or Tag2)
-
Human PD-L1 protein , tagged (e.g., with 6His or Tag1)
-
HTRF Donor Reagent : Anti-tag antibody labeled with Europium cryptate (EuK)
-
HTRF Acceptor Reagent : Anti-tag antibody labeled with d2 or XL665
-
Assay Buffer : DPBS with 0.1% BSA and 0.05% Tween-20
-
Low-volume, white 384-well plates
-
HTRF-compatible microplate reader
Experimental Protocol
-
Compound Preparation : Prepare a serial dilution of this compound in the assay buffer. The concentration range should span the expected IC50 value (e.g., from 1 µM down to 0.15 nM).[11]
-
Assay Plate Preparation : Dispense 4 µL of the this compound serial dilutions or control (DMSO vehicle) into the wells of a 384-well plate.
-
Reagent Addition :
-
Detection Reagent Addition :
-
Prepare a detection mix containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM) in the detection buffer.[11]
-
Add 10 µL of the detection mix to each well for a final volume of 20 µL.
-
-
Incubation : Seal the plate and incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition : Read the plate on an HTRF-compatible reader. Set the excitation wavelength to 320-340 nm and read the emission at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).
Data Analysis
-
Calculate the HTRF Ratio : For each well, calculate the ratio of the acceptor signal to the donor signal and multiply by 10,000.[11][12]
-
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 104
-
-
Calculate Percentage Inhibition :
-
% Inhibition = [1 - ((Ratiosample - Rationeg control) / (Ratiopos control - Rationeg control))] x 100
-
The negative control contains all components except the inhibitor (maximum FRET), and the positive control can be a known inhibitor or a condition without one of the binding partners (minimum FRET).
-
-
Determine IC50 : Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Results
The inhibitory potency of this compound on the PD-1/PD-L1 interaction can be quantified by its IC50 value. Different studies have reported varying IC50 values for this compound, which may be due to slight differences in assay conditions and reagents.
| Compound | Assay Type | Target Interaction | Reported IC50 (nM) | Reference |
| This compound | HTRF | PD-1/PD-L1 | 18 | [3] |
| PCC0208025 (resynthesized this compound) | HTRF | PD-1/PD-L1 | 235 | [11][12] |
| Anti-PD-L1 Antibody (BMS-936559) | HTRF | PD-1/PD-L1 | 0.54 | [12] |
Discussion
This HTRF assay provides a reliable and efficient method for determining the potency of small molecule inhibitors like this compound. The homogeneous "add-and-read" format is highly amenable to high-throughput screening and lead optimization in a drug discovery setting.[4] The ratiometric data analysis minimizes well-to-well variations and compound interference, leading to robust and reproducible results.[11] The presented protocol, based on published data for this compound and commercially available PD-1/PD-L1 HTRF assay kits, can be readily implemented in a laboratory setting to characterize novel inhibitors of this critical immune checkpoint.
References
- 1. revvity.com [revvity.com]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 12. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using BMS-202
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing BMS-202 in cell proliferation assays. This compound is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] It functions by binding directly to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor.[2][4] This compound has demonstrated anti-tumor activity by inhibiting the proliferation of various cancer cell lines.[1][5][6] These notes offer comprehensive guidance on the mechanism of action, experimental design, and data interpretation when using this compound to assess cell proliferation.
Mechanism of Action
This compound is a nonpeptidic inhibitor of the PD-1/PD-L1 complex with an IC50 of 18 nM.[1][3] By disrupting the PD-1/PD-L1 signaling axis, this compound can restore T-cell-mediated immune responses against tumor cells.[7][8] Beyond its immunomodulatory role, studies have revealed that this compound can directly impact tumor cells. It has been shown to suppress proliferation, migration, and extracellular matrix deposition in fibroblasts, potentially through the regulation of the ERK and TGFβ1/Smad signaling pathways.[4][9] Furthermore, this compound has been observed to directly inhibit the viability of cancer cells and promote apoptosis.[10][11][12]
Signaling Pathway of this compound
Caption: this compound binds to PD-L1, leading to its dimerization and blocking the PD-1/PD-L1 interaction. It also inhibits the ERK and TGFβ1/Smad signaling pathways, resulting in decreased cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cell Proliferation Assays
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| SCC-3 (PD-L1 positive) | WST-1 | 4 days | 15 | [1][5][13] |
| Jurkat (anti-CD3 activated) | WST-1 | 4 days | 10 | [1][5][13] |
| A375 (Melanoma) | CCK-8 | 24 hours | ~5 | [10][11] |
| U251 (Glioblastoma) | CCK-8 | 24 hours | <10 | [14] |
| LN229 (Glioblastoma) | CCK-8 | 24 hours | <10 | [14] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration | Effect on Cell Viability | Reference |
| U251 | 10 | 24 hours | Significantly reduced | [14] |
| LN229 | 10 | 24 hours | Significantly reduced | [14] |
| HEB (normal glial cells) | 10 | 24 hours | Not significantly affected | [14] |
| Various mouse tumor cells | >10 | Not specified | Low cytotoxicity | [15] |
| Human CD3+ cells | >10 | Not specified | Low cytotoxicity | [15] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Tetrazolium Salt-Based Method (e.g., MTT, WST-1, or CCK-8)
This protocol provides a general procedure for assessing the effect of this compound on the proliferation of adherent or suspension cell lines.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Tetrazolium salt-based proliferation assay reagent (e.g., MTT, WST-1, or CCK-8)
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Experimental Workflow:
Caption: A typical workflow for a cell proliferation assay using this compound.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).[15]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical concentration range could be 0.1 µM to 100 µM.[1][16]
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
-
Incubation:
-
Addition of Proliferation Reagent:
-
Following the incubation period, add the proliferation reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL of WST-1 or CCK-8 reagent, or 20 µL of 5 mg/mL MTT solution).[15]
-
-
Final Incubation:
-
Incubate the plate for an additional 1-4 hours at 37°C.[15] This allows for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
-
Measurement:
-
If using MTT, add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~450 nm for WST-1 and CCK-8, ~570 nm for MTT).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Protocol 2: Co-culture Proliferation Assay to Assess Immune-Mediated Effects
This protocol is designed to evaluate the ability of this compound to restore T-cell-mediated inhibition of tumor cell proliferation.
Materials:
-
Tumor cell line expressing PD-L1
-
Effector T-cells (e.g., activated human CD3+ T-cells)
-
Complete RPMI-1640 medium supplemented with 10% FBS and IL-2
-
This compound
-
IFN-γ ELISA kit
-
Cell proliferation assay kit (as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture the tumor cells and T-cells separately.
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
-
Co-culture Setup:
-
Seed the tumor cells in a 96-well plate and allow them to adhere.
-
Add the activated T-cells to the wells containing the tumor cells at a specific effector-to-target ratio (e.g., 5:1).
-
-
This compound Treatment:
-
Add serial dilutions of this compound to the co-culture wells. Include appropriate controls (tumor cells alone, T-cells alone, co-culture with vehicle).
-
-
Incubation:
-
Incubate the co-culture plate for 72 hours.[15]
-
-
Endpoint Analysis:
-
T-cell Activation: Collect the supernatant from the wells to measure the concentration of secreted IFN-γ using an ELISA kit. An increase in IFN-γ production indicates T-cell activation.[7][15]
-
Tumor Cell Proliferation: Assess the viability of the tumor cells using a proliferation assay as described in Protocol 1. A decrease in tumor cell viability in the presence of T-cells and this compound would indicate an immune-mediated anti-proliferative effect.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of the PD-1/PD-L1 pathway in cancer cell proliferation. The protocols outlined in this document provide a framework for conducting robust and reproducible cell-based assays. Researchers should optimize the experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and research questions. Careful data analysis and interpretation are crucial for understanding the multifaceted effects of this compound on both tumor cells and immune cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 8. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells: Anti‑tumor activity accompanied by increased mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 14. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for BMS-202 Treatment in Humanized MHC-dKO NOG Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BMS-202, a small-molecule inhibitor of the PD-1/PD-L1 interaction, in preclinical studies utilizing humanized MHC-double knockout (dKO) NOG mice. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and mechanism of action of this compound in a humanized immune system context.
Introduction
This compound is a potent small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1), a critical immune checkpoint pathway often exploited by tumors to evade immune surveillance.[1][2] It functions by binding to PD-L1 and inducing its homodimerization, which sterically hinders its binding to the PD-1 receptor on T cells.[3][4] This blockade is intended to restore anti-tumor T-cell activity.
Humanized MHC-dKO NOG mice represent a valuable in vivo platform for evaluating human-specific immunotherapies. These mice are genetically engineered to lack murine Major Histocompatibility Complex (MHC) class I and II molecules, which significantly reduces the incidence and severity of xenogeneic graft-versus-host disease (GVHD) following the engraftment of human peripheral blood mononuclear cells (PBMCs).[5][6][7] This allows for a longer experimental window to study the interactions between a reconstituted human immune system and human tumor xenografts.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 Value | Reference |
| SCC-3 (PD-L1 positive) | Proliferation | Inhibition of cell growth | 15 µM | [3][8] |
| Jurkat (anti-CD3 activated) | Proliferation | Inhibition of cell growth | 10 µM | [3][8] |
| PD-1/PD-L1 Interaction | HTRF Binding Assay | Inhibition of binding | 18 nM | [9][10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Humanized MHC-dKO NOG Mice
| Tumor Model | Treatment Regimen | Outcome | Tumor Growth Inhibition | Reference |
| SCC-3 Lymphoma | 20 mg/kg, i.p. daily for 9 days | Antitumor effect | 41% | [3][9] |
| Glioblastoma (U251) | 20 mg/kg, i.p. twice per week | Inhibition of tumor growth | Significant | [11] |
| HCT116 Colorectal | 60 mg/kg, oral gavage twice a day for 21 days | Antitumor effect | 50% | [12] |
| SW480 Colorectal | 60 mg/kg, oral gavage twice a day for 21 days | Antitumor effect | 50% | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in humanized mice.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 3.9 mg/100 µl stock can be prepared.[11]
-
For the working solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
To prepare the final injection solution, first add the required volume of the this compound stock solution to a sterile vial.
-
Sequentially add the PEG300, Tween-80, and saline, vortexing gently between each addition to ensure a clear solution.
-
The final concentration should be calculated to deliver the desired dose (e.g., 20 mg/kg) in a suitable injection volume (typically 100-200 µl for a mouse).
-
Prepare the solution fresh on the day of use.
Humanization of MHC-dKO NOG Mice
Materials:
-
MHC-dKO NOG mice (8-10 weeks old)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Phosphate-buffered saline (PBS), sterile
-
Irradiation source (optional, for some protocols)
Protocol:
-
Obtain healthy human PBMCs from a reliable source.
-
Some protocols may involve sublethal irradiation of the mice (e.g., 1-2 Gy) a day before PBMC injection to enhance engraftment, though this is not always necessary with MHC-dKO mice.[13]
-
Resuspend the PBMCs in sterile PBS at a concentration of 1 x 10⁸ cells/ml.
-
Inject each mouse intravenously (via the tail vein) with 1 x 10⁷ PBMCs in a volume of 100 µl.[13]
-
Allow 2-3 weeks for the human immune system to reconstitute before tumor implantation. Monitor the mice for any signs of GVHD, although this is expected to be minimal.[7]
Tumor Model Establishment and this compound Treatment
Materials:
-
Human tumor cell line (e.g., SCC-3, U251)
-
Matrigel (optional, for subcutaneous injection)
-
Prepared this compound solution
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Culture the chosen human tumor cell line under standard conditions.
-
Harvest the cells and resuspend them in PBS or a mixture of PBS and Matrigel. A typical injection consists of 1-5 x 10⁶ cells in a volume of 100-200 µl.
-
Inject the tumor cells subcutaneously into the flank of the humanized MHC-dKO NOG mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily).[9]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tumors and other tissues (e.g., spleen, blood) for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry, biomarker analysis).
Concluding Remarks
The use of this compound in humanized MHC-dKO NOG mice provides a robust preclinical model to assess the therapeutic potential of this PD-1/PD-L1 inhibitor. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to investigate its anti-tumor effects and elucidate the underlying immunological mechanisms in a system that closely mimics human immune responses. Careful adherence to these protocols will facilitate the generation of reproducible and translatable data for the advancement of cancer immunotherapy.
References
- 1. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MHC class I/II deficient NOG mice are useful for analysis of human T/B cell responses for human tumor immunology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer: An improved humanized mouse model for the evaluation of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-202 in the B16-F10 Melanoma Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-202, a small molecule inhibitor of the PD-1/PD-L1 pathway, in the context of the B16-F10 syngeneic mouse melanoma model. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols to facilitate the design and execution of similar research.
Introduction
Malignant melanoma is an aggressive form of skin cancer with a high mortality rate, primarily due to its metastatic potential.[1][2] The advent of immune checkpoint inhibitors, which block pathways like PD-1/PD-L1 that tumors exploit to evade the immune system, has revolutionized melanoma treatment.[3][4][5] this compound is a small molecule inhibitor that directly targets PD-L1, offering potential advantages over monoclonal antibodies such as oral bioavailability and lack of immunogenicity.[3][4] The B16-F10 melanoma model in C57BL/6 mice is a widely used preclinical platform to evaluate novel cancer therapies, including immunotherapies, due to its aggressive growth and metastatic capabilities.[1][6][7]
Mechanism of Action
This compound functions primarily by inhibiting the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[3][8] This blockade disrupts a key signaling pathway that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.[3][4] In the B16-F10 tumor microenvironment, this leads to an increase in cytotoxic CD8+ T cells and a decrease in immunosuppressive regulatory T cells (Tregs).[3][9]
Beyond its immunomodulatory effects, studies on other melanoma cell lines, such as A375, suggest that this compound may also have direct anti-tumor effects by inducing apoptosis and modulating mitochondrial function.[8][10][11][12] It has been shown to enter mitochondria and potentially bind to mitochondrial PD-L1, impacting cellular metabolism and promoting cell death.[8][10][11]
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Key Findings | IC50 | Reference |
| PD-1/PD-L1 Binding Inhibition | N/A (Protein Assay) | This compound (also referred to as PCC0208025) inhibits the binding of PD-1 and PD-L1 proteins. | 235 nM | [3][13] |
| IFN-γ Secretion in human CD3+ cells | Human CD3+ T cells | This compound rescues PD-L1-mediated inhibition of IFN-γ production. | - | [3][9] |
| Cell Viability | A375 Human Melanoma | This compound inhibits cell viability. | 5 µM (at 24h) | [8] |
| Migration and Invasion | A375 Human Melanoma | This compound significantly reduces cell migration and invasion. | - | [8] |
| Apoptosis | A375 Human Melanoma | This compound promotes apoptosis by increasing Bax and decreasing Bcl-2 expression. | - | [8] |
In Vivo Efficacy of this compound in B16-F10 Tumor Model
| Parameter | Treatment Group | Result | P-value | Reference |
| Tumor Volume | Control | - | - | [13] |
| This compound (30 mg/kg) | Tumor growth inhibition | < 0.05 | [13] | |
| This compound (60 mg/kg) | Significant tumor growth inhibition | < 0.05 | [13] | |
| Tumor Weight | Control | - | - | [13] |
| This compound (30 mg/kg) | Tumor weight reduction | < 0.05 | [13] | |
| This compound (60 mg/kg) | Significant tumor weight reduction | < 0.05 | [13] | |
| Plasma IFN-γ Levels | Control vs. This compound treated | Enhanced IFN-γ levels in plasma | - | [3][9] |
| CD8+/Treg Ratio in Tumor | Control vs. This compound treated | Significantly increased ratio | < 0.05 | [3][13] |
| CD4+CD25+CD127low/- (Treg) Cells in Tumor | Control vs. This compound treated | Decreased number of Treg cells | < 0.05 | [3][13] |
| CD3+CD8+ T Cells in Tumor | Control vs. This compound treated | Increased frequency of CD3+CD8+ T cells | - | [3] |
| CD8+IFN-γ+ T Cells in Tumor | Control vs. This compound treated | Increased frequency of CD8+IFN-γ+ T cells | - | [3][9] |
Pharmacokinetics of this compound in B16-F10 Bearing Mice (Single 60 mg/kg dose)
| Time Point | Average Plasma Concentration (nM) | Average Tumor Concentration (nmol/kg) | Reference |
| 1h | 4.36 | 160.7 | [3] |
| 3h | 3.94 | 196.7 | [3] |
| 8h | 3.16 | 127.3 | [3] |
Experimental Protocols
B16-F10 Cell Culture
-
Cell Line: B16-F10 murine melanoma cells (ATCC).[14]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency. Detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
In Vivo B16-F10 Tumor Implantation and this compound Treatment
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Preparation: Harvest B16-F10 cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 cells in a volume of 100 µL into the dorsal flank of each mouse.[3]
-
Treatment Initiation: Begin treatment when tumors become palpable or reach a specified size (e.g., 50-100 mm³).
-
This compound Administration: Administer this compound (or vehicle control) orally via gavage at doses of 30 mg/kg or 60 mg/kg, twice daily.[3][13]
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors, blood, and other tissues for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Stain for surface markers using fluorescently conjugated antibodies against CD3, CD4, CD8, CD25, and CD127 to identify T cell subsets, including cytotoxic T cells and regulatory T cells.
-
For intracellular cytokine staining (e.g., IFN-γ), stimulate the cells in vitro with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Incubate with an anti-IFN-γ antibody.[3]
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor.
Mandatory Visualizations
Caption: this compound blocks the PD-L1/PD-1 interaction, preventing tumor immune evasion.
Caption: Experimental workflow for in vivo testing of this compound in the B16-F10 model.
Caption: Immunomodulatory effects of this compound leading to tumor inhibition.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Frontiers | The Melding of Drug Screening Platforms for Melanoma [frontiersin.org]
- 3. journals.plos.org [journals.plos.org]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B16-F10 melanoma mouse models [bio-protocol.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells: Anti‑tumor activity accompanied by increased mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 14. Mouse tumor model [bio-protocol.org]
Application Notes: Cytotoxicity Profiling of Bms-202
Introduction
Bms-202 is a small-molecule inhibitor that targets the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway.[1][2][3] It functions by binding directly to PD-L1, which induces its dimerization and blocks the interaction with its receptor, PD-1.[4] This mechanism is of significant interest in cancer immunotherapy as the PD-1/PD-L1 axis is often exploited by tumor cells to evade the host immune system.[5][6] Beyond its immunomodulatory role, studies have indicated that this compound can exert direct cytotoxic and anti-proliferative effects on various cancer cell lines, including glioblastoma, melanoma, and squamous cell carcinoma.[1][6][7][8] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells in vitro using a metabolic-based assay.
Mechanism of Action: PD-1/PD-L1 Inhibition
The PD-1/PD-L1 pathway is a critical immune checkpoint. When PD-L1, often expressed on the surface of tumor cells, binds to PD-1 on activated T cells, it transmits an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity. This compound disrupts this interaction, thereby preventing the inactivation of T cells and enhancing the anti-tumor immune response. Some studies also suggest that this compound has direct effects on tumor cells by modulating their metabolism and mitochondrial function.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying T-cell Activation with BMS-202
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-202 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC50 of 18 nM.[1][2] It functions by binding directly to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells.[3] This mechanism effectively disrupts a key immune checkpoint pathway that often leads to T-cell exhaustion and immune evasion by tumor cells.[4][5] Consequently, this compound can restore and enhance T-cell activation, making it a valuable tool for studying T-cell responses and for the development of novel immunotherapies.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate T-cell activation in vitro.
Mechanism of Action: PD-1/PD-L1 Inhibition
The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation.[6] The binding of PD-L1, often overexpressed on cancer cells, to the PD-1 receptor on activated T-cells initiates an inhibitory signal cascade within the T-cell. This leads to reduced cytokine production, decreased proliferation, and ultimately, T-cell exhaustion. This compound intervenes in this process by binding to a hydrophobic pocket on PD-L1, which promotes the formation of a PD-L1 homodimer.[1][3] This dimerization sterically hinders the binding of PD-L1 to PD-1, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.[3][7]
Caption: this compound blocks the PD-1/PD-L1 interaction, promoting T-cell activation.
Data Presentation
The following tables summarize the quantitative data reported for this compound in various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target Interaction/Cell Line | IC50 Value | Reference |
| HTRF Binding Assay | PD-1/PD-L1 | 18 nM | [1][2] |
| HTRF Binding Assay | PD-1/PD-L1 | 235 nM | [4] |
| Cell Proliferation Assay | Anti-CD3 activated Jurkat cells | 10 µM | [1][7][8][9] |
| Cell Proliferation Assay | PD-L1+ SCC-3 cells | 15 µM | [1][7][8][9] |
Table 2: In Vitro Effects of this compound on T-cell Function
| Cell Type | Treatment | Effect | Reference |
| Human CD3+ T-cells | Co-culture with human PD-L1 protein | Rescued PD-L1-mediated inhibition of IFN-γ production | [4][5] |
| B16-F10 melanoma-bearing mice | 30 mg/kg and 60 mg/kg this compound | Increased frequency of CD3+CD8+ T-cells in tumors | [4] |
| B16-F10 melanoma-bearing mice | 30 mg/kg and 60 mg/kg this compound | Increased frequency of CD8+IFN-γ+ T-cells in tumors | [4] |
| B16-F10 melanoma-bearing mice | 30 mg/kg and 60 mg/kg this compound | Decreased percentage of CD4+CD25+CD127low/- (Treg) cells in tumors | [4] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol is designed to quantify the inhibitory effect of this compound on the binding of PD-1 to PD-L1.
Materials:
-
This compound
-
Tag1-PD-L1
-
Tag2-PD-1
-
Anti-Tag1-EuK (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
Binding Domain diluent buffer
-
384-well low volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Binding Domain diluent buffer. A suggested concentration range is 0.15 nM to 1000 nM.[4]
-
In a 384-well plate, add the following reagents in order:
-
The total volume in each well should be 10 µL.[4]
-
Incubate the plate for 15 minutes at room temperature.[4]
-
Prepare a detection reagent mix containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM) in Binding Domain diluent buffer.[4]
-
Add 10 µL of the detection reagent mix to each well.[4]
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the HTRF signal on a compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) with an excitation wavelength of 337 nm.[10]
-
Calculate the HTRF ratio: (OD665 nm / OD620 nm) x 10^4.[4]
-
Plot the HTRF ratio against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Protocol 2: In Vitro T-cell Activation Assay (IFN-γ Secretion)
This protocol measures the ability of this compound to rescue T-cell activation, as determined by IFN-γ secretion, in the presence of inhibitory PD-L1.
Materials:
-
Human CD3+ T-cells (isolated from PBMCs)
-
DMEM with 10% FBS
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
Recombinant human PD-L1 protein
-
This compound
-
96-well cell culture plates
-
Human IFN-γ ELISA Kit
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Isolate human CD3+ T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic bead separation).
-
Plate the CD3+ T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of DMEM with 10% FBS.[4]
-
Prepare a stock solution of this compound in DMSO and further dilute it in culture medium to final concentrations ranging from 0.01 µM to 10 µM.[4]
-
To appropriate wells, add:
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[4]
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Analyze the data by comparing IFN-γ levels in this compound treated wells to control wells (with and without PD-L1).
Caption: Workflow for assessing T-cell activation via IFN-γ secretion.
Conclusion
This compound is a well-characterized inhibitor of the PD-1/PD-L1 immune checkpoint. Its ability to reverse PD-L1-mediated T-cell suppression makes it an invaluable research tool for dissecting the mechanisms of T-cell activation and for preclinical evaluation of novel cancer immunotherapies. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of T-cell biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Flow Cytometry Analysis with Bms-202 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms-202 is a potent, non-peptidic small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] this compound functions by binding directly to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T cells.[3][4] This blockade is intended to restore anti-tumor T cell activity. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on various cell types, with a focus on assessing changes in protein expression and immune cell populations.
Mechanism of Action
This compound exerts its biological effects by disrupting the PD-1/PD-L1 signaling axis. This pathway is a key negative regulator of T cell activation. When PD-L1, often overexpressed on tumor cells, binds to PD-1 on activated T cells, it initiates an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity. This compound physically obstructs this interaction, thereby "releasing the brakes" on the anti-tumor immune response.[4] Some studies also suggest that this compound may have direct effects on tumor cells, including the induction of apoptosis and modulation of mitochondrial function.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| SCC-3 (PD-L1 positive) | Proliferation | Inhibition of cell growth | 15 µM | [1][6][7] |
| Jurkat (anti-CD3 activated) | Proliferation | Inhibition of cell growth | 10 µM | [1][6][7] |
| PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | Inhibition of binding | 18 nM | [1][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Humanized MHC-dKO NOG mice | Squamous Cell Carcinoma (SCC) | 20 mg/kg, intraperitoneal injection, daily for 9 days | Significant anti-tumor effect compared to control | [1] |
| B16-F10 melanoma-bearing mice | Melanoma | 30 mg/kg or 60 mg/kg, oral gavage, twice daily | Increased percentage of CD3+, CD3+CD8+, and CD8+IFN-γ+ T cells in tumors | [9] |
| U251-bearing nude mice | Glioblastoma | 20 mg/kg | Significantly inhibited tumor growth | [10] |
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of PD-L1 Expression Following Bms-202 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms-202 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. The primary mechanism of this compound involves binding to PD-L1 and inducing its dimerization, which in turn blocks the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[1][2][3] This blockade is intended to restore T-cell mediated anti-tumor immunity.
The effect of this compound on the total expression level of PD-L1 appears to be context-dependent and varies between different cell types and experimental conditions. While some studies report that this compound has no direct regulatory effect on PD-L1 expression levels[4][5], others have observed a reduction in PD-L1 protein expression in specific cancer cell lines or under certain stimuli. For instance, this compound has been shown to inhibit UV-induced PD-L1 expression in keratinocytes and reduce PD-L1 levels in A375 melanoma cells.[2][6][7] In glioblastoma cells, this compound was found to reduce cell surface PD-L1, with further analysis suggesting this may be due to effects on protein localization rather than a change in total protein levels.[1][8] Another study in breast cancer cells suggested that this compound may promote the internalization and subsequent degradation of PD-L1.[3]
These application notes provide a detailed protocol for performing a Western blot to analyze PD-L1 expression in cell lines after treatment with this compound.
Signaling Pathways and Experimental Workflow
This compound's primary mode of action is the induction of PD-L1 dimerization, preventing the PD-1/PD-L1 interaction. However, downstream effects on various signaling pathways have been reported, which may contribute to its anti-tumor activity and, in some cases, influence PD-L1 expression. These include the ERK, TGFβ1/Smad, AKT, and NF-κB pathways.[6][8][9][10] The following diagrams illustrate the core mechanism of this compound and a general workflow for assessing its impact on PD-L1 expression.
Caption: Mechanism of this compound action on PD-L1.
Caption: Experimental workflow for Western blot analysis.
Quantitative Data Summary
The following table summarizes quantitative data on the effect of this compound on PD-L1 levels from a representative study. It is important to note that results can be cell-line specific.
| Cell Line | Treatment | Method | Change in PD-L1 Level | Reference |
| MDA-MB-231 | 3 µM this compound | Flow Cytometry | ~10% reduction in surface PD-L1 | [3] |
| MDA-MB-231 | 3 µM this compound | Western Blot | Similar trend to flow cytometry | [3] |
| A375 | 5 µM this compound (24h) | Western Blot | Reduction in PD-L1 expression | [7] |
| U251 (GBM) | 10 µM this compound | Western Blot | No significant change in total PD-L1 | [1] |
| SCC-3 | Not Specified | Not Specified | No regulatory effect on surface PD-L1 | [4][5] |
Detailed Experimental Protocol: Western Blot for PD-L1
This protocol provides a comprehensive method for assessing PD-L1 protein expression in cultured cells following treatment with this compound.
I. Materials and Reagents
-
Cell Lines: A suitable cell line with known PD-L1 expression (e.g., MDA-MB-231, A375, or a cell line relevant to your research).
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Precast Polyacrylamide Gels: (e.g., 4-15% gradient gels).
-
Running Buffer: (e.g., Tris/Glycine/SDS buffer).
-
Transfer Buffer: (e.g., Tris/Glycine buffer with 20% methanol).
-
PVDF Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-PD-L1 monoclonal antibody.
-
Loading Control Antibody: Mouse or rabbit anti-β-actin or anti-GAPDH monoclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
II. Experimental Procedure
-
Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for a specified duration (e.g., 24 or 48 hours). c. Include a vehicle control (DMSO) at a concentration matching the highest concentration of this compound used. d. (Optional) Include a positive control for PD-L1 induction, such as treatment with IFN-γ (10 ng/mL) for 24 hours.
-
Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X. c. Denature the samples by heating at 95-100°C for 5-10 minutes. d. Load 20-30 µg of total protein per lane into a precast polyacrylamide gel. e. Run the gel in running buffer at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
Antibody Incubation: a. Wash the membrane with TBST and then block with 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-PD-L1 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading. d. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the PD-L1 band intensity to the corresponding loading control band intensity.
Note: PD-L1 is a glycosylated protein, and its apparent molecular weight on a Western blot can range from 40-60 kDa, which is higher than its predicted molecular weight.
References
- 1. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of UV-Induced Stress Signaling and Inflammatory Responses in SKH-1 Mouse Skin by Topical Small-Molecule PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols: BMS-202 for Co-Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-202 is a potent, non-peptidic small-molecule inhibitor of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) protein interaction.[1] In the tumor microenvironment, the engagement of PD-L1 on tumor cells with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion.[2] this compound offers a valuable tool for in vitro and in vivo studies aimed at restoring anti-tumor immunity. Unlike monoclonal antibodies, its small-molecule nature may offer advantages in tissue penetration and pharmacokinetic properties.
These application notes provide detailed protocols for utilizing this compound in co-culture systems that model the interaction between immune cells and tumor cells, a critical step in preclinical immuno-oncology research.
Mechanism of Action
This compound functions by binding directly to PD-L1.[3] This binding induces the homodimerization of PD-L1 molecules, which sterically hinders and blocks the interaction with the PD-1 receptor on T cells.[1][3][4] By preventing this inhibitory signal, this compound can restore the effector functions of T cells, such as cytokine production (e.g., IFN-γ) and cytotoxicity against tumor cells.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bms-202 off-target effects in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-202 in in vitro experiments. The information addresses potential off-target effects and other common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with an IC50 of 18 nM.[1][2][3] It binds directly to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor.[3][4] This action is intended to restore T-cell activity against tumor cells.
Q2: Are there known off-target effects of this compound in vitro?
A2: Yes, several studies have reported potential off-target effects of this compound, particularly at concentrations higher than those required for PD-1/PD-L1 inhibition. These effects include direct cytotoxicity to various cell lines and modulation of signaling pathways unrelated to the PD-1/PD-L1 axis.[5][6][7]
Q3: In which cell lines has cytotoxicity been observed, and at what concentrations?
A3: Cytotoxicity has been observed in several cell lines, including:
-
U251 and LN229 (Glioblastoma): Significant reduction in cell viability at 10 µM[8]
-
A375 (Melanoma): Inhibition of cell viability and promotion of apoptosis.[9]
-
Skin Epithelial Cells (HaCaT and NHEK): Dose-dependent reduction in viability at high concentrations (100 µM and 500 µM).[10]
Q4: What non-PD-L1 signaling pathways are known to be affected by this compound?
A4: this compound has been shown to influence the ERK and TGFβ1/Smad signaling pathways in fibroblasts derived from scar tissue.[7][11] Specifically, it can reduce the phosphorylation of ERK1/2, Smad2, and Smad3.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell death in a PD-L1 positive cell line. | The concentration of this compound used may be high enough to induce direct off-target cytotoxicity. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Consider using concentrations closer to the PD-1/PD-L1 inhibition IC50 (18 nM) if the goal is to study on-target effects. |
| Inconsistent results in T-cell activation assays. | This compound can have a direct inhibitory effect on activated T-cells (e.g., Jurkat cells) at micromolar concentrations.[1][5][11] | Titrate this compound carefully in your T-cell co-culture assays. Run a control with activated T-cells and this compound alone to assess direct effects on T-cell viability and proliferation. |
| Altered expression of fibrosis-related markers. | This compound may be impacting the TGFβ1/Smad and ERK signaling pathways, especially in fibroblast-like cells.[7] | If your experimental system involves fibroblasts or stromal cells, consider performing Western blots for phosphorylated ERK, Smad2, and Smad3 to assess off-target signaling. |
| Changes in mitochondrial function or ATP levels. | Studies suggest that this compound may enter mitochondria and affect their function, potentially leading to increased ATP production in some contexts.[9] | If relevant to your research, consider performing mitochondrial function assays, such as measuring mitochondrial respiration or ATP levels, to characterize this potential off-target effect. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target/Effect | Assay Type | Cell Line/System | IC50 / KD | Reference |
| PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | Cell-free | 18 nM | [1][2][3] |
| PD-L1 Binding | - | Cell-free | KD of 8 µM | [1] |
| Cell Proliferation Inhibition | Cell Viability Assay | SCC-3 | 15 µM | [1][5][6] |
| Cell Proliferation Inhibition | Cell Viability Assay | Jurkat (anti-CD3 activated) | 10 µM | [1][5][6] |
| Cell Proliferation Inhibition | CCK-8 Assay | U251 and LN229 | Significant inhibition at 10 µM | [8] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (Example using CCK-8)
-
Cell Seeding: Plate cells (e.g., SCC-3, Jurkat, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for Signaling Pathway Analysis (ERK and Smad)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total ERK, phospho-ERK, total Smad2/3, and phospho-Smad2/3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Overview of this compound's on-target and potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Bms-202 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-202 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with an IC50 of 18 nM.[1][2] It binds to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor.[1][3][4] This action is intended to restore T-cell mediated immune responses against tumor cells.[5]
Q2: Is this compound cytotoxic at high concentrations?
A2: Yes, studies have shown that this compound exhibits dose-dependent cytotoxicity at high concentrations.[6] For instance, a significant reduction in cell viability has been observed in skin epithelial cells at concentrations of 100 µM and 500 µM.[6] In other cell lines, such as SCC-3 and Jurkat cells, this compound has been shown to inhibit proliferation with IC50 values of 15 µM and 10 µM, respectively.[1][4][7][8]
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: At high concentrations, the antitumor effect of this compound may be partially mediated by direct off-target cytotoxic effects, independent of its PD-1/PD-L1 inhibitory activity.[3][4][8] Some studies suggest that this compound can induce apoptosis, as evidenced by increased levels of cleaved caspase-3.[9] It has also been shown to modulate signaling pathways such as ERK and TGFβ1/Smad.[10][11]
Q4: Which signaling pathways are known to be affected by this compound?
A4: this compound has been reported to suppress the ERK and TGFβ1/Smad signaling pathways in human fibroblasts.[10][11] Additionally, it has been shown to enhance apoptosis via the p38 MAPK signaling pathway in the mouse pituitary gland.[9]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for PD-L1 inhibition.
-
Possible Cause 1: Off-target effects.
-
Recommendation: At concentrations significantly above the IC50 for PD-1/PD-L1 inhibition (18 nM), this compound can induce direct cytotoxic effects.[3][4][8] It is crucial to determine the optimal concentration for your specific cell line and experimental goals. Consider performing a dose-response curve to identify a therapeutic window that maximizes PD-L1 inhibition while minimizing off-target cytotoxicity.
-
-
Possible Cause 2: Cell line sensitivity.
-
Recommendation: Different cell lines exhibit varying sensitivities to this compound. For example, the IC50 for proliferation inhibition is 15 µM in SCC-3 cells and 10 µM in Jurkat cells.[1][4][7][8] If you observe high cytotoxicity, consider lowering the concentration or using a different cell line that may be less sensitive.
-
-
Possible Cause 3: Experimental conditions.
-
Recommendation: Ensure that experimental parameters such as cell density, incubation time, and media composition are consistent and optimized. Prolonged exposure to high concentrations can lead to increased cell death.
-
Issue 2: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Assay variability.
-
Recommendation: Ensure proper assay technique and reagent preparation. For colorimetric assays like MTT or CCK-8, factors such as incubation time with the reagent and cell confluence can impact results. Consider using a secondary, complementary assay to validate your findings (e.g., a trypan blue exclusion assay or a fluorescence-based live/dead stain).
-
-
Possible Cause 2: this compound stability.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[7] Avoid repeated freeze-thaw cycles. Confirm the final concentration of the compound in your culture medium.
-
Issue 3: Difficulty distinguishing between on-target (PD-L1 inhibition) and off-target cytotoxic effects.
-
Possible Cause: Overlapping mechanisms at high concentrations.
-
Recommendation: To dissect these effects, consider using a PD-L1 knockout or knockdown cell line as a negative control. If high cytotoxicity persists in the absence of PD-L1, it is likely an off-target effect. Additionally, you can assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if the observed cell death is programmed.
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| PD-1/PD-L1 Interaction | HTRF Binding Assay | IC50 | 18 nM | [1][2] |
| SCC-3 | Proliferation Assay | IC50 | 15 µM | [1][4][7][8] |
| Jurkat | Proliferation Assay | IC50 | 10 µM | [1][4][7][8] |
| A375 Melanoma | Cell Viability Assay | IC50 | ~5 µM (at 24h) | [12][13] |
| Glioblastoma (U251, LN229) | Cell Viability Assay | Significant reduction | 10 µM (at 24h) | [14] |
| Skin Epithelial (HaCaT, NHEK) | Cytotoxicity Assay | Dose-dependent reduction | 100 µM and 500 µM | [6] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies assessing the cytotoxic effects of this compound.[14]
-
Materials:
-
Target cells (e.g., U251, LN229)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range relevant to your experiment (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for Cleaved Caspase-3
This protocol is based on the finding that this compound can induce apoptosis.[9]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PD-1/PD-L1 binding inhibitor this compound suppresses the synthesis and secretion of gonadotropins and enhances apoptosis via p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Bms-202 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and storage of BMS-202. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3][4] It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL being achievable.[1][2] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][4]
Q3: How should I store this compound stock solutions?
A3: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for up to 1 year or at -20°C for up to 6 months.[1][2]
Q4: Can I store my diluted this compound working solutions?
A4: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment and use them promptly.[5] Storing diluted aqueous solutions is not recommended due to the potential for precipitation and degradation.
Q5: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A5: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous solution. To mitigate this, you can try the following:
-
Pre-warm your solutions: Gently warm both the stock solution and the aqueous diluent to 37°C before mixing.[6]
-
Use a stepwise dilution: First, dilute the DMSO stock solution to an intermediate concentration with DMSO before adding it to the aqueous medium.[6]
-
Increase the final volume: Diluting to a lower final concentration in the aqueous medium can help maintain solubility.
-
Use sonication: If precipitation occurs, gentle sonication may help to redissolve the compound.[6]
-
Consider a different formulation: For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 have been described to improve solubility.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[1][2][4] |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution. Prepare fresh working solutions for each experiment. | |
| Low or no compound activity | This compound has degraded. | Perform a stability check of your stock solution using a validated analytical method like HPLC. |
| Incorrect experimental setup. | Review your experimental protocol to ensure all parameters (e.g., cell density, incubation time) are optimal for your assay. | |
| Precipitation in cell culture media | Poor aqueous solubility of this compound. | Lower the final concentration of this compound in your experiment. Ensure the final DMSO concentration is not exceeding a level toxic to your cells (typically ≤ 0.1%).[7] Consider using a solubilizing agent if compatible with your experimental system. |
| Difficulty dissolving this compound powder | Low-quality or old DMSO. | Use fresh, anhydrous, high-purity DMSO.[2][4] Gentle warming and sonication can also aid in dissolution.[6][7] |
Quantitative Stability and Solubility Data
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][4] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 1 year[1][2][4] |
| -20°C | 6 months[1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (~238 mM)[1][2] | Use of fresh, anhydrous DMSO is recommended.[4] |
| Ethanol | 83 mg/mL (~198 mM)[4][7] | Sonication may be required.[7] |
| Water | Insoluble[4] | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~5.96 mM)[1] | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (~5.96 mM)[1] | Clear solution. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (~5.96 mM)[1] | Clear solution. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C or -20°C.
-
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of a this compound solution. Method parameters may need to be optimized for your specific HPLC system and column.
-
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Method:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., cell culture medium, buffer) at a known concentration from your stock solution. This is your "Time 0" sample.
-
Store an aliquot of this solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the stored solution for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard of freshly prepared this compound to determine its retention time and peak area.
-
Inject the "Time 0" sample and the samples from each subsequent time point.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the stored samples to the "Time 0" sample. A decrease in the peak area over time indicates degradation.
-
Calculate the percentage of this compound remaining at each time point.
-
Observe the chromatograms for the appearance of new peaks, which may represent degradation products.
-
-
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and Mechanism of this compound Action.
References
- 1. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-deacetylated this compound | PD-1/PD-L1 interaction inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting Bms-202 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using BMS-202 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the solubility and handling of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with reported concentrations of ≥ 100 mg/mL and 83 mg/mL.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound is not dissolving completely in DMSO, or it precipitated out of solution. What should I do?
A2: If you are experiencing difficulty dissolving this compound or notice precipitation, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., at 37°C) to aid dissolution.
-
Sonication: Use a sonicating water bath to help break up any clumps and facilitate solubilization.[3][4]
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[1] Old or water-contaminated DMSO can significantly reduce the solubility of many small molecules.
Q3: I need to prepare an aqueous working solution of this compound from my DMSO stock, but it precipitates upon dilution. How can I prevent this?
A3: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer. Here are some strategies to minimize this issue:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of your aqueous buffer while vortexing to ensure rapid mixing. Subsequent dilutions can then be made from this intermediate concentration. Do not perform serial dilutions in buffer; use diH2O, as salts in the buffer can decrease solubility. The final dilution should be into the buffer.[4]
-
Use of Surfactants or Co-solvents: For in vivo or certain in vitro applications, specific formulations can be used to maintain solubility. These often include a combination of solvents and surfactants. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported.[3] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[3]
-
Check Final Concentration: Ensure that the final concentration of this compound in your aqueous solution does not exceed its aqueous solubility limit. If the required concentration is high, a specialized formulation may be necessary.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to a year for longer-term storage.[3][5] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Formulation | Reported Solubility | Molar Concentration | Source |
| DMSO | ≥ 100 mg/mL | ~238.37 mM | [1][3] |
| DMSO | 83 mg/mL | ~197.84 mM | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~5.96 mM | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ~5.96 mM | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~5.96 mM | [3] |
Molecular Weight of this compound: 419.52 g/mol [5][6]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.195 mg of this compound (Molecular Weight = 419.52 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO (in this case, 1 mL) to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (37°C) or sonication can be applied to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3][5]
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Signaling Pathway Modulated by this compound
This compound is an inhibitor of the PD-1/PD-L1 interaction.[1][5][6][7][8] By binding to PD-L1, it prevents the interaction with PD-1 on T-cells, thereby blocking the inhibitory signal and promoting an anti-tumor immune response.[2][9][10][11] Additionally, studies have shown that this compound can suppress the ERK and TGFβ1/Smad signaling pathways in certain cell types.[12]
Caption: The inhibitory effects of this compound on key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PD-1/PD-L1 inhibitor 2(this compound) Datasheet DC Chemicals [dcchemicals.com]
- 6. 404 | BioChemPartner [m.biochempartner.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-202 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of BMS-202 in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: Based on published studies, a common starting dose for this compound is 20 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2][3] However, the optimal dose can vary depending on the tumor model and experimental goals. It is advisable to perform a pilot study with a dose range (e.g., 10 mg/kg, 20 mg/kg, and 40 mg/kg) to determine the most effective and well-tolerated dose for your specific model.
Q2: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A2: Toxicity can be a concern with this compound, and some studies suggest it may have off-target cytotoxic effects.[4][5] If you observe signs of toxicity, consider the following:
-
Dose Reduction: Lower the dose of this compound.
-
Dosing Schedule Modification: Change the dosing frequency (e.g., from daily to every other day).
-
Vehicle Control: Ensure that the vehicle itself is not causing toxicity by treating a cohort of animals with the vehicle alone.
-
Monitor Animal Health: Closely monitor animal weight, behavior, and overall health throughout the study. At high concentrations (100 µM and 500 µM), this compound has shown a dose-dependent reduction in the viability of skin epithelial cells.[6]
Q3: I am not observing the expected anti-tumor efficacy. What are the possible reasons?
A3: A lack of efficacy can stem from several factors:
-
Suboptimal Dosage: The administered dose may be too low. Consider a dose-escalation study.
-
PD-L1 Expression: this compound targets the PD-1/PD-L1 interaction.[1][2][7] Confirm that your tumor model expresses sufficient levels of PD-L1.
-
Drug Formulation and Administration: Ensure proper preparation of the dosing solution and accurate administration. This compound is a small molecule that binds to PD-L1, inducing its dimerization and preventing its interaction with PD-1.[7]
-
Tumor Microenvironment: The immune composition of the tumor microenvironment can influence the efficacy of checkpoint inhibitors.
-
Off-Target Effects: Some research indicates that the anti-tumor effect of this compound might be partially mediated by a direct off-target cytotoxic effect.[4]
Q4: How should I prepare the this compound dosing solution?
A4: A commonly used vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration | Source |
| IC50 (PD-1/PD-L1 interaction) | 18 nM | Cell-free assay | N/A | [1][2] |
| IC50 (SCC-3 cell proliferation) | 15 µM | Human lymphoma cells | In vitro | [1][4] |
| IC50 (Jurkat cell proliferation) | 10 µM | Human T-lymphocyte cells | In vitro | [1][4] |
| Effective In Vivo Dose | 20 mg/kg | Humanized NOG mice (SCC-3 xenograft) | i.p. daily for 9 days | [1][3] |
| Tumor Growth Inhibition | 41% | Humanized NOG mice (SCC-3 xenograft) | 20 mg/kg, i.p. daily for 9 days | [1] |
| Effective In Vivo Dose | 20 mg/kg | Nude mice (U251 glioblastoma xenograft) | i.p. twice per week | [8] |
| Effective In Vivo Dose | 60 mg/kg | B16F10 melanoma model | Not specified | [5] |
| Tumor Growth Inhibition | 50.1% | B16F10 melanoma model | 60 mg/kg | [5] |
Experimental Protocols
In Vivo Antitumor Efficacy Study
-
Animal Model: Utilize appropriate tumor-bearing mice (e.g., humanized MHC-dKO NOG mice for human cell line xenografts).
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 A375 cells) into the dorsal region of the mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[9]
-
Dosing Solution Preparation: Prepare the this compound dosing solution (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and the vehicle control.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the determined dose and schedule.
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological analysis, immune profiling).
Visualizations
Caption: this compound mechanism of action and its impact on downstream signaling pathways.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 8. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
BMS-202 Technical Support Center: Troubleshooting Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential issues related to BMS-202, a small molecule inhibitor of the PD-1/PD-L1 interaction. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] Unlike antibody-based inhibitors, this compound binds directly to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T cells.[3][4] This blockade of the PD-1/PD-L1 signaling pathway is intended to restore anti-tumor immunity.[5][6]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory activity of this compound has been characterized in various assays. Key reported values are summarized in the table below.
| Assay Type | Target/Cell Line | Reported IC50 |
| HTRF Binding Assay | PD-1/PD-L1 Interaction | 18 nM[1][2] |
| Cell Proliferation Assay | SCC-3 (PD-L1 positive) | 15 µM[2][4] |
| Cell Proliferation Assay | Anti-CD3 activated Jurkat cells | 10 µM[2][4] |
| HTRF Binding Assay | PD-1/PD-L1 Interaction | 235 nM (PCC0208025)[6] |
Q3: Are there known off-target effects of this compound?
A3: Some studies suggest that the anti-tumor effect of this compound might be partially mediated by a direct cytotoxic effect, independent of the immune response.[4][7] In vivo studies in humanized MHC-double knockout NOG mice showed an antitumor effect without significant lymphocyte accumulation at the tumor site, suggesting a potential off-target cytotoxic mechanism.[4][7] Additionally, this compound has been reported to decelerate the pro-fibrotic effects of fibroblasts through the ERK and TGFβ1/Smad signaling pathways.[8]
Troubleshooting Guides
Problem 1: Reduced or no efficacy of this compound in in vitro cell viability assays.
This is a common issue that can arise from several factors, from experimental setup to potential intrinsic resistance of the cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound efficacy in vitro.
Possible Causes and Solutions:
-
Low or Absent PD-L1 Expression:
-
Verification: Confirm PD-L1 expression in your cell line using Western Blot or flow cytometry. Not all cell lines express high levels of PD-L1.
-
Solution: Consider using a different cell line with known high PD-L1 expression. Alternatively, you can stimulate PD-L1 expression by treating cells with interferon-gamma (IFN-γ) prior to your experiment.[9]
-
-
Drug Inactivity:
-
Verification: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Solution: Purchase a new batch of the compound from a reputable supplier.
-
-
Suboptimal Assay Conditions:
-
Verification: Review your cell viability assay protocol. Factors such as cell seeding density, incubation time with the drug, and the type of assay (e.g., MTT, Calcein-AM) can influence the results.[10][11][12][13]
-
Solution: Optimize these parameters for your specific cell line. A time-course and dose-response experiment is highly recommended.
-
-
Intrinsic Resistance:
-
Verification: The cell line may have intrinsic resistance mechanisms. This could involve defects in the interferon signaling pathway (e.g., mutations in JAK1/JAK2), which would render the cells unresponsive to immune-mediated killing even if PD-L1 is blocked.[9][14]
-
Solution: If intrinsic resistance is suspected, you may need to characterize the relevant signaling pathways in your cell line or choose a different model.
-
Problem 2: Development of acquired resistance to this compound in long-term studies.
Acquired resistance occurs when cancer cells that were initially sensitive to a drug develop mechanisms to evade its effects over time. While specific studies on acquired resistance to this compound are limited, mechanisms observed for other PD-1/PD-L1 inhibitors are likely relevant.
Potential Mechanisms of Acquired Resistance:
-
Loss of Antigen Presentation:
-
Description: Tumor cells may downregulate or lose the expression of Major Histocompatibility Complex (MHC) class I molecules, preventing T cells from recognizing them, even with an active immune response. This can be due to mutations in genes like B2M.
-
Investigation: Use flow cytometry or Western blot to assess MHC class I expression on resistant cells compared to sensitive parental cells.
-
-
Alterations in the Interferon-γ Signaling Pathway:
-
Description: Mutations or epigenetic silencing of key components of the IFN-γ signaling pathway, such as JAK1, JAK2, or STAT1, can make tumor cells insensitive to the anti-proliferative and pro-apoptotic effects of IFN-γ released by activated T cells.[1][9][14][15]
-
Investigation: Sequence key genes in the IFN-γ pathway in resistant clones. Assess the phosphorylation status of STAT1 upon IFN-γ stimulation via Western blot.
-
-
Upregulation of Alternative Immune Checkpoints:
-
Description: To compensate for the blockade of PD-L1, tumor cells or other cells in the tumor microenvironment may upregulate other inhibitory checkpoints, such as TIM-3, LAG-3, or VISTA.
-
Investigation: Analyze the expression of other checkpoint molecules on tumor cells and immune cells in your model system using flow cytometry or transcriptomics.
-
-
Changes in the Tumor Microenvironment (TME):
-
Description: An increase in immunosuppressive cell populations, such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), can counteract the effects of this compound.[16][17]
-
Investigation: Characterize the immune cell populations within the TME of resistant tumors using flow cytometry or immunohistochemistry.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
Western Blot for PD-L1 Expression
This protocol provides a framework for detecting PD-L1 protein levels in cell lysates.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Determine the protein concentration using a BCA or Bradford assay.[19]
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-PD-L1 antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Note that due to glycosylation, PD-L1 may appear as a band between 40-60 kDa.[19]
Signaling Pathways and Visualizations
PD-1/PD-L1 Signaling Pathway
This compound acts by disrupting the interaction between PD-L1 on tumor cells and PD-1 on T cells. This interaction normally leads to the inhibition of T cell signaling and subsequent T cell exhaustion.
Caption: this compound blocks the PD-1/PD-L1 inhibitory pathway.
Interferon-γ (IFN-γ) Signaling Pathway
A functional IFN-γ signaling pathway in tumor cells is often crucial for the efficacy of PD-1/PD-L1 blockade. Resistance can emerge from defects in this pathway.
Caption: Canonical IFN-γ signaling pathway, a key mediator of anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 细胞活力和增殖测定 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Therapeutic Potential of Regulatory T Cells: Challenges and Opportunities [frontiersin.org]
- 17. Frontiers | Targeting Myeloid-Derived Suppressor Cells to Enhance the Antitumor Efficacy of Immune Checkpoint Blockade Therapy [frontiersin.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. docs.abcam.com [docs.abcam.com]
Technical Support Center: Mitigating BMS-202 Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 inhibitor, BMS-202. The information provided aims to help mitigate potential in vitro toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction.[1][2][3] It functions by binding directly to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T cells.[2] This disruption of the PD-1/PD-L1 pathway is intended to enhance anti-tumor immune responses.
Q2: What are the expected on-target effects of this compound in cell culture?
The primary on-target effect of this compound is the inhibition of PD-L1 signaling. In co-culture systems of cancer cells and immune cells, this should lead to an increase in T cell activation and cytokine production (e.g., IFN-γ).[1][4] In monocultures of certain cancer cell lines, this compound has been shown to have direct anti-proliferative and pro-apoptotic effects.[5][6][7]
Q3: At what concentrations does this compound typically show cytotoxicity?
This compound can exhibit dose-dependent cytotoxicity. While lower concentrations (0.1 µM to 10 µM) have been reported as safe in some cell lines, higher concentrations (100 µM and 500 µM) have been shown to significantly reduce cell viability.[1] The half-maximal inhibitory concentration (IC50) for proliferation varies between cell lines, for instance, 15 µM in SCC-3 cells and 10 µM in Jurkat cells after 4 days of treatment.[2][6]
Q4: Can this compound affect mitochondrial function?
Yes, studies have shown that this compound can impact mitochondrial function. It has been observed to enhance the expression of mitochondrial respiratory chain complexes and increase ATP production in A375 melanoma cells.[5] However, it has also been noted to reduce mitochondrial reactive oxygen species (ROS) levels, suggesting a role in alleviating oxidative stress.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides step-by-step instructions to resolve them.
Problem 1: Excessive or unexpected cell death at desired therapeutic concentrations.
Possible Causes:
-
Off-target cytotoxicity: The observed cell death may be due to effects unrelated to PD-L1 inhibition.
-
Cell line sensitivity: The specific cell line being used may be particularly sensitive to this compound.
-
Suboptimal experimental conditions: Factors such as high cell density, prolonged incubation times, or issues with the compound's solubility can exacerbate toxicity.
Troubleshooting Steps:
dot
Caption: Troubleshooting workflow for excessive this compound induced cell death.
Problem 2: High background signal or inconsistent results in viability assays.
Possible Causes:
-
Compound precipitation: this compound may not be fully soluble in the culture medium at the tested concentrations.
-
Interaction with assay reagents: The compound might interfere with the chemistry of the viability assay (e.g., MTT, resazurin).
-
Inappropriate cell seeding density: Too high or too low cell numbers can lead to unreliable assay results.
Troubleshooting Steps:
dot
Caption: Troubleshooting workflow for inconsistent viability assay results.
Data Presentation
Table 1: this compound Cytotoxicity in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 / Cytotoxicity Concentration | Reference |
| HaCaT | Resazurin Assay | 48 hours | Significant reduction at 100 µM and 500 µM | [1] |
| NHEK | Resazurin Assay | 48 hours | Significant reduction at 100 µM and 500 µM | [1] |
| SCC-3 | Cell Proliferation | 4 days | 15 µM | [2][6] |
| Jurkat | Cell Proliferation | 4 days | 10 µM | [2][6] |
| A375 | CCK-8 Assay | 24 hours | ~5 µM | [5] |
| U251 | CCK-8 Assay | 24 hours | Significant reduction at 10 µM | [8] |
| LN229 | CCK-8 Assay | 24 hours | Significant reduction at 10 µM | [8] |
| B16-F10 | Not Specified | Not Specified | > 10 µM | [9] |
| CT26.WT | Not Specified | Not Specified | > 10 µM | [9] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Incubation Time
Objective: To determine the optimal, non-toxic concentration and treatment duration of this compound for a specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. It is recommended to test a range of seeding densities.
-
This compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the this compound concentration for each time point. This will help determine the IC50 and the optimal non-toxic concentration range for your desired experimental duration.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor to Mitigate Apoptosis
Objective: To determine if the observed cytotoxicity of this compound is due to off-target induction of caspase-dependent apoptosis.
Materials:
-
This compound stock solution
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit
-
Apoptosis assay kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates (for viability) and 6-well plates (for apoptosis assay).
-
Pre-treatment with Caspase Inhibitor: One hour prior to this compound treatment, add the pan-caspase inhibitor to the designated wells at a non-toxic concentration (typically 10-50 µM).
-
This compound Treatment: Add this compound at a concentration that previously showed significant cytotoxicity. Include controls for vehicle, this compound alone, and caspase inhibitor alone.
-
Incubation: Incubate for the desired duration.
-
Viability and Apoptosis Assessment:
-
For the 96-well plate, perform a cell viability assay.
-
For the 6-well plate, harvest the cells and perform Annexin V/PI staining followed by flow cytometry analysis.
-
-
Data Analysis: Compare the cell viability and the percentage of apoptotic cells in the this compound treated group with the co-treated group. A significant increase in viability and a decrease in apoptosis in the co-treated group suggest that the cytotoxicity is at least partially caspase-dependent.
Signaling Pathway Diagram
dot
Caption: Potential off-target signaling pathway of this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light Microscopy as a Tool to Detect Apoptosis and Other Cellular Changes and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Bms-202 assay interference and controls
Welcome to the technical support center for the BMS-202 assay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the small molecule PD-1/PD-L1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] Unlike antibody-based inhibitors, this compound functions by binding directly to PD-L1, which induces its dimerization.[3][4] This dimerization prevents PD-L1 from binding to the PD-1 receptor, thereby disrupting the inhibitory signal and restoring T-cell activity.[3]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and cell type used.
| Assay Type | Target/Cell Line | Reported IC50 |
| Cell-Free HTRF Binding Assay | PD-1/PD-L1 Interaction | 18 nM[1][2][3][5] |
| Cell Proliferation Assay | SCC-3 (human squamous cell carcinoma) | 15 µM[1][2][4][6][7] |
| Cell Proliferation Assay | Jurkat (human T-cell leukemia) | 10 µM[1][2][4][6][7] |
| Cell Proliferation Assay | A375 (human melanoma) | Concentration-dependent inhibition observed[8] |
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][9] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are used to ensure solubility and bioavailability.[1] Store the powder and stock solutions at -20°C for long-term stability.
Troubleshooting Guide
Problem 1: High background or false positives in a cell-free (HTRF) assay.
-
Possible Cause: Non-specific binding of this compound to assay components.
-
Troubleshooting Steps:
-
Run a no-target control: Perform the assay in the absence of PD-1 or PD-L1 protein to determine if this compound or other reagents are generating a signal independently.
-
Optimize buffer components: The presence of detergents like Tween-20 in the assay buffer can help reduce non-specific binding.
-
Check for compound autofluorescence: At high concentrations, small molecules can sometimes interfere with fluorescence-based readouts. Measure the fluorescence of this compound alone at the assay wavelength.
-
Problem 2: Inconsistent results or lack of activity in cell-based assays.
-
Possible Cause: Issues with compound solubility, cell health, or off-target effects.
-
Troubleshooting Steps:
-
Verify compound solubility: After diluting the DMSO stock in your cell culture media, visually inspect for any precipitation. If precipitation occurs, consider adjusting the final DMSO concentration (typically kept below 0.5%) or using a different formulation.
-
Assess cell viability: High concentrations of this compound may have direct cytotoxic effects unrelated to PD-1/PD-L1 inhibition.[4][6] Run a cytotoxicity assay (e.g., MTT or resazurin) in parallel to your functional assay. It is important to distinguish between inhibition of proliferation due to pathway modulation and cell death from toxicity.
-
Use appropriate controls:
-
Positive Control: A known inhibitor of the PD-1/PD-L1 pathway, such as an anti-PD-L1 antibody (e.g., BMS-936559), should be used to confirm that the assay is performing as expected.[5]
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your test compound) is essential to account for any effects of the solvent on the cells.
-
Cell Line Control: Use a cell line with low or no PD-L1 expression to determine if the effects of this compound are specific to its target.
-
-
Problem 3: Unexpected results in in vivo studies.
-
Possible Cause: Poor bioavailability, off-target toxicity, or complex biological responses.
-
Troubleshooting Steps:
-
Optimize drug formulation and administration: The solubility and stability of this compound in vivo are critical. Ensure the formulation is appropriate for the route of administration (e.g., intraperitoneal injection).[7][8]
-
Monitor for toxicity: Regularly monitor animal body weight and overall health. Some studies have noted potential systemic toxicity at higher doses.[6]
-
Include proper control groups:
-
Vehicle Control Group: To assess the effect of the delivery vehicle alone.
-
Untreated Control Group: To monitor baseline tumor growth.
-
Positive Control Group: A clinically approved immune checkpoint inhibitor could be used for comparison.
-
-
Analyze the tumor microenvironment: To confirm the mechanism of action, analyze tumor infiltrates for an increase in CD8+ T-cells and measure biomarkers like IFN-γ production.[9]
-
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is adapted from published studies to measure the direct inhibition of PD-1/PD-L1 binding by this compound.[5]
-
Materials:
-
Tagged human PD-1 (e.g., Tag2-PD-1)
-
Tagged human PD-L1 (e.g., Tag1-PD-L1)
-
Anti-Tag1-EuK (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
This compound
-
Assay buffer (Binding Domain diluent buffer)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the following in order:
-
Tag2-PD-1 (final concentration ~20 nM)
-
This compound at various concentrations
-
Tag1-PD-L1 (final concentration ~2 nM)
-
-
Incubate for 15 minutes at room temperature.
-
Add the detection reagent mix containing anti-Tag1-EuK and anti-Tag2-XL665.
-
Incubate for at least 2 hours at room temperature.
-
Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio: (OD665 nm / OD620 nm) * 10^4.
-
Plot the HTRF ratio against the this compound concentration to determine the IC50.
-
2. Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of PD-L1 expressing cancer cells.
-
Materials:
-
PD-L1 positive cell line (e.g., SCC-3)[7]
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 4 hours for MTT).
-
Read the absorbance at the appropriate wavelength.
-
Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
BMS-202 Technical Support Center: Navigating Preclinical Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of BMS-202 in preclinical models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing anti-tumor effects with this compound in our preclinical model, but we are unsure if it is solely due to PD-1/PD-L1 inhibition. What could be the reason?
A1: It is possible that the observed anti-tumor activity of this compound is not exclusively mediated by its intended immune checkpoint blockade.[1][2][3] Preclinical studies have suggested that this compound may exert direct, off-target cytotoxic effects on tumor cells.[1][2][3] In some in vivo models, an anti-tumor effect was observed without the expected accumulation of lymphocytes at the tumor site, indicating a mechanism independent of an adaptive immune response.[1][2][3]
Q2: Our in vivo study with this compound is showing signs of systemic toxicity in the animal models. Is this a known issue?
A2: Yes, systemic toxicity has been reported in preclinical studies of this compound.[1] One study using a humanized mouse model noted that this compound induced systemic toxicity, which was monitored by changes in mouse body weight.[1] This suggests that researchers should carefully monitor animal health and consider dose-escalation studies to determine a therapeutic window with acceptable toxicity.
Q3: We are not seeing a significant increase in lymphocyte infiltration into the tumor microenvironment after this compound treatment. Is this expected?
A3: The lack of significant lymphocyte accumulation in the tumor site, despite an anti-tumor effect, has been observed in studies with this compound.[1][2][3] This finding is contrary to the expected mechanism of action for a PD-1/PD-L1 inhibitor, which should enhance T-cell mediated anti-tumor immunity. This further supports the hypothesis that this compound may have off-target effects contributing to its efficacy.[1]
Q4: What is the mechanism of action of this compound, and how does it differ from monoclonal antibodies targeting the PD-1/PD-L1 pathway?
A4: this compound is a small-molecule inhibitor of the PD-1/PD-L1 interaction.[4][5][6] Unlike monoclonal antibodies that bind to the extracellular domains of PD-1 or PD-L1, this compound binds directly to PD-L1 and induces its homodimerization.[1][4][7] This dimerization prevents PD-L1 from interacting with PD-1, thereby blocking the inhibitory signaling pathway.[4][6] Small molecules like this compound have potential advantages over antibodies, such as oral bioavailability and better tissue penetration, but can also present challenges like off-target effects.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent anti-tumor efficacy across different cell lines. | Cell lines may have varying levels of PD-L1 expression or be differentially sensitive to the off-target cytotoxic effects of this compound. | - Quantify PD-L1 expression on your tumor cells. - Perform in vitro cytotoxicity assays to determine the IC50 for each cell line. |
| High variability in tumor growth inhibition in in vivo studies. | This could be due to inconsistent drug exposure, animal health issues related to toxicity, or the complex interplay between on-target and off-target effects in a living system. | - Optimize the dosing regimen and route of administration. - Closely monitor animal weight and other health indicators. - Include immune cell profiling of the tumor microenvironment and peripheral blood. |
| Difficulty in correlating in vitro potency with in vivo efficacy. | The in vivo microenvironment, pharmacokinetics, and off-target effects of this compound can significantly influence its anti-tumor activity in ways not captured by in vitro models. | - Conduct pharmacokinetic studies to understand drug distribution and metabolism in your animal model. - Utilize humanized mouse models to better recapitulate the human immune system.[1][2][3] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (PD-1/PD-L1 interaction) | 18 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4][5][6] |
| KD (binding to PD-L1) | 8 µM | Not specified | [4] |
| IC50 (SCC-3 cell proliferation) | 15 µM | 4-day incubation | [1][2][4] |
| IC50 (Jurkat cell proliferation) | 10 µM | 4-day incubation with anti-CD3 antibody activation | [1][2][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Humanized MHC-dKO NOG mice | Human SCC-3 lymphoma | 20 mg/kg, i.p., daily for 9 days | 41% | [1][4] |
| B16-F10 melanoma-bearing mice | B16-F10 melanoma | Not specified | 50.1% at 60 mg/kg | [1] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is a representative example for assessing the inhibition of the PD-1/PD-L1 interaction.
-
Reagents: Tag1-PD-L1, Tag2-PD-1, this compound (or other test compounds), anti-Tag1-EuK, anti-Tag2-XL665, and appropriate binding buffer.
-
Procedure:
-
Dilute Tag2-PD-1 (e.g., to 20 nM final concentration) and varying concentrations of this compound in binding buffer.
-
Add the solutions to a 384-well plate.
-
Add Tag1-PD-L1 (e.g., to 2 nM final concentration) to initiate the binding reaction.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add a detection mixture containing anti-Tag1-EuK and anti-Tag2-XL665.
-
Read the signals at 620 nm and 665 nm on a compatible plate reader.
-
Calculate the HTRF ratio (OD665 nm / OD620 nm) x 10^4.[10]
-
In Vivo Humanized Mouse Model Study
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound.
-
Animal Model: Utilize severely immunodeficient mice, such as NOG mice, that can be engrafted with human immune cells (humanized mice). A specific model mentioned is the MHC-double knockout (dKO) NOG mouse.[1][2][3]
-
Tumor Implantation: Subcutaneously inject a human tumor cell line (e.g., SCC-3 cells) into the mice.
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection daily for a specified duration (e.g., 9 days).[4] The control group receives a vehicle solution.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, excise tumors for further analysis.
-
-
Analysis:
-
Perform histological analysis to assess tumor necrosis and morphology.
-
Conduct immunohistochemistry (IHC) to evaluate the infiltration of immune cells (e.g., CD4+, CD8+ T cells) into the tumor microenvironment.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical preclinical experimental workflow for evaluating this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 9. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving Bms-202 bioavailability for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with BMS-202. The information is tailored to address common challenges related to the compound's bioavailability in a research setting.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing precipitation when I dilute my this compound stock solution in aqueous media?
A1: this compound is a hydrophobic molecule with poor water solubility.[1] When a concentrated stock solution, typically prepared in a high-purity organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution. This is a common issue with poorly soluble compounds. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate, typically ≤0.5%, to help maintain solubility.
-
Serial Dilutions: Perform serial dilutions in your aqueous medium rather than a single large dilution.
-
Vortexing: Vortex the solution vigorously during and after the addition of the this compound stock to ensure rapid and complete mixing.
-
Use of Surfactants: For certain in vitro assays, the inclusion of a biocompatible surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) can help maintain solubility. However, this must be validated for your specific cell line and assay.
Q2: My in vivo results are inconsistent between experiments. Could this be related to the formulation?
A2: Yes, inconsistent in vivo results are often linked to issues with the formulation of poorly soluble compounds. If the compound is not fully solubilized or does not remain in a stable suspension, the actual dose administered to each animal can vary significantly. Factors to consider include:
-
Formulation Homogeneity: Ensure your formulation is homogenous before each administration. If it is a suspension, it must be uniformly resuspended before drawing each dose.
-
Route of Administration: The route of administration can impact bioavailability. Intraperitoneal (i.p.) injection is a common method to bypass initial metabolic processes and improve exposure for research purposes.[2]
-
Vehicle Selection: The choice of vehicle is critical. Using a well-established formulation for poorly soluble compounds can improve consistency. Refer to the formulation tables below for recommended starting points.
Q3: Some sources state this compound has high bioavailability, while its chemical properties suggest poor solubility. How can this be?
A3: This is an important distinction in the context of preclinical research versus clinical drug development. While this compound's intrinsic properties point to low aqueous solubility, the term "high bioavailability" in research literature may refer to the fact that effective plasma and tumor concentrations can be achieved using specific formulation strategies (like those listed below).[3][4] These formulations, often containing co-solvents and surfactants, are designed to maximize exposure in animal models. This is different from the definition of high oral bioavailability for a final drug product, which would typically require extensive formulation development.
Troubleshooting Guide: Improving this compound Bioavailability for Research
This guide provides strategies to enhance the solubility and bioavailability of this compound for in vitro and in vivo experiments.
In Vitro Solubility
For in vitro experiments, this compound is highly soluble in DMSO.[2][5][6]
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 100 mg/mL (238.37 mM) | [2][5] |
| DMSO | 83 mg/mL (197.84 mM) | [1][6] |
| Ethanol | 83 mg/mL | [1] |
| Water | Insoluble | [1] |
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., to make a 10 mM stock, add 0.2384 mL of DMSO per 1 mg of this compound).[2]
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
In Vivo Formulations
For in vivo studies, a simple aqueous solution is not feasible. The use of co-solvents and other excipients is necessary to create a suitable solution or suspension for administration. Several formulations have been reported to successfully deliver this compound in animal models.
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.96 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.96 mM) | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.96 mM) | [2] |
| 45% PEG300, 5% Tween-80, 50% saline | 4.05 mg/mL (9.65 mM) | [2] |
This protocol is based on the 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation.
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring each component is fully mixed before adding the next:
-
Add the required volume of the this compound/DMSO stock (to make up 10% of the final volume).
-
Add PEG300 to a final concentration of 40%. Vortex until the solution is clear.
-
Add Tween-80 to a final concentration of 5%. Vortex until the solution is clear.
-
Add sterile saline to bring the solution to the final volume (45%). Vortex thoroughly.
-
-
If the final solution is not clear, sonication may be required to achieve a clear solution.[2]
-
This formulation should be prepared fresh before each use for optimal results.[1]
-
Visualizations
Signaling Pathway
This compound is an inhibitor of the PD-1/PD-L1 interaction. It binds directly to PD-L1, inducing its dimerization and preventing it from binding to the PD-1 receptor on T-cells. This blockade restores the anti-tumor immune response of the T-cells.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 7. This compound | 1675203-84-5 | Data Sheet | BioChemPartner [biochempartner.com]
BMS-202 Off-Target Binding Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target binding profile of BMS-202. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction. It binds directly to PD-L1, inducing its homodimerization. This prevents PD-L1 from binding to the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell anti-tumor activity.[1]
Q2: Have any comprehensive off-target screening panels (e.g., kinome scans) for this compound been published?
A2: As of the latest available data, no comprehensive, broad-panel off-target screening data (such as a full kinome scan or a safety panel against a wide range of receptors and ion channels) for this compound has been publicly released.
Q3: Are there any known or suspected off-target effects of this compound?
A3: Yes, several studies have reported direct cytotoxic effects of this compound on cancer cells, which appear to be independent of its PD-L1 checkpoint inhibition.[2][3] This suggests the presence of off-target activities. One study has specifically implicated an effect on mitochondrial function in melanoma cells.[4][5][6] Additionally, effects on ERK and TGFβ1/Smad signaling have been observed in fibroblasts.[7]
Q4: What is the evidence for the direct cytotoxic effects of this compound?
A4: In vivo studies using humanized MHC-double knockout NOG mice showed a clear anti-tumor effect of this compound. However, this was not accompanied by lymphocyte accumulation at the tumor site, suggesting a direct cytotoxic mechanism is involved in the anti-tumor effect.[2] In vitro studies have also demonstrated that this compound can inhibit the proliferation of various cancer cell lines.[1][8]
Q5: How might this compound be affecting mitochondrial function?
A5: Research in A375 melanoma cells has shown that this compound can localize in mitochondria.[4][5][6] The study reported that this compound treatment led to increased expression of mitochondrial respiratory chain complexes I and IV, enhanced ATP production, and the promotion of apoptosis.[4][5] This suggests that a potential off-target effect of this compound involves the modulation of mitochondrial activity.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Discrepancy between PD-1/PD-L1 Inhibition and Cellular Potency
-
Problem: The IC50 value for PD-1/PD-L1 binding inhibition in a biochemical assay (e.g., HTRF) is significantly lower than the IC50 for cytotoxicity in a cell-based assay.
-
Possible Cause: This is a common observation and is likely due to the contribution of off-target effects to the cellular phenotype. The potent on-target binding (in the nanomolar range) may not be the sole driver of cell death, which occurs at higher (micromolar) concentrations.[1][8][9]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is engaging with PD-L1 in your cell line at the expected concentrations.
-
Investigate Off-Target Cytotoxicity: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) in a PD-L1 negative cell line. If cytotoxicity is still observed, it strongly suggests an off-target mechanism.
-
Mitochondrial Function Analysis: Based on published findings, assess mitochondrial health and function in response to this compound treatment. This can include measuring mitochondrial membrane potential, oxygen consumption rates, or ATP production.
-
Apoptosis Assays: Determine if the observed cytotoxicity is due to apoptosis by using assays such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase activity.
-
Issue 2: Unexpected Phenotypes in In Vivo Models
-
Problem: In an in vivo study, tumor regression is observed, but there is no significant increase in tumor-infiltrating lymphocytes (TILs) as would be expected from checkpoint blockade.
-
Possible Cause: This phenotype was observed in a study with humanized MHC-dKO NOG mice and was attributed to a direct, off-target cytotoxic effect of this compound on the tumor cells.[2]
-
Troubleshooting Steps:
-
Immunohistochemistry (IHC) Analysis: Perform IHC on tumor sections to analyze the presence of immune cell markers (e.g., CD3, CD4, CD8) to confirm the lack of immune infiltration.
-
Ex Vivo Analysis: Isolate tumor cells from treated and control animals and perform in vitro cytotoxicity assays to confirm a direct effect of the compound.
-
Consider the Model: The immune composition of the in vivo model is critical. The effect of this compound may vary between syngeneic models with a fully competent immune system and immunodeficient or humanized models.
-
Quantitative Data Summary
| Parameter | Value | Assay | Target/Cell Line |
| On-Target Affinity | |||
| IC50 | 18 nM | HTRF | PD-1/PD-L1 Binding |
| Kd | 8 µM | - | PD-L1 Binding |
| Cellular Cytotoxicity | |||
| IC50 | 15 µM | Proliferation Assay | SCC-3 cells |
| IC50 | 10 µM | Proliferation Assay | Jurkat cells |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Binding
-
Principle: This assay measures the proximity of biotinylated PD-L1 and Europium-labeled PD-1. When in close proximity, excitation of the Europium donor results in energy transfer to the Streptavidin-XL665 acceptor bound to biotinylated PD-L1, generating a FRET signal.
-
Methodology:
-
Prepare a solution of biotinylated human PD-L1 protein.
-
Prepare a solution of Europium cryptate-labeled human PD-1 protein.
-
In a 384-well plate, add this compound at various concentrations.
-
Add the PD-L1 and PD-1 solutions to the wells.
-
Add Streptavidin-XL665.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the two wavelengths is calculated, and IC50 values are determined from the dose-response curve.
-
MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (PD-L1) in the soluble fraction by Western blot or another protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve upon drug treatment indicates target engagement.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Proposed mitochondrial-mediated off-target cytotoxicity of this compound.
Caption: A logical workflow for the experimental investigation of this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells: Anti‑tumor activity accompanied by increased mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
Technical Support Center: Overcoming Experimental Variability with BMS-202
Welcome to the technical support center for BMS-202. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common sources of experimental variability when working with this potent PD-1/PD-L1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction.[1][2] It functions by binding directly to PD-L1, which induces its dimerization and prevents its interaction with the PD-1 receptor on T-cells.[1][2] This blockade of the PD-1/PD-L1 signaling pathway can reactivate T-cell-mediated immune responses against tumor cells. Additionally, this compound has been shown to influence downstream signaling pathways, including the ERK and TGFβ1/Smad pathways, and may also have direct effects on tumor cell mitochondrial function and apoptosis.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound is highly soluble in dimethyl sulfoxide (DMSO).[4][5] For in vivo studies, various formulations have been used, often involving a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| -20°C | 6 months |
Data compiled from multiple sources.
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: Does this compound have any known off-target effects?
A3: Some studies suggest that this compound may have off-target effects. For instance, one study indicated a direct cytotoxic effect on tumor cells that may be independent of its immune-response-mediated mechanism.[6][7][8] Another study observed that this compound can enter mitochondria and enhance mitochondrial function, which, paradoxically, was also linked to the promotion of apoptosis.[1][9] Researchers should be aware of these potential off-target effects when interpreting their results.
Q4: How does the PD-L1 expression level of a cell line affect this compound's efficacy?
A4: The efficacy of this compound is closely linked to the expression level of its target, PD-L1. Experiments have shown that this compound is effective in inhibiting the proliferation of cells with high endogenous PD-L1 expression.[2][6][7][10] In some experimental setups, researchers have pre-treated cells with interferon-gamma (IFN-γ) to upregulate PD-L1 expression, thereby enhancing the measurable effect of this compound.[11] When selecting cell lines for your experiments, it is crucial to consider their PD-L1 expression status.
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Inconsistent or lower-than-expected inhibition in cell-based assays.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify the root cause:
References
- 1. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PD-1/PD-L1 binding inhibitor this compound suppresses the synthesis and secretion of gonadotropins and enhances apoptosis via p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mgel.msstate.edu [mgel.msstate.edu]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells: Anti‑tumor activity accompanied by increased mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-202 Quality Control and Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-202. The information is designed to address specific issues that may be encountered during quality control (QC) and purity assessment experiments.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1).[1][2] Its chemical name is N-(2-((2-Methoxy-6-(2-methyl-biphenyl-3-ylmethoxy)-pyridin-3-ylmethyl)-amino)-ethyl)-acetamide.[1] this compound functions by binding to PD-L1, which blocks its interaction with the Programmed Death-1 (PD-1) receptor.[3][4] This disruption of the PD-1/PD-L1 signaling pathway is a key mechanism in cancer immunotherapy, as it can restore T-cell activity against tumor cells. This compound has demonstrated antitumor activity in various preclinical models, including glioblastoma.[5][6]
2. What are the key analytical techniques for this compound quality control?
A comprehensive physicochemical characterization of this compound involves a range of analytical techniques to assess its identity, purity, and stability.[1][7] Key methods include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the melting point and thermal behavior.[1]
-
Spectroscopy:
-
Microscopy: Scanning Electron Microscopy (SEM) for assessing particle morphology.[1]
-
Moisture Content: Karl Fischer coulometric titration to measure residual water content.[1]
-
Binding Assays: Homogeneous Time-Resolved Fluorescence (HTRF) to assess the inhibitory activity of this compound on the PD-1/PD-L1 interaction.[8]
3. What are the typical purity specifications for this compound?
Commercial sources of this compound typically state a purity of ≥98.0%.[1] For instance, one study utilized this compound with a purity of 98.0%, while another supplier lists a purity of 0.99 (or 99%).[1][6] Abcam specifies a purity of >98%.[9]
II. Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 419.52 g/mol | [1][6] |
| Melting Point (DSC) | 110.90 ± 0.54 °C | [1] |
| Enthalpy of Fusion | 84.41 ± 0.38 J/g | [1] |
| Residual Water Content | 2.76 ± 1.37 % (w/w) | [1] |
| IC50 (HTRF binding assay) | 18 nM | [3][9][10] |
| Solubility in DMSO | ≥ 100 mg/mL (238.37 mM) | [11] |
III. Troubleshooting Guides
A. High-Performance Liquid Chromatography (HPLC) Purity Assessment
Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A1: Unexpected peaks can arise from several sources. Here's a systematic approach to troubleshoot this issue:
-
Sample Impurities: The most likely cause is the presence of impurities from the synthesis or degradation products. Review the synthesis route to anticipate potential by-products.
-
Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself. Run a blank gradient (injecting only the mobile phase) to check for system peaks.
-
Sample Degradation: this compound may be degrading under the analytical conditions. Assess the stability of this compound in the chosen solvent and at the operating temperature. Consider using a lower temperature or a different solvent.
-
Air Bubbles: Air bubbles in the mobile phase or pump can cause spurious peaks. Ensure your mobile phase is properly degassed.
Q2: The retention time of my this compound peak is shifting between runs. Why is this happening?
A2: Retention time variability can compromise the reliability of your results. Potential causes include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate and reproducible preparation of the mobile phase for each run.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Flow Rate Instability: A malfunctioning pump can lead to an unstable flow rate. Check the pump for leaks and ensure it is properly primed.
-
Column Equilibration: Insufficient column equilibration time before injection can cause retention time shifts in the initial runs of a sequence. Ensure the column is fully equilibrated with the mobile phase.
B. Differential Scanning Calorimetry (DSC)
Q1: The melting point of my this compound sample is lower and broader than the reported value (110.90 ± 0.54 °C). What does this indicate?
A1: A lower and broader melting endotherm typically suggests the presence of impurities. Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. It can also be indicative of a higher moisture content.
Q2: I am observing an unexpected exothermic peak in my DSC thermogram. What could this be?
A2: An exothermic peak (a peak pointing downwards) indicates a release of energy and could be due to:
-
Decomposition: The sample may be decomposing at higher temperatures. This is often an irreversible process.
-
Crystallization: If the sample was partially amorphous, an exotherm might be observed as it crystallizes upon heating.
-
Phase Transition: In some cases, a solid-solid phase transition can be exothermic.
To investigate further, you can perform a second heating run after cooling the sample. If the exotherm does not reappear, it was likely due to an irreversible process like decomposition.
IV. Experimental Protocols
A. HPLC Method for Purity Assessment
This is a general protocol and may require optimization for your specific instrument and column.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
B. DSC for Thermal Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Heating Program:
-
Equilibrate at 0.00 °C.
-
Ramp up the temperature from 0.00 °C to 400.00 °C at a heating rate of 5.00 °C/min.[1]
-
-
Purge Gas: Use ultra-high purity nitrogen at a flow rate of 50 mL/min.[1]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.
V. Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the quality control of this compound.
References
- 1. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Best practices for using Bms-202 in experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for using Bms-202 in experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] Its primary mechanism involves binding directly to PD-L1, which promotes its dimerization and blocks the interaction between PD-1 and PD-L1.[2][3] This action can help to restore and enhance T-cell activation, making it a subject of interest in cancer research.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, the solid form of this compound should be kept at -20°C for up to three years, while in-solvent stock solutions should be stored at -80°C for up to one year.[6] When preparing working solutions for cell culture, it is advisable to dilute the DMSO stock solution in a step-wise manner with your cell culture medium.[6] To avoid precipitation, pre-warming the stock solution and the medium to 37°C before dilution can be beneficial.[6]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to suppress the ERK and TGFβ1/Smad signaling pathways.[7][8] Specifically, it can reduce the phosphorylation of ERK1/2, Smad2, and Smad3.[7][8] In some contexts, it has also been found to interrupt the PD-L1-AKT-BCAT1 axis.[9] However, studies have also indicated that it does not have a significant effect on the mTOR signaling pathway.[9]
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A1: Several factors could contribute to a lack of response:
-
Cell Line Specificity: The effect of this compound can be concentration-dependent and may vary between different cell lines.[7] Ensure that your cell line expresses PD-L1, as this compound's primary target is PD-L1.[3]
-
Incorrect Concentration: The effective concentration of this compound can vary. It's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Stability: Ensure that the compound has been stored correctly and that the stock solutions have not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Off-Target Effects: While this compound is a PD-1/PD-L1 inhibitor, some studies suggest that its antitumor effects might also be partially mediated by direct cytotoxic effects that are independent of the immune response.[10]
Q2: I am observing precipitation when I add this compound to my cell culture medium. How can I prevent this?
A2: Precipitation can occur when an organic solvent stock solution is added directly to an aqueous medium.[6] To prevent this, it is recommended to perform serial dilutions. For instance, you can first dilute the high-concentration DMSO stock solution to an intermediate concentration with DMSO before further diluting it in your final culture medium.[6] Additionally, ensuring both the stock solution and the medium are at 37°C during preparation can help maintain solubility.[6]
Q3: My Western blot results for p-ERK or p-Smad are inconsistent after this compound treatment. What should I check?
A3: Inconsistent results in phosphorylation studies can be due to:
-
Timing of Treatment: The effect of this compound on signaling pathways can be time-dependent. It is important to perform a time-course experiment to identify the optimal treatment duration for observing changes in protein phosphorylation.
-
Cell Lysis and Sample Preparation: Ensure that you are using appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various experimental settings.
| Target/Assay | Cell Line(s) | IC50 Value | Reference |
| PD-1/PD-L1 Interaction | HTRF Binding Assay | 18 nM | [2][3][11] |
| Cell Proliferation | SCC-3 | 15 µM | [3][10][11] |
| Cell Proliferation | Jurkat (anti-CD3 activated) | 10 µM | [3][10][11] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[5]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A suggested concentration range is 0.1 µM to 500 µM.[5] Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubation with this compound: Incubate the cells with this compound for a desired period, for example, 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for analyzing the effect of this compound on the phosphorylation of key signaling proteins like ERK and Smad.
-
Cell Treatment: Seed cells in 6-well plates and grow them to about 80% confluency. Treat the cells with the desired concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of your target proteins (e.g., p-ERK, ERK, p-Smad3, Smad3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the PD-1/PD-L1 interaction and downregulates the ERK and TGFβ1/Smad pathways.
General Experimental Workflow for this compound
Caption: A typical workflow for investigating the effects of this compound in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-deacetylated this compound | PD-1/PD-L1 interaction inhibitor | TargetMol [targetmol.com]
- 7. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: BMS-202 vs. Nivolumab in Modulating the PD-1/PD-L1 Axis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of the small molecule inhibitor BMS-202 and the monoclonal antibody Nivolumab in targeting the PD-1/PD-L1 immune checkpoint.
This guide provides a comprehensive in vitro comparison of two distinct modalities targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway: this compound, a small molecule inhibitor, and Nivolumab, a fully human monoclonal antibody. The following sections detail their mechanisms of action, comparative performance in key assays, and the experimental protocols utilized for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a non-peptidic small molecule that directly binds to PD-L1. This binding induces the dimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor. In contrast, Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that targets the PD-1 receptor on activated T-cells, B-cells, and myeloid cells. By binding to PD-1, Nivolumab sterically hinders the binding of its ligands, PD-L1 and PD-L2, thus releasing the "brakes" on the immune response.
Quantitative Data Summary
The following table summarizes the available quantitative in vitro data for this compound and Nivolumab. It is important to note that while the HTRF binding assay data allows for a direct comparison of IC50 values, the functional assay data is derived from different studies and should be interpreted as a qualitative comparison of their biological effects.
| Parameter | This compound | Nivolumab | Assay Type |
| PD-1/PD-L1 Interaction Inhibition (IC50) | 18 nM, 235 nM | 2.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Binding Affinity (KD) | 8 µM | Not Reported in HTRF | Not Directly Comparable |
| Cell Proliferation Inhibition (IC50) | 15 µM (SCC-3 cells), 10 µM (Jurkat cells) | Not Applicable | Cell Proliferation Assay |
| T-Cell Activation | Rescues IFN-γ production | Enhances T-cell proliferation and cytokine (IFN-γ, IL-2) production | Mixed Lymphocyte Reaction (MLR) / T-Cell Co-culture |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the inhibition of the PD-1 and PD-L1 protein interaction.
Protocol:
-
Tagged recombinant human PD-1 and PD-L1 proteins are used.
-
The inhibitor (this compound or Nivolumab) is dispensed into a low-volume 96- or 384-well white plate.
-
Tagged PD-1 and PD-L1 proteins are added to the wells.
-
HTRF detection reagents (labeled anti-tag antibodies) are added. These reagents may be pre-mixed.
-
In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores of the detection reagents into close proximity, generating a FRET signal.
-
In the presence of an inhibitor, the PD-1/PD-L1 interaction is disrupted, leading to a decrease in the HTRF signal.
-
The plate is read on an HTRF-compatible reader, and the IC50 value is calculated from the dose-response curve.
Mixed Lymphocyte Reaction (MLR)
This assay assesses the ability of an inhibitor to enhance T-cell responses.
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
In a one-way MLR, T-cells from one donor (responder) are co-cultured with irradiated or mitomycin C-treated PBMCs or dendritic cells from the other donor (stimulator).
-
The inhibitor (this compound or Nivolumab) is added to the co-culture at various concentrations.
-
The co-culture is incubated for a period of 3 to 7 days.
-
T-cell proliferation is measured by assays such as [3H]-thymidine incorporation or using proliferation dyes like CFSE.
-
The supernatant is collected to measure cytokine production (e.g., IFN-γ, IL-2) via ELISA or other multiplex immunoassays.
-
An increase in T-cell proliferation and cytokine production in the presence of the inhibitor indicates its ability to block inhibitory signals.
A Preclinical Head-to-Head: BMS-202 vs. Pembrolizumab in Cancer Immunotherapy
A Comparative Analysis of a Small Molecule and a Monoclonal Antibody Targeting the PD-1/PD-L1 Axis
In the rapidly evolving landscape of cancer immunotherapy, the PD-1/PD-L1 checkpoint pathway has emerged as a critical target for therapeutic intervention. This guide provides a detailed preclinical comparison of two distinct modalities targeting this pathway: BMS-202, a small molecule inhibitor, and Pembrolizumab, a monoclonal antibody. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Pembrolizumab |
| Modality | Small Molecule Inhibitor | Humanized Monoclonal Antibody (IgG4) |
| Target | Programmed Death-Ligand 1 (PD-L1)[1] | Programmed Death-1 (PD-1)[2][3] |
| Mechanism of Action | Binds to PD-L1, inducing its dimerization and blocking the PD-1/PD-L1 interaction.[1] | Binds to the PD-1 receptor, blocking its interaction with both PD-L1 and PD-L2.[3][4][5] |
| Administration | Oral bioavailability potential[6] | Intravenous infusion[7] |
Mechanism of Action: A Tale of Two Inhibitors
This compound and Pembrolizumab, while both aiming to disrupt the immunosuppressive PD-1/PD-L1 signaling, employ fundamentally different mechanisms of action rooted in their distinct molecular nature.
This compound: The Dimerization Inducer
This compound is a non-peptidic small molecule that directly targets PD-L1.[1] Upon binding, it induces the dimerization of PD-L1 molecules on the cell surface. This induced dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells, thereby preventing the delivery of the inhibitory signal and restoring T-cell activity.[1]
Pembrolizumab: The Receptor Blocker
Pembrolizumab is a humanized monoclonal antibody of the IgG4 isotype that binds with high affinity to the PD-1 receptor on T-cells.[3] By occupying the PD-1 receptor, Pembrolizumab acts as a direct antagonist, physically blocking the binding of both PD-L1 and PD-L2 ligands.[3][4][5] This blockade effectively releases the "brake" on the T-cell, allowing it to recognize and attack cancer cells.
Preclinical Efficacy: A Comparative Overview
In Vitro Activity
The following table summarizes the available in vitro data for this compound.
| Assay | Cell Line | Endpoint | Result |
| PD-1/PD-L1 Interaction Inhibition | - | IC50 | 18 nM[1][8] |
| Cell Proliferation | SCC-3 (PD-L1 positive) | IC50 | 15 µM[1][3] |
| Cell Proliferation | Jurkat (anti-CD3 activated) | IC50 | 10 µM[1][3] |
No directly comparable in vitro IC50 data for Pembrolizumab's disruption of the PD-1/PD-L1 interaction was found in the provided search results.
In Vivo Antitumor Activity
Preclinical in vivo studies have demonstrated the anti-tumor effects of both this compound and Pembrolizumab in various mouse models.
This compound In Vivo Data
| Mouse Model | Tumor Model | Dosing | Key Findings |
| Humanized MHC-dKO NOG mice | Not specified | 20 mg/kg, intraperitoneal injection, daily for 9 days | Showed a clear antitumor effect compared to controls.[1] However, the study also suggested a possible direct cytotoxic effect, as there was no lymphocyte accumulation in the tumor site.[3][7] |
| B16-F10 melanoma-bearing mice | B16-F10 melanoma | Not specified | Antitumor effects observed, with enhanced IFN-γ levels, increased CD8+ T-cells, and a higher CD8+/Treg ratio in the tumor.[6] |
Pembrolizumab In Vivo Data
| Mouse Model | Tumor Model | Dosing | Key Findings |
| C57BL/6 mice | MC38 colon adenocarcinoma | 10 mg/kg, intraperitoneally on days 6, 10, 13, 16, and 20 | 92.5% tumor growth inhibition at day 20.[2] |
| Humanized mice | Human tumor xenografts (cell line and patient-derived) | Not specified | Induced significant anti-tumor efficacy, including tumor growth inhibition and regressions in responsive models. Efficacy correlated with increased effector T-cell to regulatory T-cell ratios and elevated T-cell infiltration.[9] |
| BALB/c mice with human PD-1 knock-in | CT26.wt colon carcinoma | Not specified | 16% tumor growth inhibition.[10] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action of this compound and Pembrolizumab on the PD-1/PD-L1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to BMS-202: Evaluating its Potential in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of BMS-202, a small molecule inhibitor of the PD-1/PD-L1 pathway, with established chemotherapy regimens for melanoma and glioblastoma. Due to the current lack of publicly available clinical or preclinical data on the direct combination of this compound with traditional chemotherapy, this guide offers an indirect comparison to evaluate its therapeutic potential and to provide a rationale for future combination studies.
Introduction to this compound
This compound is a potent, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] Unlike monoclonal antibodies that target this immune checkpoint, this compound acts by binding directly to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells.[2] This blockade is intended to restore T-cell-mediated anti-tumor immunity. Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including melanoma and glioblastoma.[4][5]
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in blocking the PD-1/PD-L1 signaling pathway.
Caption: this compound binds to PD-L1, inducing dimerization and blocking the PD-1/PD-L1 interaction, thereby promoting T-cell activation.
Preclinical Efficacy of this compound Monotherapy
While direct combination data with chemotherapy is unavailable, preclinical studies have evaluated this compound as a single agent in relevant cancer models.
| Cancer Model | Experimental System | Key Findings | Reference |
| Melanoma | B16-F10 melanoma-bearing mice | Significantly decreased tumor volumes and weights; increased plasma IFN-γ levels; increased frequency of CD8+ T cells. | [6][7] |
| Glioblastoma | U251 and LN229 glioblastoma cell lines and xenograft models | Significantly inhibited cell proliferation, migration, and invasion in vitro; significantly inhibited tumor growth in vivo. | [5] |
| Squamous Cell Carcinoma | SCC-3 cells and humanized NOG mice | Inhibited proliferation of PD-L1-positive SCC-3 cells in vitro; demonstrated a clear anti-tumor effect in vivo. | [2] |
Standard-of-Care Chemotherapy Regimens: A Baseline for Comparison
To contextualize the preclinical performance of this compound, this section outlines the standard chemotherapy regimens for melanoma and glioblastoma, which serve as a benchmark for efficacy in the clinical setting.
Melanoma
Dacarbazine has historically been the standard single-agent chemotherapy for metastatic melanoma.[3] Combination chemotherapy regimens have also been developed, though they have not consistently shown a significant survival benefit over dacarbazine alone.[1]
| Regimen | Chemotherapeutic Agents | Typical Response Rate |
| Single-Agent | Dacarbazine | 10-20% |
| Combination (CVD) | Cisplatin, Vinblastine, Dacarbazine | Varies, but often in the 15-25% range |
| Combination (BOLD) | Bleomycin, Vincristine, Lomustine, Dacarbazine | Varies, but often in the 15-25% range |
Glioblastoma
The standard of care for newly diagnosed glioblastoma is radiotherapy with concurrent and adjuvant temozolomide.[2][8] For recurrent glioblastoma, treatment options are more varied and may include nitrosoureas or retreatment with temozolomide.[9]
| Regimen | Chemotherapeutic Agents | Indication | Median Overall Survival (approx.) |
| Stupp Protocol | Temozolomide with Radiotherapy | Newly Diagnosed | 15-17 months |
| PCV | Procarbazine, Lomustine (CCNU), Vincristine | Recurrent/High-Grade Gliomas | Varies depending on prior treatment |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | Recurrent Glioblastoma | Varies |
Rationale and Evidence for Combining PD-1/PD-L1 Inhibitors with Chemotherapy
While specific data for this compound is lacking, the combination of immune checkpoint inhibitors (ICIs) with chemotherapy is a well-established and clinically validated strategy in various cancers.[10]
Synergistic Mechanisms
Chemotherapy can enhance the efficacy of PD-1/PD-L1 blockade through several mechanisms:
-
Induction of Immunogenic Cell Death: Some chemotherapeutic agents can cause cancer cells to die in a way that stimulates an immune response.
-
Increased Tumor Antigen Presentation: Chemotherapy-induced cell death can lead to the release of tumor antigens, which can then be presented to T-cells.
-
Modulation of the Tumor Microenvironment: Chemotherapy can reduce the number of immunosuppressive cells in the tumor microenvironment.
The following diagram illustrates the conceptual workflow for investigating the synergistic effects of a PD-L1 inhibitor and chemotherapy.
Caption: A conceptual workflow for preclinical evaluation of this compound and chemotherapy combination.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Murine Melanoma Model (Adapted from Hu et al., 2020)[6][7]
-
Cell Line: B16-F10 murine melanoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of B16-F10 cells into the right flank of the mice.
-
Treatment: Once tumors are palpable, mice are randomized into treatment groups. This compound (or a resynthesized equivalent, PCC0208025) is administered, for example, at doses of 30 mg/kg and 60 mg/kg.[6]
-
Efficacy Assessment: Tumor volumes are measured regularly. At the end of the study, tumors are excised and weighed.
-
Immunophenotyping: Blood and tumor tissue are collected for analysis of immune cell populations (e.g., CD3+, CD8+, Treg cells) by flow cytometry and measurement of cytokine levels (e.g., IFN-γ) by ELISA.[6]
In Vitro and In Vivo Glioblastoma Models (Adapted from a 2024 study)[5]
-
Cell Lines: U251 and LN229 human glioblastoma cell lines.
-
In Vitro Assays:
-
Proliferation Assay: Cells are treated with varying concentrations of this compound, and cell viability is assessed using a CCK-8 assay.
-
Migration and Invasion Assays: Transwell assays are used to evaluate the effect of this compound on the migratory and invasive capacity of glioblastoma cells.
-
-
In Vivo Xenograft Model:
-
Tumor Implantation: U251 cells are subcutaneously injected into nude mice.
-
Treatment: Once tumors reach a certain volume, mice are treated with this compound (e.g., 20 mg/kg).
-
Efficacy Assessment: Tumor growth is monitored, and tumors are weighed at the end of the study.
-
Conclusion and Future Directions
This compound has demonstrated promising preclinical anti-tumor activity as a monotherapy in melanoma and glioblastoma models. While direct comparative data against chemotherapy in a combination setting is not yet available, the well-established clinical synergy between PD-1/PD-L1 inhibitors and various chemotherapeutic agents provides a strong rationale for investigating such combinations for this compound.
Future preclinical studies should focus on evaluating this compound in combination with standard-of-care chemotherapy agents like temozolomide for glioblastoma and dacarbazine or platinum agents for melanoma. Such studies will be crucial in determining if this small molecule inhibitor can enhance the efficacy of traditional chemotherapy and pave the way for its clinical development as part of combination therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for conducting such translational research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo modulation of the tumor microenvironment: anti-tumor effects of combination therapy of fucoidan and small molecule immune checkpoint inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Frontiers | PD-1/PD-L1 Based Combinational Cancer Therapy: Icing on the Cake [frontiersin.org]
- 10. New dimensions of PD-1/PD-L1 inhibitor combination therapy in cancer treatment: current advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of Bms-202 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bms-202 is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells often exploit to evade the host immune system. By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T-cells, thereby restoring T-cell-mediated anti-tumor immunity. While this compound has shown promise as a monotherapy, its true potential may lie in synergistic combinations with other anti-cancer agents. This guide provides a comparative analysis of the synergistic effects of this compound with other drugs, supported by preclinical experimental data. We will delve into the enhanced anti-tumor efficacy, modulation of the tumor microenvironment, and the underlying signaling pathways affected by these combination therapies.
Comparative Analysis of this compound Combination Therapies
This section compares the synergistic effects of this compound with two distinct therapeutic agents: Fucoidan, a natural polysaccharide with immunomodulatory properties, and Regorafenib, a multi-kinase inhibitor.
This compound and Fucoidan in Ehrlich Solid-Phase Carcinoma
A preclinical study investigated the combination of this compound and fucoidan in a murine model of Ehrlich solid-phase carcinoma. The combination therapy utilized half the doses of each monotherapy, highlighting a potent synergistic interaction.
Quantitative Outcomes of this compound and Fucoidan Combination Therapy [1]
| Parameter | Control | This compound Monotherapy | Fucoidan Monotherapy | Combination Therapy |
| Tumor Necrosis (Fold Increase vs. Control) | 1.0 | 4.5 | 1.5 | 6.3 |
| Cleaved Caspase-3 (Fold Increase vs. Control) | 1.0 | Not specified | Not specified | 8.3 |
| Ki-67 (% Reduction vs. Control) | 0% | Not specified | Not specified | 67% |
| p-ERK1/2 (% Reduction vs. Control) | 0% | Not specified | Not specified | 69% |
| p-Akt (% Reduction vs. Control) | 0% | Not specified | Not specified | 85% |
| p-p38 MAPK (% Reduction vs. Control) | 0% | Not specified | Not specified | 87.5% |
The combination of this compound and fucoidan resulted in a significant increase in tumor necrosis and the apoptosis marker cleaved caspase-3, coupled with a substantial reduction in the proliferation marker Ki-67[1]. Furthermore, the combination therapy effectively downregulated key oncogenic signaling pathways, as evidenced by the decreased phosphorylation of ERK1/2, Akt, and p38 MAPK[1].
This compound and Regorafenib in Colorectal Cancer
In a study utilizing CT26 and MC38 murine colorectal cancer models, the combination of regorafenib with an anti-PD-1 antibody (whose function is mimicked by this compound) demonstrated significant synergistic anti-tumor activity[2][3].
Key Outcomes of Regorafenib and Anti-PD-1 Combination Therapy [2][3][4]
| Outcome | Observation |
| Tumor Growth | Significantly improved anti-tumor activity compared to single agents in both CT26 and MC38 models. In the CT26 model, the benefit of the combination became more apparent after treatment cessation, preventing tumor regrowth. |
| Metastasis | Completely suppressed liver metastasis in the orthotopic CT26 model. |
| Tumor Microenvironment | Significantly reduced the infiltration of immunosuppressive macrophages and regulatory T cells (Tregs). |
While specific tumor volume data for the this compound and regorafenib combination is not available, the study highlights a crucial aspect of synergy: the prevention of tumor relapse after the cessation of treatment, suggesting the induction of a durable anti-tumor immune response[2][3].
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination therapies can be attributed to the convergence of multiple anti-cancer mechanisms.
dot
Caption: Mechanisms of synergistic anti-tumor effects.
This compound's primary role is to reinvigorate the adaptive immune system. When combined with agents like fucoidan, which directly induces apoptosis and inhibits cancer cell signaling, there is a two-pronged attack on the tumor. Similarly, combining this compound with regorafenib, which not only inhibits angiogenesis but also favorably remodels the tumor microenvironment by reducing immunosuppressive cells, creates a more permissive environment for the activated T-cells to function effectively.
Experimental Protocols
Animal Models
-
Ehrlich Solid-Phase Carcinoma Model: Used for the this compound and fucoidan combination study. Ehrlich ascites carcinoma cells are implanted subcutaneously in mice to form solid tumors.
-
CT26 and MC38 Colorectal Cancer Models: Syngeneic mouse models used for the regorafenib and anti-PD-1 antibody study. CT26 and MC38 cells are implanted subcutaneously or orthotopically in immunocompetent mice[2][3].
Multiplex Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol is essential for evaluating the immunomodulatory effects of this compound combination therapies on the tumor microenvironment.
dot
Caption: Workflow for multiplex immunohistochemistry.
Detailed Steps:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked.
-
Primary Antibody Incubation: Sections are incubated with the first primary antibody (e.g., anti-CD4, anti-CD8, or anti-FoxP3).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (DAB) to visualize the staining.
-
Antibody Stripping: The slides are treated with a stripping buffer to remove the primary and secondary antibodies.
-
Sequential Staining: The process (steps 4-6) is repeated for the subsequent primary antibodies.
-
Counterstaining, Dehydration, and Mounting: Nuclei are counterstained, and the slides are dehydrated and mounted.
-
Image Analysis: Stained cells are quantified to determine the density and ratio of different immune cell populations within the tumor.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to quantify the levels of specific proteins, including their phosphorylated (activated) forms, to elucidate the effects of drug combinations on signaling pathways.
General Protocol:
-
Protein Extraction: Tumor tissues or cultured cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt).
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
Conclusion
The preclinical evidence strongly suggests that combining the PD-L1 inhibitor this compound with other anti-cancer agents can lead to significant synergistic effects. The combination of this compound with fucoidan demonstrates a potent induction of tumor cell death and inhibition of oncogenic signaling. The combination with the multi-kinase inhibitor regorafenib shows promise in not only enhancing tumor regression but also in establishing a durable anti-tumor response that prevents relapse. These findings underscore the importance of a multi-faceted approach to cancer therapy, where direct tumor targeting is coupled with robust immune system activation. Further research, including clinical trials, is warranted to translate these promising preclinical results into effective therapies for cancer patients.
References
- 1. In vivo modulation of the tumor microenvironment: anti-tumor effects of combination therapy of fucoidan and small molecule immune checkpoint inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Bms-202: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bms-202's performance with alternative PD-1/PD-L1 inhibitors, supported by experimental data. We delve into the molecular mechanism of this compound, its effects on key signaling pathways, and its efficacy in preclinical models. Detailed methodologies for pivotal experiments are also presented to aid in the replication and validation of these findings.
Mechanism of Action of this compound
This compound is a small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] Unlike monoclonal antibody-based therapies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a distinct mechanism. It binds directly to PD-L1, inducing its homodimerization.[3][4][5] This dimerization effectively occludes the PD-1 binding site on PD-L1, thereby preventing the formation of the PD-1/PD-L1 complex and abrogating its downstream immunosuppressive signaling.[3][4]
Some studies also suggest that this compound may exert direct, off-target cytotoxic effects on cancer cells and can modulate mitochondrial function, contributing to its anti-tumor activity.[3][6][7]
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other PD-1/PD-L1 inhibitors.
Table 1: In Vitro Potency of PD-1/PD-L1 Inhibitors
| Compound/Antibody | Type | Target | Assay | IC50 | Reference |
| This compound | Small Molecule | PD-L1 | HTRF Binding Assay | 18 nM | [1][2] |
| This compound (PCC0208025) | Small Molecule | PD-L1 | HTRF Binding Assay | 235 nM | [8] |
| BMS-1058 | Small Molecule | PD-L1 | HTRF Binding Assay | 0.48 nM | [9] |
| BMS-936559 (Avelumab) | Monoclonal Antibody | PD-L1 | HTRF Binding Assay | 0.54 nM | [8] |
| Keytruda (Pembrolizumab) | Monoclonal Antibody | PD-1 | Co-culture Assay | - | [9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | IC50 | Reference |
| SCC-3 (PD-L1 positive) | Proliferation | Inhibition | 15 µM | [1][6] |
| Jurkat (Activated T-cells) | Proliferation | Inhibition | 10 µM | [1][6] |
| A375 (Melanoma) | Viability | Inhibition | ~5 µM | [7] |
| U251 & LN229 (Glioblastoma) | Viability | Inhibition | 10 µM | [10] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration | Tumor Growth Inhibition | Reference |
| Humanized NOG mice | SCC-3 Lymphoma | 20 mg/kg | Daily, i.p. | 41% | [1][3] |
| B16-F10 bearing mice | Melanoma | 60 mg/kg | - | 50.1% | [3] |
| U251-bearing nude mice | Glioblastoma | 20 mg/kg | - | Significant inhibition | [10] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several signaling pathways, which may contribute to its therapeutic effects beyond PD-1/PD-L1 blockade.
-
ERK and TGFβ1/Smad Pathways: In hypertrophic scar-derived fibroblasts, this compound was found to suppress proliferation, migration, and extracellular matrix deposition by downregulating the phosphorylation of ERK1/2, Smad2, and Smad3.[11]
-
p38 MAPK Pathway: this compound has been reported to suppress the synthesis and secretion of gonadotropins and enhance apoptosis through the p38 MAPK signaling pathway.[6]
-
Akt Signaling: In glioblastoma cells, this compound was shown to downregulate PD-L1, which in turn attenuated PD-L1-bound Akt, leading to the activation of Akt signaling. This effect was reported to be independent of the mTOR signaling cascade.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a cell-free system.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged with compatible HTRF donor and acceptor fluorophores, e.g., Terbium cryptate and d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound and other test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds, tagged PD-1, and tagged PD-L1.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for binding to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
The HTRF signal is proportional to the amount of PD-1/PD-L1 interaction. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells or activated T-cells.
Materials:
-
Cancer cell lines (e.g., SCC-3, A375) or T-cell lines (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
For Jurkat cells, stimulation with anti-CD3 antibodies may be required to induce activation and proliferation.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status or expression levels of proteins within a signaling pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, Smad, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-202 and Anti-PD-L1 Antibodies in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule PD-L1 inhibitor, BMS-202, and therapeutic anti-PD-L1 monoclonal antibodies. The content herein summarizes their mechanisms of action, comparative efficacy from preclinical studies, and detailed experimental protocols to inform researchers in the field of immuno-oncology.
Executive Summary
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. This guide focuses on two distinct modalities targeting the PD-1/PD-L1 axis: the small molecule inhibitor this compound and anti-PD-L1 monoclonal antibodies. While both aim to disrupt the immunosuppressive signaling between PD-1 and PD-L1, their mechanisms, and by extension, their potential therapeutic profiles, differ significantly.
This compound, a non-peptidic small molecule, directly binds to PD-L1, inducing its dimerization and subsequent blockade of the PD-1 interaction. In contrast, anti-PD-L1 antibodies are large glycoproteins that sterically hinder the PD-L1/PD-1 binding. Notably, certain anti-PD-L1 antibodies, such as avelumab, possess an active Fc region, enabling them to induce antibody-dependent cell-mediated cytotoxicity (ADCC) as an additional anti-tumor mechanism.
This comparison guide synthesizes available preclinical data to provide a framework for understanding the relative potency and efficacy of these two therapeutic approaches.
Mechanism of Action
This compound
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. It binds directly to a hydrophobic pocket on the surface of PD-L1. This binding event induces the homodimerization of PD-L1, effectively sequestering it and preventing its engagement with the PD-1 receptor on T cells. This disruption of the PD-1/PD-L1 axis releases the "brake" on T-cell activation, restoring their ability to recognize and eliminate tumor cells. Some studies also suggest that this compound may exert a direct cytotoxic effect on cancer cells, independent of its immunomodulatory role.
Anti-PD-L1 Antibodies
Anti-PD-L1 monoclonal antibodies, such as atezolizumab, avelumab, and durvalumab, are large biologic molecules that bind to the extracellular domain of PD-L1. This binding physically obstructs the interaction between PD-L1 and PD-1, thereby preventing the transmission of inhibitory signals to T cells. This blockade reinvigorates exhausted T cells within the tumor microenvironment, leading to an anti-tumor immune response.
A key differentiator among anti-PD-L1 antibodies is the nature of their Fc region. Atezolizumab and durvalumab have engineered Fc domains to minimize effector functions, whereas avelumab retains a wild-type IgG1 Fc region. This allows avelumab to engage with Fc receptors on immune cells, such as natural killer (NK) cells, and trigger ADCC, leading to the direct lysis of PD-L1-expressing tumor cells.
Signaling Pathway of PD-1/PD-L1 and Points of Intervention
Caption: PD-1/PD-L1 signaling pathway and therapeutic intervention points.
Efficacy Comparison: Preclinical Data
Direct head-to-head preclinical studies comparing this compound with approved anti-PD-L1 antibodies are limited. However, by examining data from different studies, a comparative overview can be constructed.
In Vitro Efficacy
A key study directly compared a derivative of this compound, named PCC0208025, with the anti-PD-L1 antibody BMS-936559 in an in vitro setting.
| Compound | Assay Type | Target | Endpoint | IC50 | Citation |
| PCC0208025 (this compound) | HTRF Binding Assay | PD-1/PD-L1 Interaction | Inhibition of Binding | 235 nM | [1][2] |
| BMS-936559 (Anti-PD-L1 Ab) | HTRF Binding Assay | PD-1/PD-L1 Interaction | Inhibition of Binding | 0.54 nM | [1][2] |
In this direct comparison, the anti-PD-L1 antibody BMS-936559 demonstrated significantly higher potency in blocking the PD-1/PD-L1 interaction in a biochemical assay.[1][2] However, both compounds were shown to rescue PD-L1-mediated inhibition of IFN-γ production in activated human CD3+ T cells at concentrations ranging from 0.01 to 1 µM.[1][2]
In Vivo Efficacy
PCC0208025 (this compound) In Vivo Efficacy
| Animal Model | Tumor Model | Treatment | Key Findings | Citation |
| C57BL/6 Mice | B16-F10 Melanoma | 60 mg/kg PCC0208025, oral gavage, twice daily | Significant decrease in tumor volume and weight. Increased plasma IFN-γ levels. Increased frequency of CD8+ and CD8+IFN-γ+ T cells in tumors. | [1][2] |
Anti-PD-L1 Antibodies: Representative In Vivo Efficacy
| Antibody | Animal Model | Tumor Model | Treatment | Key Findings |
| Atezolizumab derivative (Maxatezo) | C57BL/6J Mice | MC38 Colon Carcinoma | 10 mg/kg, q3d x 6 | 98% tumor growth inhibition. |
| Avelumab | N/A | In vitro ADCC assay with human NK cells and H441 lung cancer cells | N/A | EC50 of 13.4 ng/mL for ADCC. |
| Durvalumab | C57BL/6 Mice | MC38 Colon Carcinoma | N/A (General model description) | The MC38 model is responsive to anti-PD-L1 therapy. |
It is crucial to note that these in vivo studies were conducted under different experimental conditions, and direct cross-study comparisons of efficacy should be made with caution.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Objective: To measure the inhibition of the PD-1/PD-L1 interaction by a test compound.
Workflow Diagram
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
-
Reagent Preparation:
-
Tag2-PD-1 (20 nM final concentration)
-
Tag1-PD-L1 (2 nM final concentration)
-
PCC0208025 (serially diluted from 0.15 to 1000 nM) or BMS-936559 (serially diluted from 0.002 to 100 nM)
-
Detection reagents: anti-Tag1-EuK (HTRF donor) and anti-Tag2-XL665 (HTRF acceptor)
-
-
Assay Procedure:
-
In a 384-well plate, add Tag2-PD-1, the test compound (PCC0208025 or BMS-936559), and Tag1-PD-L1 in Binding Domain diluent buffer.
-
Incubate the mixture for 15 minutes at room temperature.
-
Add the detection reagents to the wells.
-
Incubate for a specified period according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
The HTRF ratio is calculated as (OD665 nm / OD620 nm) × 10^4.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to controls without the inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
IFN-γ Secretion Assay with Human CD3+ T Cells
Objective: To assess the ability of a test compound to restore T-cell effector function in the presence of PD-L1-mediated suppression.
-
Cell Preparation:
-
Isolate human CD3+ T cells from peripheral blood mononuclear cells (PBMCs).
-
-
Assay Setup:
-
Plate human CD3+ T cells in a 96-well plate at a density of 1 × 10^5 cells/well.
-
Activate the T cells with anti-CD3 and anti-CD28 antibodies (1 µg/mL each).
-
Add recombinant human PD-L1 protein (10 nM) to induce suppression.
-
Add serial dilutions of the test compound (PCC0208025 or BMS-936559) at final concentrations ranging from 0.01 to 10 µM.
-
-
Incubation:
-
Culture the cells for 72 hours at 37°C in a humidified atmosphere.
-
-
Measurement of IFN-γ:
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-γ using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IFN-γ in the presence of the test compound to the suppressed control (with PD-L1 but without the test compound) to determine the rescue of IFN-γ production.
-
In Vivo Tumor Model: B16-F10 Melanoma
Objective: To evaluate the anti-tumor efficacy of PCC0208025 (this compound) in a syngeneic mouse model.
Experimental Workflow
Caption: Workflow for the in vivo B16-F10 melanoma tumor model.
-
Animal Model:
-
Male C57BL/6 mice.
-
-
Tumor Inoculation:
-
Inject 1 × 10^5 B16-F10 melanoma cells subcutaneously into the dorsal area of the mice.
-
-
Treatment:
-
On day 2 post-inoculation, randomize the mice into treatment groups.
-
Administer PCC0208025 by oral gavage at 30 mg/kg or 60 mg/kg, twice daily.
-
The control group receives saline.
-
-
Efficacy Assessment:
-
Measure tumor dimensions on days 7, 9, 11, 14, 16, 18, and 20.
-
Calculate tumor volume using the formula: 0.5 × length × width^2.
-
-
Endpoint Analysis (Day 20):
-
Euthanize the mice and excise the tumors to measure tumor weight.
-
Collect blood for plasma IFN-γ measurement by ELISA.
-
Process tumors for flow cytometry analysis to determine the frequency of tumor-infiltrating lymphocytes (e.g., CD8+ T cells, CD8+IFN-γ+ T cells).
-
Conclusion
This compound and anti-PD-L1 antibodies represent two distinct and promising strategies for targeting the PD-1/PD-L1 immune checkpoint. While anti-PD-L1 antibodies have demonstrated high potency in biochemical assays and have established clinical efficacy, the oral bioavailability and potentially different safety profile of small molecule inhibitors like this compound make them an attractive area of ongoing research. The preclinical data summarized in this guide highlight the ability of both modalities to restore anti-tumor immunity. Further head-to-head comparative studies, particularly in in vivo models, will be crucial to fully elucidate the relative therapeutic potential of these two approaches. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative evaluations and to further explore the nuances of PD-L1 blockade in cancer immunotherapy.
References
Unveiling the Specificity of Bms-202: A Comparative Analysis of On-Target and Off-Target Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bms-202, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a focus on its cross-reactivity and off-target effects. While this compound is a potent inhibitor of the PD-1/PD-L1 pathway, understanding its broader interaction profile is crucial for a comprehensive assessment of its therapeutic potential and potential liabilities. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a clear perspective on the selectivity of this compound.
Executive Summary
This compound effectively disrupts the PD-1/PD-L1 immune checkpoint by inducing the dimerization of PD-L1.[1][2] Its on-target potency is well-documented with a low nanomolar IC50 value in biochemical assays. However, studies have also revealed off-target cytotoxic effects in various cell lines, independent of PD-L1 expression. Notably, a comprehensive, publicly available kinase cross-reactivity profile (kinome scan) for this compound has not been identified in the current literature. This guide therefore focuses on comparing its potent on-target activity with its observed cytotoxic off-target effects.
On-Target Activity: PD-1/PD-L1 Inhibition
This compound is a potent, non-peptidic small molecule that inhibits the interaction between PD-1 and PD-L1.[3][4] Its mechanism of action involves binding to PD-L1 and inducing its homodimerization, which sterically hinders its binding to the PD-1 receptor.[1][2] This disruption of the PD-1/PD-L1 axis is intended to restore T-cell mediated anti-tumor immunity.
Comparative On-Target Potency of this compound and Alternatives
| Compound/Antibody | Target | Assay Type | IC50 | Reference |
| This compound | PD-1/PD-L1 Interaction | HTRF | 18 nM | [3][5] |
| PCC0208025 (this compound resynthesized) | PD-1/PD-L1 Interaction | HTRF | 235 nM | |
| BMS-936559 (Anti-PD-L1 Antibody) | PD-L1 | HTRF | 0.54 nM | |
| Compound A9 (Biphenyl derivative) | PD-1/PD-L1 Interaction | HTRF | 0.93 nM |
Off-Target Profile: Cytotoxicity Studies
While this compound shows high affinity for its intended target, several studies have reported direct cytotoxic effects on various cell lines. This suggests that at higher concentrations, this compound may engage with other cellular targets, leading to cell death through mechanisms independent of PD-L1 inhibition.
Comparative Cytotoxicity of this compound Across Different Cell Lines
| Cell Line | Description | Assay Type | IC50 | Reference |
| SCC-3 | Strongly PD-L1-positive squamous cell carcinoma | Cell Proliferation | 15 µM | [2] |
| Jurkat | Anti-CD3 antibody-activated T-cell leukemia | Cell Proliferation | 10 µM | [2] |
| A375 | Melanoma | CCK-8 | ~5 µM | |
| U251 | Glioblastoma | CCK-8 | ~10 µM | |
| LN229 | Glioblastoma | CCK-8 | ~10 µM |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Binding
This assay quantitatively measures the inhibition of the PD-1 and PD-L1 interaction.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with different fluorophores (a donor and an acceptor). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant tagged human PD-1 and PD-L1, along with anti-tag detection antibodies labeled with HTRF donor and acceptor fluorophores, are diluted in the appropriate assay buffer.
-
Compound Dispensing: Serial dilutions of this compound or other test compounds are dispensed into a low-volume 384-well white plate.
-
Protein Addition: A mixture of tagged PD-1 and PD-L1 proteins is added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Detection Reagent Addition: The HTRF detection reagents (anti-tag antibodies) are added to the wells.
-
Signal Measurement: After a final incubation period, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the HTRF signal against the logarithm of the inhibitor concentration.
Cell Viability/Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.
Principle: These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation. The medium is then removed, and a solvent (like DMSO) is added to dissolve the crystals.
-
CCK-8 Assay: CCK-8 solution is added directly to the culture medium in each well, and the plates are incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for CCK-8).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Caption: this compound Signaling Pathway
Caption: HTRF Assay Workflow
Caption: Cytotoxicity Assay Workflow
References
- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Synergistic Breakthrough: BMS-202 and Regorafenib Unleash Potent Anti-Tumor Activity in Rectal Cancer
For Immediate Release: A comprehensive analysis of the synergistic interplay between the small molecule PD-L1 inhibitor, BMS-202, and the multi-kinase inhibitor, Regorafenib, reveals a promising new avenue for the treatment of rectal cancer. Preclinical data demonstrates that the combination therapy significantly enhances tumor suppression by modulating the tumor microenvironment and augmenting the host immune response. This guide provides an in-depth comparison of the combination's performance, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
A recent study exploring the combined efficacy of this compound and Regorafenib in an orthotopic rectal cancer model has yielded compelling evidence of a synergistic anti-tumor effect. The research highlights a novel strategy where Regorafenib-induced upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells is effectively targeted by this compound, leading to a robust anti-cancer immune response.
Quantitative Analysis of Synergistic Efficacy
The in vivo anti-tumor activity of the combination therapy was evaluated in a CT26-Luc orthotopic rectal cancer model. The quantitative data, summarized in the tables below, clearly indicates the superior efficacy of the combined treatment compared to either monotherapy.
| Treatment Group | Tumor Suppression Rate (TSR %) on Day 20 |
| Gel (Control) | 22.33 ± 27.79 |
| Gel/Regorafenib | 61.09 ± 13.07 |
| Gel/BMS-202 | 40.38 ± 23.97 |
| Gel/(this compound + Regorafenib) | 75.76 ± 4.21 |
| Table 1: In Vivo Tumor Suppression. Data from a study on a CT26-Luc orthotopic rectal cancer model demonstrates the synergistic tumor suppression of the combination therapy[1][2]. |
The immunological basis for this enhanced anti-tumor activity was investigated through the analysis of immune cell infiltration and cytokine secretion within the tumor microenvironment.
| Treatment Group | Relative CD8+ T Cell Infiltration | Relative IFN-γ Secretion | Relative TNF-α Secretion |
| Control | Baseline | Baseline | Baseline |
| Regorafenib | Increased | Increased | Increased |
| This compound | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound + Regorafenib | Most Significant Increase | Most Significant Increase | Most Significant Increase |
| Table 2: Immunomodulatory Effects of Combination Therapy. The combination of this compound and Regorafenib leads to a marked increase in the infiltration of cytotoxic CD8+ T cells and the secretion of pro-inflammatory cytokines, IFN-γ and TNF-α, within the tumor[1][2]. |
Deciphering the Synergistic Mechanism
The synergistic activity of this compound and Regorafenib is rooted in a two-step mechanism. Firstly, Regorafenib, a multi-kinase inhibitor, has been shown to upregulate the expression of PD-L1 on cancer cells[1][2]. This creates an immunosuppressive shield, protecting the tumor from the host's immune system. Secondly, this compound, a small molecule inhibitor of the PD-1/PD-L1 interaction, effectively neutralizes this shield. By binding to PD-L1, this compound induces its dimerization and subsequent internalization, preventing its interaction with the PD-1 receptor on T cells[3][4]. This blockade unleashes the anti-tumor activity of cytotoxic T lymphocytes (CD8+ T cells).
References
A Comparative Analysis of Bms-202 and Avelumab: A Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have emerged as a cornerstone of treatment for a variety of malignancies. This guide provides a detailed comparative analysis of two distinct classes of PD-L1 inhibitors: Bms-202, a small molecule inhibitor, and Avelumab, a fully human monoclonal antibody. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.
At a Glance: this compound vs. Avelumab
| Feature | This compound | Avelumab |
| Molecule Type | Small Molecule | Fully Human IgG1 Monoclonal Antibody |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-Ligand 1 (PD-L1) |
| Mechanism of Action | Induces dimerization of PD-L1, preventing its interaction with PD-1. | Blocks the interaction of PD-L1 with PD-1 and B7.1; mediates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1][2] |
| Administration | Oral bioavailability potential | Intravenous infusion[1] |
Quantitative Analysis: Potency and Efficacy
Direct comparison of the potency of this compound and Avelumab is challenging due to the different assays used in their evaluation. The available data is summarized below.
Table 1: In Vitro Potency
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 18 nM | Cell-free | [3] |
| This compound | Cell Proliferation | IC50 | 15 µM | SCC-3 (PD-L1 positive) | [4] |
| This compound | Cell Proliferation | IC50 | 10 µM | Jurkat (anti-CD3 activated) | [4] |
| Avelumab | Binding Assay | Kd | 0.3 nM | Human PD-L1 | [5] |
Note: IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. A lower value generally indicates higher potency. The different assays and parameters preclude a direct comparison of the numerical values.
Table 2: Preclinical In Vivo Efficacy
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Humanized MHC-double knockout NOG mice with SCC-3 xenografts | 20 mg/kg, daily, intraperitoneal injection | Showed a clear antitumor effect compared to controls.[3] | [4] |
| This compound | B16-F10 melanoma-bearing mice | 30 mg/kg and 60 mg/kg | Increased plasma IFN-γ levels and frequency of CD8+ T cells in the tumor.[6] | [6] |
| Avelumab | C57BL/6 mice with MB49 bladder cancer xenografts | 400 µg, 3 times, 3 days apart, intraperitoneal injection | Significant reduction in average tumor volume and improved survival.[7] | [7] |
Table 3: Avelumab Clinical Efficacy (JAVELIN Bladder 100 Trial)
| Endpoint | Avelumab + Best Supportive Care (BSC) | BSC Alone | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 21.4 months | 14.3 months | 0.69 (0.56-0.86) | 0.001 | [8] |
| Median Progression-Free Survival | 3.7 months | 2.0 months | 0.62 (0.52-0.75) | <0.001 | [8] |
This pivotal Phase III trial established Avelumab as a standard-of-care for first-line maintenance therapy in patients with advanced urothelial carcinoma that has not progressed on platinum-based chemotherapy.[1][9][10]
Signaling Pathways and Mechanisms of Action
This compound and Avelumab both target the PD-1/PD-L1 immune checkpoint pathway, but through distinct molecular interactions.
This compound: Small Molecule-Induced Dimerization
This compound functions by binding to a pocket on the surface of PD-L1, which induces the formation of a PD-L1 dimer. This dimerization sterically hinders the interaction of PD-L1 with its receptor, PD-1, on T-cells, thereby releasing the "brake" on the anti-tumor immune response.
Avelumab: Monoclonal Antibody Blockade and ADCC
Avelumab is a monoclonal antibody that directly binds to PD-L1, physically obstructing its interaction with PD-1. A key distinguishing feature of Avelumab is its native IgG1 Fc region, which can engage Fc receptors on immune cells, such as Natural Killer (NK) cells, leading to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) of the tumor cells.[1][2] This dual mechanism of action targets the tumor through both adaptive and innate immune responses.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and Avelumab.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition (this compound)
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a cell-free system.
Objective: To determine the IC50 value of this compound for the inhibition of the PD-1/PD-L1 interaction.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-tag antibody (donor) and a d2-labeled anti-tag antibody (acceptor) bound to tagged PD-1 and PD-L1 proteins, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Summary:
-
Recombinant tagged human PD-1 and PD-L1 proteins are used.
-
This compound is serially diluted to various concentrations.
-
The inhibitor, tagged PD-1, and tagged PD-L1 are incubated together in a microplate.
-
Anti-tag antibodies labeled with the HTRF donor and acceptor are added.
-
After incubation, the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two fluorescence intensities is calculated, and the IC50 is determined from the dose-response curve.[6]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Avelumab)
This assay measures the ability of Avelumab to induce the lysis of target tumor cells by effector immune cells.
Objective: To quantify the ADCC activity of Avelumab against PD-L1 expressing tumor cells.
Principle: Avelumab binds to PD-L1 on the surface of tumor cells. The Fc portion of Avelumab is then recognized by Fc receptors on effector cells (typically NK cells), leading to the activation of the effector cells and subsequent lysis of the tumor cells. Cell lysis is often measured by the release of a pre-loaded label (e.g., Calcein-AM or 51Cr) from the target cells.
Protocol Summary:
-
Target Cell Preparation: PD-L1 expressing tumor cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.
-
Co-culture: Labeled target cells are incubated with Avelumab or an isotype control antibody. Effector cells are then added at various effector-to-target ratios.
-
Incubation: The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.
-
Measurement: The amount of label released into the supernatant is quantified using a plate reader.
-
Calculation: The percentage of specific lysis is calculated by comparing the release in the presence of Avelumab to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
T-Cell Activation Assay
This assay evaluates the ability of PD-L1 inhibitors to enhance T-cell responses.
Objective: To measure the effect of this compound or Avelumab on T-cell activation, typically by quantifying cytokine production (e.g., IFN-γ) or T-cell proliferation.
Principle: T-cells are stimulated in vitro, for example, with anti-CD3 and anti-CD28 antibodies or specific antigens in the presence of antigen-presenting cells. In the presence of PD-L1, T-cell activation is suppressed. The addition of a PD-L1 inhibitor is expected to reverse this suppression, leading to increased T-cell activation.
Protocol Summary:
-
Cell Isolation: PBMCs are isolated from healthy donor blood. T-cells can be further purified if needed.
-
Stimulation: Cells are plated and stimulated with agents like anti-CD3/anti-CD28 antibodies or a specific antigen.
-
Treatment: this compound, Avelumab, or a control is added to the cell cultures.
-
Incubation: Cells are incubated for a period of time (e.g., 24-72 hours).
-
Readout:
-
Cytokine Production: Supernatants are collected, and the concentration of cytokines like IFN-γ is measured by ELISA or a multiplex bead array.[6]
-
Proliferation: T-cell proliferation is assessed using methods like CFSE dilution or incorporation of radioactive nucleotides (e.g., 3H-thymidine).
-
Activation Markers: Expression of activation markers on T-cells (e.g., CD69, CD25) is measured by flow cytometry.[11]
-
Conclusion
This compound and Avelumab represent two distinct and promising approaches to targeting the PD-L1 immune checkpoint. This compound, as a small molecule, offers the potential for oral administration and a different mode of PD-L1 inhibition through induced dimerization. Avelumab, a monoclonal antibody, has the unique advantage of a dual mechanism of action, combining checkpoint blockade with ADCC-mediated tumor cell killing.
The choice between these or other PD-L1 inhibitors in a research or clinical setting will depend on various factors, including the specific cancer type, the tumor microenvironment, and the desired pharmacological properties. The experimental data and protocols outlined in this guide provide a foundation for understanding the key characteristics of these two agents and for designing future studies to further elucidate their therapeutic potential. Further head-to-head comparative studies in standardized assays will be crucial for a more definitive comparison of their potency and efficacy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Immune checkpoint inhibitors of PD-L1 as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vjoncology.com [vjoncology.com]
- 9. urotoday.com [urotoday.com]
- 10. Avelumab first-line (1L) maintenance for advanced urothelial carcinoma (aUC): Long-term outcomes from the JAVELIN Bladder 100 trial in patients (pts) with histological subtypes. - ASCO [asco.org]
- 11. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emerging Small Molecule PD-1/PD-L1 Inhibitors in Oncology Research
A new wave of orally available small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint is showing promise in preclinical and early clinical development. These compounds offer potential advantages over traditional monoclonal antibody therapies, including improved tumor penetration, the convenience of oral administration, and potentially a better side-effect profile. This guide provides a head-to-head comparison of key small molecule PD-1/PD-L1 inhibitors, supported by experimental data to aid researchers and drug development professionals in this rapidly evolving field.
The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical pathway that cancer cells exploit to evade the immune system. While monoclonal antibodies that block this interaction have revolutionized cancer treatment, the development of small molecule inhibitors represents a significant advancement.[1][2] These molecules are designed to disrupt the PD-1/PD-L1 protein-protein interaction, thereby restoring the anti-tumor immune response.[2]
Comparative Efficacy of Small Molecule PD-1/PD-L1 Inhibitors
A critical measure of the efficacy of these inhibitors is their ability to disrupt the PD-1/PD-L1 interaction, often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays. The following tables summarize the available quantitative data for several leading small molecule inhibitors.
Table 1: In Vitro Potency of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| BMS-1001 | PD-L1 | HTRF | 0.9 | [3] |
| BMS-1166 | PD-L1 | HTRF | 7.7 | [4] |
| Incyte-011 | PD-L1 | HTRF | 5.3 | [3][5] |
| Incyte-001 | PD-L1 | HTRF | 11 | [3][5] |
| JBI-2174 | PD-L1 | TR-FRET | ~1 | [6][7] |
| Anidulafungin | PD-L1 | BLI (Kd) | 76,900 | [8] |
Note: HTRF (Homogeneous Time-Resolved Fluorescence) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are common biochemical assays used to measure protein-protein interactions. BLI (Bio-Layer Interferometry) measures binding affinity (Kd).
Table 2: Cellular and In Vivo Activity of Selected Inhibitors
| Compound | Cellular Activity | In Vivo Efficacy | Source |
| BMS-1001 & BMS-1166 | Alleviates T-cell exhaustion induced by soluble and cell-surface PD-L1.[5][9] | Data not directly compared in available sources. | [5][9] |
| Incyte-011 | Increased IFN-γ production in a co-culture assay.[3] | Data not directly compared in available sources. | [3] |
| Incyte-001 | Did not show activity in IFN-γ production assay.[10] Exhibited the highest cytotoxicity (EC50 = 1.635 μM) among the compared Incyte and BMS compounds.[3] | Good blood-brain barrier permeability.[3] | [3][10] |
| JBI-2174 | Inhibited PD-L1/PD-1 mediated signaling essential for T-cell modulation.[6] | Showed comparable efficacy to the anti-PD-L1 antibody Atezolizumab in syngeneic and humanized tumor models.[6][11] | [6][11] |
| Anidulafungin | Exhibited anti-tumor effects against human and mouse lung carcinoma cell lines.[8] | Significantly increased serum levels of IFN-γ and IL-4 in tumor-bearing mice.[8] | [8] |
| CA-170 | Reported to rescue proliferation and effector functions of T cells inhibited by PD-L1/L2 and VISTA.[12] However, other studies suggest it does not directly bind to PD-L1.[4] | Showed anti-tumor efficacy in immunocompetent mouse tumor models.[12] | [4][12] |
Mechanism of Action: Inducing PD-L1 Dimerization
A key mechanistic insight into how many of these small molecules function is their ability to induce the dimerization of PD-L1.[2] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signal. The co-crystal structure of compounds like JBI-2174 with PD-L1 has confirmed this mode of action, showing that the small molecule interacts with amino acids on PD-L1 that are critical for PD-1 binding.[6]
Visualizing the PD-1/PD-L1 Signaling Pathway and Experimental Workflow
To better understand the context in which these inhibitors operate, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for evaluating small molecule inhibitors.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Small Molecule PD-1/PD-L1 Inhibitor Discovery.
Experimental Methodologies
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a common method for quantifying the interaction between PD-1 and PD-L1 in a high-throughput format.
Principle: The assay utilizes two fluorescent dyes, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), which are conjugated to antibodies that specifically recognize tagged recombinant PD-1 and PD-L1 proteins. When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The emission of the acceptor is measured. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction will lead to a decrease in the FRET signal.[13][14]
General Protocol:
-
Recombinant tagged human PD-1 and PD-L1 proteins are incubated in an assay buffer.
-
The small molecule inhibitor being tested is added at various concentrations.
-
Anti-tag antibodies labeled with the HTRF donor and acceptor are added to the mixture.
-
After an incubation period to allow the binding to reach equilibrium, the fluorescence is measured at the emission wavelengths of both the donor and acceptor.
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.[13][14]
Bio-Layer Interferometry (BLI)
BLI is a label-free technology used to measure biomolecular interactions in real-time.
Principle: A biosensor tip is coated with one of the interacting partners (e.g., PD-L1). The tip is then dipped into a solution containing the other interacting partner (the small molecule inhibitor). The binding of the inhibitor to the immobilized PD-L1 causes a change in the interference pattern of light reflected from the tip, which is proportional to the thickness of the molecular layer. This change is measured over time to determine the association and dissociation rates, from which the binding affinity (Kd) can be calculated.[8]
General Protocol:
-
Recombinant PD-L1 protein is immobilized on the surface of the biosensor tips.
-
The tips are moved into wells containing varying concentrations of the small molecule inhibitor to measure the association phase.
-
The tips are then moved into wells containing only buffer to measure the dissociation phase.
-
The resulting sensorgrams are analyzed to determine the kinetic parameters (kon and koff) and the dissociation constant (Kd).[8]
T-Cell Activation/Co-culture Assays
These assays assess the ability of the inhibitors to restore T-cell function in a more physiologically relevant setting.
Principle: T-cells (e.g., human PBMCs or Jurkat T-cells) are co-cultured with tumor cells that express PD-L1. The engagement of PD-1 on the T-cells with PD-L1 on the tumor cells leads to T-cell inhibition. The addition of a small molecule PD-1/PD-L1 inhibitor is expected to block this interaction and restore T-cell activation, which can be measured by the release of cytokines like interferon-gamma (IFN-γ).[3][10]
General Protocol:
-
Tumor cells engineered to express high levels of PD-L1 are seeded in a culture plate.
-
Isolated human T-cells or a T-cell line are added to the culture.
-
The small molecule inhibitor is added at various concentrations.
-
The co-culture is incubated for a period of time (e.g., 24-72 hours).
-
The supernatant is collected, and the concentration of IFN-γ is measured using an ELISA kit. An increase in IFN-γ production indicates a restoration of T-cell activity.[15]
Conclusion
The landscape of PD-1/PD-L1 targeted therapies is expanding with the advent of small molecule inhibitors. The data presented here highlight the promising in vitro and in vivo activities of several of these emerging drugs. While direct, comprehensive head-to-head clinical comparisons are still forthcoming, the preclinical data provide a valuable framework for understanding the relative potencies and potential therapeutic applications of these novel agents. Continued research and development in this area hold the potential to deliver more accessible and effective cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel, small molecule inhibitors of PD-1/PD-L1 pathway. - ASCO [asco.org]
- 7. Jubilant Therapeutics Inc. Reports Development of Orally Available and Brain Penetrant Small Molecule Inhibitors of PD-L1 at the 2022 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 8. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. revvity.com [revvity.com]
- 15. mdpi.com [mdpi.com]
Validating BMS-202 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the validation of a potential therapeutic. This guide provides a comparative overview of key experimental methods to validate the target engagement of BMS-202, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1).
This compound is a potent, nonpeptidic inhibitor of the PD-1/PD-L1 interaction.[1][2] Its mechanism of action involves binding directly to PD-L1, which induces its dimerization and subsequently blocks its interaction with the PD-1 receptor.[1][3][4] This guide details established assays to confirm this engagement in cells and compares the performance of this compound with other relevant small molecules and antibody-based inhibitors.
Comparative Efficacy of PD-L1 Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of alternative PD-L1 inhibitors. The data is compiled from various studies to provide a comparative baseline for target engagement validation.
| Compound/Antibody | Type | Assay Type | Target Cells/System | IC50 | Reference |
| This compound | Small Molecule | HTRF Binding Assay | Recombinant Proteins | 18 nM | [1][5] |
| This compound | Small Molecule | HTRF Binding Assay | Recombinant Proteins | 57 nM | [6] |
| This compound | Small Molecule | HTRF Binding Assay | Recombinant Proteins | 235 nM | [7] |
| This compound | Small Molecule | Cell Proliferation | SCC-3 Cells | 15 µM | [1][2][4] |
| This compound | Small Molecule | Cell Proliferation | Jurkat Cells | 10 µM | [1][2][4] |
| BMS-1058 | Small Molecule | HTRF Binding Assay | Recombinant Proteins | 0.48 nM | [5][8] |
| BMS-1166 | Small Molecule | TR-FRET Assay | Recombinant Proteins | 7 nM | [9] |
| Compound A9 | Small Molecule | HTRF Binding Assay | Recombinant Proteins | 0.93 nM | [8] |
| Pembrolizumab | Monoclonal Antibody | HTRF Binding Assay | Recombinant Proteins | 2.0 nM | [1] |
| Nivolumab | Monoclonal Antibody | HTRF Binding Assay | Recombinant Proteins | 2.4 nM | [1] |
| Atezolizumab | Monoclonal Antibody | HTRF Binding Assay | Recombinant Proteins | 3.9 nM | [1] |
| BMS-936559 | Monoclonal Antibody | HTRF Binding Assay | Recombinant Proteins | 0.54 nM | [7] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches for validating this compound target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Principle: The assay utilizes tagged recombinant human PD-1 and PD-L1 proteins. When these proteins interact, FRET (Förster Resonance Energy Transfer) occurs between a donor (Europium cryptate) and an acceptor (d2) fluorophore conjugated to anti-tag antibodies, generating a specific HTRF signal. Inhibitors that disrupt the PD-1/PD-L1 interaction will decrease the HTRF signal.[1][7][10][11]
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
Reagent Preparation: Dilute Tag1-PD-L1, Tag2-PD-1, anti-Tag1-EuK (donor), and anti-Tag2-XL665 (acceptor) in the binding domain diluent buffer.
-
Assay Procedure (384-well plate):
-
Add 4 µL of the compound dilutions to the assay plate.
-
Add 2 µL of Tag1-PD-L1 (final concentration ~2 nM).
-
Add 2 µL of Tag2-PD-1 (final concentration ~20 nM).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the pre-mixed anti-tag detection antibodies.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4 and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: When a ligand binds to its target protein, the protein's thermal stability generally increases. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the melting temperature (Tagg) of PD-L1 in the presence of this compound indicates direct binding.[12][13][14][15]
Protocol:
-
Cell Culture and Treatment:
-
Culture PD-L1 expressing cells (e.g., SCC-3) to 80-90% confluency.
-
Treat the cells with this compound or vehicle control (DMSO) at the desired concentrations for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody against PD-L1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and quantify the band intensities.
-
-
Data Analysis: Plot the percentage of soluble PD-L1 (normalized to the non-heated control) against the temperature to generate a melting curve and determine the Tagg. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
T-Cell Co-Culture and IFN-γ Release Assay
This functional assay assesses the ability of this compound to block the PD-L1-mediated inhibition of T-cell activation.
Principle: The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells suppresses T-cell effector functions, including the production of cytokines like Interferon-gamma (IFN-γ). By blocking this interaction, this compound is expected to restore T-cell activation and IFN-γ secretion.[16][17][18][19]
Protocol:
-
Cell Preparation:
-
Target Cells: Culture PD-L1 positive tumor cells (e.g., SCC-3).
-
Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors and activate T-cells using anti-CD3/CD28 antibodies or use a T-cell line like Jurkat.
-
-
Co-Culture Setup:
-
Plate the target tumor cells in a 96-well plate and allow them to adhere.
-
Add the activated T-cells or Jurkat cells to the wells containing the tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Add serial dilutions of this compound or control compounds to the co-culture.
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
IFN-γ Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a standard IFN-γ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the IFN-γ concentration against the compound concentration. A dose-dependent increase in IFN-γ production in the presence of this compound indicates the reversal of PD-L1-mediated T-cell suppression.
Conclusion
The validation of on-target activity in a cellular context is a cornerstone of drug development. The methodologies outlined in this guide, from direct binding assays like HTRF and CETSA to functional co-culture systems, provide a robust framework for confirming the engagement of this compound with its target, PD-L1. By employing these techniques and comparing the results with known inhibitors, researchers can confidently establish the cellular mechanism of action of this compound and similar compounds, paving the way for further preclinical and clinical development.
References
- 1. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMS-202: A Comparative Guide to a Novel PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of BMS-202, a small-molecule inhibitor of the programmed death-ligand 1 (PD-L1), against established standards, including monoclonal antibodies and other small-molecule inhibitors. The data presented is compiled from various in vitro studies to offer an objective analysis of this compound's activity.
Executive Summary
This compound is a potent, non-peptidic inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system.[1] By binding directly to PD-L1, this compound induces its dimerization, effectively blocking its interaction with the PD-1 receptor on T-cells and reactivating the anti-tumor immune response.[1] This guide benchmarks the in vitro activity of this compound against other PD-1/PD-L1 inhibitors, including the monoclonal antibodies Pembrolizumab (Keytruda), Atezolizumab, and Nivolumab, as well as other small molecules such as BMS-1058 and the novel compound A9. Furthermore, this guide explores the impact of this compound on downstream signaling pathways, specifically the ERK and TGFβ1/Smad pathways.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Small-Molecule Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Source |
| This compound | HTRF Binding Assay | PD-1/PD-L1 Interaction | 18 | [1] |
| BMS-1058 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 0.48 | [1] |
| Compound A9 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 0.93 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.
Table 2: In Vitro Activity of this compound and Comparator Monoclonal Antibodies
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Source |
| This compound | HTRF Binding Assay | PD-1/PD-L1 Interaction | 18 | [1] |
| Nivolumab | Surface Plasmon Resonance | PD-1/PD-L1 Interaction | 2.52 | [1][2] |
| Nivolumab | Surface Plasmon Resonance | PD-1/PD-L2 Interaction | 2.59 | [1][2] |
| Atezolizumab | Cell-Based Bioassay | PD-L1 Inhibition | 1.99 (IC50) | [3] |
Note: The data for monoclonal antibodies are derived from different assay types than those for the small molecules, which may affect direct comparability. EC50 represents the concentration of a drug that gives half-maximal response.
Table 3: Cell-Based Activity of this compound
| Cell Line | Assay Type | Activity | IC50 (µM) | Source |
| SCC-3 (PD-L1 positive) | Cell Proliferation | Inhibition | 15 | [1][3] |
| Jurkat (anti-CD3 activated) | Cell Proliferation | Inhibition | 10 | [1][3] |
Signaling Pathway Analysis
This compound has been shown to modulate intracellular signaling pathways beyond its primary role as a PD-L1 inhibitor. Studies have indicated its involvement in the ERK and TGFβ1/Smad signaling cascades, which are crucial in cell proliferation, migration, and fibrosis.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Navigating the Disposal of BMS-202: A Guide for Laboratory Professionals
Key Safety and Handling Data
Proper disposal begins with a thorough understanding of the compound's characteristics and the associated handling precautions. The following table summarizes key data for BMS-202 relevant to its safe management and disposal.
| Parameter | Value/Information | Source |
| Chemical Name | N-(2-((2-Methoxy-6-(2-methyl-biphenyl-3-ylmethoxy)-pyridin-3-ylmethyl)-amino)-ethyl)-acetamide | [3] |
| Molecular Formula | C25H29N3O3 | [4] |
| Molecular Weight | 419.525 g/mol | [4] |
| Appearance | Powder | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
| Storage | Short-term at -20°C; Long-term at -20°C | |
| Known Hazards | Cytotoxic effects observed at high concentrations (100 µM and 500 µM) in skin epithelial cells.[3] |
Experimental Protocols for Waste Disposal
The disposal of this compound and its contaminated materials should follow a systematic protocol that prioritizes safety and regulatory compliance. The following steps outline a recommended procedure for managing this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Categorize Waste: Identify all waste streams containing this compound. This includes unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), personal protective equipment (PPE), and any spill cleanup materials.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[1][2] Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[6]
-
Solid Waste: Contaminated solids such as gloves, paper towels, and disposable labware should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[7]
-
Liquid Waste: Unused or spent solutions of this compound (e.g., in DMSO) should be collected in a separate, clearly labeled, and chemically compatible waste container.[8] Glass or polyethylene containers are generally suitable.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container to prevent physical injury.[7][8]
-
2. Waste Containment and Labeling:
-
Container Selection: Use containers that are in good condition and compatible with the chemical nature of the waste.[2][6][8] Ensure containers have secure, tight-fitting lids to prevent spills and evaporation.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1] The label should also include the concentration (if known) and the date the waste was first added to the container.
3. Storage of Waste:
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to capture any potential leaks or spills.[1]
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of any potentially harmful vapors.
4. Disposal Procedure:
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Chemical waste such as this compound should never be disposed of down the sanitary sewer.[2]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Biohazard Safety and Waste Disposal in the BMS Labs [SAFE 3.0] - Biomedical Sciences Labs [uwm.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
Essential Safety and Operational Guide for Handling BMS-202
For researchers, scientists, and drug development professionals working with the potent, nonpeptidic PD-1/PD-L1 inhibitor BMS-202, this guide provides crucial safety, handling, and disposal information. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general laboratory safety protocols and supplier-provided information to ensure a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, adherence to standard laboratory safety protocols is paramount to minimize exposure. The following PPE and engineering controls are recommended:
Engineering Controls:
-
Fume Hood: All weighing and initial dilutions of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: Work in a well-ventilated laboratory area.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes or airborne particles.
-
Gloves: Use impermeable disposable gloves, such as nitrile gloves. Gloves should be changed immediately if contaminated.
-
Lab Coat: A fluid-resistant lab coat should be worn and fully buttoned to protect skin and clothing.
-
Respiratory Protection: If working with the powder outside of a fume hood is unavoidable, a properly fitted respirator (e.g., N95 or higher) is recommended.
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1 year |
| -20°C | 6 months | |
| Data sourced from supplier information. |
Handling Recommendations:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Prepare solutions in a chemical fume hood.
Disposal Plan
As a biologically active compound, this compound and any materials contaminated with it should be disposed of as chemical or biohazardous waste in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound and contaminated materials.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
-
Cell Culture: Culture SCC-3 (strongly PD-L1-positive) or Jurkat cells in appropriate media and conditions.
-
Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 μM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4 days).
-
Proliferation Assessment: Measure cell viability using a standard method such as MTT or WST-1 assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
| Parameter | Value |
| Cell Lines | SCC-3, Jurkat |
| Concentration | 0-100 μM |
| Incubation Time | 4 days |
| IC50 (SCC-3) | 15 μM |
| IC50 (Jurkat) | 10 μM |
In Vivo Antitumor Activity Assay
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOG-dKO) engrafted with human cancer cells (e.g., SCC-3).
-
Tumor Implantation: Subcutaneously inject cancer cells into the mice.
-
Treatment: Once tumors reach a palpable size, administer this compound via intraperitoneal injection (e.g., 20 mg/kg daily). Include a vehicle control group.
-
Monitoring: Monitor tumor growth and the general health of the mice regularly.
-
Endpoint: At the end of the study (e.g., 9 days), euthanize the mice and excise the tumors for further analysis.
| Parameter | Value |
| Animal Model | NOG-dKO mice |
| Cell Line | SCC-3 |
| Dosage | 20 mg/kg |
| Administration | Intraperitoneal (daily) |
| Duration | 9 days |
This compound Mechanism of Action: PD-1/PD-L1 Pathway
This compound is an inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) interaction. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.
Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inactivation.
By providing this essential safety and logistical information, we aim to foster a culture of safety and precision in the laboratory, enabling researchers to confidently and securely advance their work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
